molecular formula C28H31NO6 B1678161 Neoaureothin CAS No. 59795-94-7

Neoaureothin

Cat. No.: B1678161
CAS No.: 59795-94-7
M. Wt: 477.5 g/mol
InChI Key: IZICQJAGBLBAMJ-MNOZRKQQSA-N
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Description

Spectinabilin is a nitro-containing metabolite identified by its molecular formula C₂₈H₃₁NO₆ and CAS number 28900-27-8 . It was first isolated from Streptomyces spectabilis and is also produced by other Streptomyces strains . This compound is synthesized by a polyketide synthase (PKS) pathway from chorismate, malonyl-CoA, and methylmalonyl-CoA precursors . Researchers value Spectinabilin for its potent biological activities. It demonstrates significant nematicidal effects against plant-parasitic nematodes and the model organism Caenorhabditis elegans . Studies show it is highly effective in preventing Pine Wilt Disease caused by the nematode Bursaphelenchus xylophilus , with one study reporting its efficacy at lower concentrations than the commonly used nematicide abamectin . Its preliminary mode of action appears to be distinct from that of other nematicides like avermectin, as it does not target the same molecular pathways, suggesting a unique and valuable mechanism that involves causing vacuolar death in nematodes . Beyond its antinematode properties, Spectinabilin is investigated for its broader bioactive potential, which includes reported antibacterial, antiparasitic, and cytolytic activities, making it a promising lead compound for pharmaceutical and agricultural research . For research purposes, note that Spectinabilin is predominantly cell-associated, with a major fraction extracted from bacterial cell pellets rather than the culture broth . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any consumer applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICQJAGBLBAMJ-MNOZRKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043872
Record name Spectinabilin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59795-94-7
Record name Spectinabilin
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Record name Spectinabilin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spectinabilin
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Foundational & Exploratory

The Discovery and Therapeutic Potential of Neoaureothin from Streptomyces orinoci: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a rare nitroaryl-containing polyketide, is a secondary metabolite produced by the actinomycete Streptomyces orinoci. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and biological activities of this compound. Detailed experimental protocols for key assays and methodologies are presented, along with a comprehensive analysis of its biosynthetic pathway. Quantitative data, where available, has been summarized to facilitate comparative analysis. This document aims to serve as a core resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a vast array of secondary metabolites with diverse biological activities, including a majority of the clinically used antibiotics. This compound, also known as spectinabilin, is a notable polyketide metabolite isolated from Streptomyces orinoci. It shares a structural similarity with aureothin (B1665325), produced by Streptomyces thioluteus, with the primary difference being the length of the polyene backbone. This compound has garnered significant interest due to its potent biological activities, which include anticancer, antibiotic, immunomodulatory, antimalarial, and nematicidal effects. This guide delves into the technical aspects of this compound, from its genetic blueprint to its potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces orinoci is orchestrated by a large, ~39 kb biosynthetic gene cluster (BGC), designated as the 'nor' cluster (GenBank Accession: AM778535). This cluster encodes a non-colinear Type I polyketide synthase (PKS) system, which deviates from the canonical linear assembly of polyketide chains.

The 'nor' Biosynthetic Gene Cluster

The 'nor' BGC is comprised of a series of open reading frames (ORFs) that encode the enzymatic machinery required for this compound synthesis. A key feature of this cluster is the presence of six PKS modules, two more than the corresponding 'aur' cluster for aureothin biosynthesis, which accounts for the extended polyketide chain of this compound.

Table 1: Key ORFs in the this compound ('nor') Biosynthetic Gene Cluster

GeneProposed Function
norAPolyketide Synthase (iterative module)
norBPolyketide Synthase
norCPolyketide Synthase
norDABC transporter
norEThioesterase
norFp-aminobenzoate N-oxygenase
norGAcyl-CoA synthetase
norHP450 monooxygenase
norIO-methyltransferase
norJTranscriptional regulator
Biosynthetic Pathway

The biosynthesis of this compound commences with the shikimate pathway, leading to the formation of the starter unit, p-nitrobenzoic acid (PNBA). This is followed by the assembly of the heptaketide backbone by the non-colinear Type I PKS system. A notable characteristic of this pathway is the iterative use of the initial PKS module, NorA. The final steps involve tailoring reactions, including oxidation and methylation, catalyzed by a P450 monooxygenase and an O-methyltransferase, respectively.

Neoaureothin_Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate PABA p-Aminobenzoic acid Chorismate->PABA PNBA p-Nitrobenzoic acid (PNBA) PABA->PNBA norF (N-oxygenase) Heptaketide Heptaketide Chain PNBA->Heptaketide norA (iterative), norB, norC (PKS) Pre_this compound Pre-Neoaureothin Heptaketide->Pre_this compound This compound This compound Pre_this compound->this compound norH (P450 monooxygenase), norI (O-methyltransferase)

Proposed biosynthetic pathway of this compound.

Fermentation and Isolation

The production of this compound from Streptomyces orinoci can be achieved through submerged fermentation. While specific production titers for the wild-type strain are not widely reported in the literature, heterologous expression in hosts like Streptomyces coelicolor has been explored to enhance yields, with productivity increases of up to 4-fold being reported.

Experimental Protocol: Fermentation
  • Seed Culture Preparation: Inoculate a single colony of S. orinoci into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptic soy broth). Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.

  • Production Culture: Inoculate a production medium with the seed culture at a 1-5% (v/v) ratio. For shake-flask cultures, incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days. For larger-scale fermentation, maintain the temperature at 28-30°C with controlled pH (around 7.0) and dissolved oxygen levels.

  • Monitoring: Periodically monitor this compound production by extracting a small sample and analyzing it via High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Isolation and Purification

The isolation and purification of this compound from fermentation broth involves a multi-step process to separate it from other metabolites and cellular components.

Isolation_Workflow Fermentation S. orinoci Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions HPLC Preparative HPLC (C18 Column) Enriched_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Characterization (MS, NMR, UV-Vis) Pure_this compound->Characterization

General workflow for the isolation of this compound.
  • Solvent Extraction: Centrifuge the fermentation broth to separate the mycelium and supernatant. Extract both the supernatant and the mycelial cake with an equal volume of ethyl acetate. Pool the organic layers and concentrate under reduced pressure to obtain the crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial fractionation.

  • Preparative HPLC: Further purify the this compound-containing fractions using a preparative reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug discovery.

Anticancer Activity

Anticancer_Pathway This compound This compound STAT3_p STAT3 Phosphorylation This compound->STAT3_p Inhibits (hypothesized) Apoptosis Apoptosis STAT3_p->Apoptosis Promotes

Hypothesized anticancer mechanism of this compound.

Table 2: Cytotoxic Activity of this compound and Related Compounds

CompoundCancer Cell LineAssay TypeIC50 Value
This compoundData not widely availableCytotoxicity Assay-
AlloaureothinHT1080 (Human Fibrosarcoma)Cytotoxicity Assay30 µM

Note: Data for this compound is limited. Alloaureothin is an isomer of aureothin.

Antimicrobial Activity

This compound is reported to possess both antibacterial and antifungal properties. However, specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microbial strains are not widely published.

Table 3: Antimicrobial Activity of this compound

CompoundMicrobial StrainAssay TypeMinimum Inhibitory Concentration (MIC)
This compoundData not widely availableBroth Microdilution-
Anti-HIV Activity

This compound has been identified as a potent inhibitor of HIV replication. Its mechanism of action is distinct from currently approved antiretroviral drugs, involving the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of the virion.

Table 4: Anti-HIV Activity of a Potent Aureothin Derivative (Compound #7)

CompoundAssay TypeCell LineVirus StrainParameterValue
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM

Note: This data is for a highly potent synthetic derivative of aureothin, which is structurally related to this compound.

Experimental Protocols for Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

This cell-based assay quantifies the inhibition of HIV replication.

  • Cell Seeding: Seed LC5-RIC reporter cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a known amount of HIV-1.

  • Incubation: Incubate the plate for 48 hours.

  • Reporter Gene Measurement: Measure the expression of the DsRed1 reporter gene using a fluorescence plate reader. The IC50 value is the concentration of the compound that inhibits HIV replication by 50%.

Conclusion and Future Perspectives

This compound from Streptomyces orinoci is a promising natural product with a unique chemical structure and a diverse range of biological activities. The elucidation of its non-colinear PKS biosynthetic pathway provides exciting opportunities for biosynthetic engineering to generate novel analogs with improved therapeutic properties. While preliminary studies have highlighted its potential as an anticancer and anti-HIV agent, further research is required to fully characterize its pharmacological profile, including more extensive quantitative bioactivity studies and in-depth investigations into its mechanisms of action. The development of more efficient fermentation and purification protocols will also be crucial for the sustainable supply of this valuable compound for preclinical and clinical development. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

Neoaureothin: An In-Depth Technical Guide to a Novel Aureothin-Class Polyketide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a member of the aureothin (B1665325) class of polyketides, a family of bioactive natural products produced by Streptomyces species.[1] Characterized by a rare nitroaryl moiety, this compound is structurally distinguished from its close analog, aureothin, by an extended polyene backbone.[1] This structural variation contributes to a distinct profile of biological activities, including potent anti-HIV, anticancer, nematicidal, and antimicrobial properties, positioning this compound as a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of this compound, detailing its biosynthesis, biological activities with quantitative data, and key experimental protocols.

Chemical Structure and Properties

  • Chemical Formula: C₂₈H₃₁NO₆

  • Molar Mass: 477.5 g/mol

  • Core Structure: A γ-pyrone ring linked to a tetrahydrofuran (B95107) moiety and a substituted polyene chain with a terminal p-nitrophenyl group.

Biosynthesis

The biosynthesis of this compound is governed by a large, approximately 39 kb, Type I polyketide synthase (PKS) gene cluster, designated as the 'nor' cluster.[1] This cluster orchestrates a non-colinear biosynthetic assembly, where individual PKS modules are utilized in an iterative fashion, a notable deviation from the canonical co-linearity rule in polyketide synthesis.[1] The biosynthesis initiates with the formation of a p-nitrobenzoic acid (pNBA) starter unit, which is then loaded onto the PKS assembly line for sequential chain elongation.[1]

Data Presentation: Biosynthetic Gene Clusters
FeatureThis compound ('nor') Gene ClusterAureothin ('aur') Gene Cluster
Producing Organism Streptomyces orinociStreptomyces thioluteus
Size of BGC ~39 kb~27 kb
Number of PKS Modules 64
Polyketide Chain Length HeptaketidePentaketide
Starter Unit p-Nitrobenzoic Acid (pNBA)p-Nitrobenzoic Acid (pNBA)
PKS Type Type I, Non-colinear, IterativeType I, Non-colinear, Iterative

Mandatory Visualization: this compound Biosynthetic Pathway

Neoaureothin_Biosynthesis pNBA p-Nitrobenzoic Acid (Starter Unit) Nor_PKS This compound Polyketide Synthase (Nor PKS) - Non-colinear Assembly - Iterative Module Use pNBA->Nor_PKS Loading Tailoring_Enzymes Tailoring Enzymes (e.g., P450 Monooxygenases) Nor_PKS->Tailoring_Enzymes Polyketide Chain Release This compound This compound Tailoring_Enzymes->this compound Cyclization & Modification

A simplified diagram of the this compound biosynthetic pathway.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer and nematicidal properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. Its mechanism of action in hepatocellular carcinoma cells involves the induction of G2/M phase cell cycle arrest and apoptosis. This is mediated through the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately activating the caspase cascade.

Data Presentation: Anticancer Activity of this compound (Spectinabilin)
Cell LineCancer TypeIC₅₀ (µM)
HepG2Hepatocellular Carcinoma37.2
SMMC7721Hepatocellular Carcinoma18.7 ± 3.1
A549Lung Carcinoma34.3
HCT116Colorectal Carcinoma47.0

Mandatory Visualization: this compound's Effect on the PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound inhibits the PI3K/AKT pathway, leading to apoptosis.
Nematicidal Activity

This compound has shown potent nematicidal activity against various nematodes, including the model organism Caenorhabditis elegans and the plant-parasitic nematode Meloidogyne incognita.[2] Its mode of action appears to be distinct from currently used nematicides, suggesting its potential as a novel agent for pest control.[2]

Data Presentation: Nematicidal Activity of this compound (Spectinabilin)
Nematode SpeciesLife StageExposure Time (hours)IC₅₀ (µg/mL)
Caenorhabditis elegansL1 larvae242.948[2]
Meloidogyne incognitaJ2 larvae72Not Reported
Antibacterial and Antifungal Activity

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

This protocol outlines a general procedure for the isolation and purification of this compound.

  • Fermentation:

    • Inoculate a suitable production medium with a seed culture of a this compound-producing Streptomyces strain.

    • Incubate the culture in a shaker at 28-30°C for 5-7 days.

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation.

    • Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

    • Perform final purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol/water gradient).

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and NMR.

Mandatory Visualization: this compound Isolation Workflow

Isolation_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel HPLC Preparative HPLC (C18) Silica_Gel->HPLC Enriched Fractions Pure_this compound Pure this compound HPLC->Pure_this compound

A general workflow for the isolation and purification of this compound.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

In Vitro Nematicidal Bioassay
  • Nematode Preparation:

    • Prepare a suspension of synchronized L1 or J2 stage nematodes in a suitable buffer.

  • Assay Setup:

    • In a 96-well plate, add the nematode suspension and different concentrations of this compound.

    • Include a negative control (solvent) and a positive control (a known nematicide).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25°C) for 24-72 hours.

  • Mortality Assessment:

    • Count the number of dead and live nematodes under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and determine the IC₅₀ or LC₅₀ value.

Antibacterial/Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacterium or fungus in a suitable broth.

  • Compound Dilution:

    • Perform serial two-fold dilutions of this compound in a 96-well plate containing the appropriate growth medium.

  • Inoculation:

    • Add the microbial inoculum to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a fascinating polyketide with a unique biosynthetic origin and a compelling range of biological activities. Its potent anticancer and nematicidal effects, coupled with a novel mechanism of action, underscore its potential as a lead compound for the development of new therapeutic agents and agrochemicals. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this remarkable natural product.

References

The Neoaureothin (nor) Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neoaureothin (B8089337) Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the biosynthesis of this compound (also known as spectinabilin), a rare nitroaryl-substituted polyketide produced by Streptomyces orinoci.[1][2] this compound and its structural analog, aureothin (B1665325), are of significant interest due to their unique chemical structures and biological activities. This document details the genetic architecture of the this compound biosynthetic gene cluster (BGC), elucidates its non-colinear and iterative polyketide synthase (PKS) pathway, summarizes key quantitative data, and provides detailed experimental protocols for its study.

The biosynthesis of this compound is directed by a ~39 kb Type I polyketide synthase gene cluster, designated nor.[1][2][3] This cluster is remarkably similar to the aureothin (aur) BGC from Streptomyces thioluteus.[2] The primary distinction between the two is the presence of additional PKS modules in the nor cluster, which accounts for the longer polyene chain in this compound compared to aureothin.[4] Both gene clusters are characterized by a non-colinear arrangement of PKS modules, a deviation from the canonical assembly-line logic of polyketide synthesis.[1][4]

nor_BGC cluster_nor This compound Gene Cluster (nor) norG norG (Acyl-CoA Synthetase) norF norF (N-oxygenase) norG->norF norH norH (P450 Monooxygenase) norF->norH norI norI norH->norI pks_genes norA, norB, norC... (PKS Modules) norI->pks_genes norE norE (Thioesterase) pks_genes->norE norD norD (ABC Transporter) norE->norD

Caption: Organization of the this compound biosynthetic gene cluster (nor).

Quantitative Data: A Comparative Analysis

The structural differences between this compound and aureothin originate from distinct genetic blueprints. A comparative analysis of their respective BGCs highlights the key quantitative differences that dictate the final polyketide structure.

FeatureThis compound (nor) BGCAureothin (aur) BGCReference
Producing Organism Streptomyces orinociStreptomyces thioluteus[4]
Size of BGC ~39 kb~27 kb[4]
GenBank Accession AM778535AJ575648[4]
PKS Type Type I, Non-colinear, IterativeType I, Non-colinear, Iterative[4]
Number of PKS Modules 64[4]
Polyketide Chain Length HeptaketidePentaketide[4]
Starter Unit p-Nitrobenzoic Acid (PNBA)p-Nitrobenzoic Acid (PNBA)[4]

The Non-Colinear Biosynthesis Pathway

The biosynthesis of this compound breaks with the principle of colinearity typically observed in Type I PKS systems.[1] The pathway initiates with the starter unit p-nitrobenzoic acid (PNBA), which is derived from the shikimate pathway.[4] The polyketide backbone is then assembled by a multi-modular PKS. A key feature of this system is the iterative use of the first PKS module, NorA, which catalyzes two separate chain elongation steps.[1][2] This iterative function is a critical departure from the standard model where each module is used only once per molecule synthesized.[2]

neoaureothin_pathway pnba p-Nitrobenzoic Acid (PNBA) (Starter Unit) norA1 Module: NorA (1st Iteration) + Malonyl-CoA pnba->norA1 Loading intermediate1 Diketide Intermediate norA1->intermediate1 Elongation 1 norA2 Module: NorA (2nd Iteration) + Methylmalonyl-CoA intermediate1->norA2 Transfer intermediate2 Triketide Intermediate norA2->intermediate2 Elongation 2 nor_modules Subsequent PKS Modules (norB, norC...) + Extender Units intermediate2->nor_modules Chain Extension polyketide Linear Heptaketide Chain nor_modules->polyketide Assembly norE Thioesterase (norE) Cyclization polyketide->norE Release This compound This compound norE->this compound Final Product cosmid_workflow dna_iso 1. Genomic DNA Isolation (S. orinoci) digest 2. Partial Restriction Digest dna_iso->digest ligation 3. Ligation into Cosmid Vector digest->ligation packaging 4. In Vitro Lambda Phage Packaging ligation->packaging transduction 5. Transduction of E. coli packaging->transduction screening 6. Library Screening with Probe transduction->screening analysis 7. Positive Clone Analysis & Mapping screening->analysis hetero_expression_workflow cloning 1. Clone nor BGC into Expression Vector transform 2. Transform Heterologous Host (e.g., S. coelicolor) cloning->transform ferment 3. Fermentation of Recombinant Strain transform->ferment extract 4. Solvent Extraction of Culture ferment->extract analyze 5. HPLC & LC-MS Analysis extract->analyze confirm 6. Confirm this compound Production analyze->confirm

References

An In-Depth Technical Guide to the Natural Sources of Spectinabilin (Neoaureothin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of spectinabilin (also known as neoaureothin), a nitrophenyl-substituted polyketide with a range of promising biological activities, including anticancer, antibiotic, and nematicidal properties. This document details the primary microbial producers, quantitative production data, detailed experimental protocols for isolation and purification, and an exploration of its biosynthetic pathway.

Natural Sources of Spectinabilin

Spectinabilin is a secondary metabolite predominantly produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds.

Primary Producing Microorganisms

The most well-documented producers of spectinabilin belong to the Streptomyces genus. Key species identified as natural sources include:

  • Streptomyces spectabilis : This species was the first from which spectinabilin was isolated and characterized.[1]

  • Streptomyces sp. AN091965 : This strain has been identified as a particularly high-yield producer of spectinabilin.[2][3]

  • Streptomyces sp. DT10 : Isolated from wild moss, this strain has also been shown to produce spectinabilin with potent nematicidal activity.[1]

  • Streptomyces orinoci

  • Streptomyces lasiicapitis

  • Streptomyces purpurascens

  • Streptomyces coeruleorubidus

  • Streptomyces lavendofoliae

Quantitative Production of Spectinabilin

The production yield of spectinabilin can vary significantly depending on the producing strain and the cultivation conditions. The following table summarizes reported yields from various Streptomyces species.

Producing StrainCulture ConditionsSpectinabilin YieldReference
Streptomyces sp. AN091965Flask Culture37.6 ± 5.6 mg/L[2]
Streptomyces sp. S-N87 (mutant of AN091965)Flask Culture354.8 ± 7.8 mg/L[2]
Streptomyces sp. S-N87 (mutant of AN091965)150 L Tank Fermentation2.27 g/L[2]
Streptomyces spectabilis KCTC9218TG.S.S. Medium18.4 ± 6.45 mg/L[3]
Streptomyces sp. AN091965G.S.S. Medium213.89 ± 21.30 mg/L[3]

Physicochemical Properties of Spectinabilin

A summary of the key physicochemical properties of spectinabilin is provided in the table below.

PropertyValue
Molecular FormulaC₂₈H₃₁NO₆
Molecular Weight477.55 g/mol
AppearanceYellow powder
SolubilityPoor aqueous solubility. Soluble in organic solvents like ethyl acetate (B1210297), methanol, and DMSO.
StabilityStable under standard laboratory conditions. pH-dependent stability, with degradation observed at alkaline pH.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces species, and the subsequent extraction and purification of spectinabilin.

Cultivation of Streptomyces for Spectinabilin Production

The following protocol is a general guideline for the cultivation of Streptomyces species, such as S. spectabilis or S. sp. AN091965, for the production of spectinabilin. Optimization of media components and fermentation parameters may be required for specific strains.

Materials:

  • Selected Streptomyces strain

  • ISP2 Medium (per liter): 4 g Yeast Extract, 10 g Malt Extract, 4 g Dextrose, 20 g Agar (B569324) (for solid medium), pH adjusted to 7.2

  • G.S.S. Medium (per liter): Specific composition can be found in relevant literature, but generally contains sources of carbon, nitrogen, and trace elements.

  • Shaker incubator

  • Fermenter (for large-scale production)

Procedure:

  • Spore Suspension Preparation:

    • Grow the Streptomyces strain on ISP2 agar plates at 28°C for 7-10 days until sporulation is observed.

    • Scrape the spores from the agar surface and suspend them in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

  • Seed Culture:

    • Inoculate 50 mL of ISP2 broth in a 250 mL baffled flask with 1 mL of the spore suspension.

    • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate a larger volume of production medium (e.g., G.S.S. medium) with the seed culture (typically a 5-10% v/v inoculum).

    • For flask cultures, use baffled flasks to ensure adequate aeration and incubate at 28°C with shaking at 200 rpm for 7-14 days.

    • For fermenter cultivation, maintain the temperature at 28°C, and control pH and dissolved oxygen levels as optimized for the specific strain.

Extraction and Purification of Spectinabilin

The following protocol outlines the steps for extracting spectinabilin from the fermentation broth and purifying it to a high degree of homogeneity.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Methanol

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the mycelium and the supernatant separately with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing spectinabilin.

    • Pool the spectinabilin-containing fractions and evaporate the solvent.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the partially purified sample from the silica gel chromatography step in the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water (e.g., a gradient of 50-90% acetonitrile). The mobile phase may be acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 360 nm) and collect the peak corresponding to spectinabilin.

    • Evaporate the solvent from the collected fraction to obtain pure spectinabilin.

Biosynthesis of Spectinabilin

The biosynthesis of spectinabilin proceeds via a type I polyketide synthase (PKS) pathway. The genetic blueprint for this pathway is encoded in the spectinabilin biosynthetic gene cluster (spn).

Spectinabilin Biosynthetic Gene Cluster

The spn gene cluster contains a set of genes encoding the enzymes responsible for the assembly of the spectinabilin molecule. Key genes and their putative functions are outlined below:

  • spnA, spnB, spnC : These genes encode the large, modular Type I polyketide synthases that are central to the elongation of the polyketide chain.

  • spnD, spnE : Putative regulatory genes involved in controlling the expression of the biosynthetic cluster.

  • spnF : Encodes a putative 4-amino-4-deoxychorismate lyase, involved in the synthesis of the p-aminobenzoate (PABA) starter unit.

  • spnG : Encodes a putative aminotransferase, also involved in PABA biosynthesis.

  • spnH : Encodes a putative 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which channels precursors from primary metabolism into the shikimate pathway for PABA synthesis.

  • spnI : Encodes a putative acyl-CoA ligase, responsible for activating the PABA starter unit.

  • spnJ : Encodes a putative p-aminobenzoate N-oxygenase, which is likely responsible for the formation of the nitro group.

  • spnK : Encodes a putative methyltransferase, responsible for the methylation steps in the polyketide chain.

  • spnL : Encodes a putative thioesterase, which likely catalyzes the release of the final spectinabilin product from the PKS complex.

Proposed Biosynthetic Pathway

The biosynthesis of spectinabilin is initiated with the formation of the p-nitrobenzoic acid starter unit, which is then loaded onto the PKS machinery. The polyketide chain is subsequently elongated through the sequential addition of extender units, primarily derived from methylmalonyl-CoA. A series of tailoring reactions, including reductions, dehydrations, and methylations, occur at each module of the PKS. Finally, the completed polyketide chain is released from the enzyme, likely through the action of a thioesterase, to yield the final spectinabilin molecule.

Visualizations

Experimental Workflow for Spectinabilin Isolation and Purification

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification spore_prep Spore Suspension Preparation seed_culture Seed Culture (ISP2 Broth) spore_prep->seed_culture production_culture Production Culture (e.g., G.S.S. Medium) seed_culture->production_culture separation Separate Mycelium and Broth production_culture->separation extraction Ethyl Acetate Extraction separation->extraction evaporation1 Evaporation to Crude Extract extraction->evaporation1 silica_gel Silica Gel Column Chromatography evaporation1->silica_gel fraction_collection Fraction Collection and Pooling silica_gel->fraction_collection preparative_hplc Preparative HPLC fraction_collection->preparative_hplc pure_spectinabilin Pure Spectinabilin preparative_hplc->pure_spectinabilin

Caption: Workflow for Spectinabilin Isolation.

Simplified Spectinabilin Biosynthetic Pathway

spectinabilin_biosynthesis cluster_precursors Precursor Synthesis cluster_pks Polyketide Synthase Assembly chorismate Chorismate paba p-Aminobenzoic Acid (PABA) chorismate->paba spnF, spnG, spnH pnba p-Nitrobenzoic Acid paba->pnba spnJ pks_loading Loading onto PKS (spnI) pnba->pks_loading chain_elongation Chain Elongation (spnA, spnB, spnC) + Methylmalonyl-CoA pks_loading->chain_elongation tailoring Tailoring Reactions (Reductions, Methylations - spnK) chain_elongation->tailoring release Release from PKS (spnL) tailoring->release spectinabilin spectinabilin release->spectinabilin Spectinabilin

Caption: Biosynthesis of Spectinabilin.

References

The Biological Activities of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a polyketide metabolite produced by various species of Streptomyces.[1] This compound, along with its close structural analog aureothin (B1665325), has garnered significant scientific interest due to its diverse biological activities, including potent anti-HIV, anticancer, and antifungal properties.[1][2] this compound is characterized by a p-nitrobenzoyl starter unit and a polyene backbone, which is longer than that of aureothin, a structural distinction that influences its biological profile.[1] This document provides an in-depth technical overview of the known biological activities of this compound, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on Biological Activities

While research is ongoing, the following tables summarize the available quantitative data for the biological activities of this compound and its closely related analogs. It is important to note that specific data for this compound, particularly for its anticancer and antifungal effects, is limited in publicly available literature. Data for the related compound aureothin and its derivatives are included for comparative purposes.

Table 1: Anti-HIV Activity of this compound and Related Compounds

CompoundAssay TypeCell LineVirus StrainParameterValueReference
This compoundHIV Replication InhibitionLC5-RICNot SpecifiedIC502.2 ± 0.06 nM[2]
AureothinHIV Replication InhibitionLC5-RICNot SpecifiedIC505.3 ± 0.40 nM[2]
Compound #7 (Aureothin Derivative)HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[3]

Table 2: Cytotoxicity of this compound and Related Compounds

CompoundAssay TypeCell LineParameterValueReference
AureothinCytotoxicityNot SpecifiedCC50~2.27 µM[2]
Compound #7 (Aureothin Derivative)CytotoxicityNot SpecifiedCC50> 10 µM[2]
AlloaureothinCytotoxicityHT1080 (Human Fibrosarcoma)IC5030 µM

Table 3: Antifungal and Antibacterial Activity

CompoundActivityFungal/Bacterial StrainAssay TypeParameterValueReference
This compoundAntifungalNot SpecifiedMICData not available[1]
This compoundAntibacterialNot SpecifiedMICData not available[1]

Mechanisms of Action and Signaling Pathways

Anti-HIV Activity

The primary mechanism of action for this compound's potent anti-HIV activity is distinct from many currently approved antiretroviral drugs.[3][4] It inhibits the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[3]

cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Provirus Integrated HIV Provirus Viral_RNA Viral RNA Accumulation Provirus->Viral_RNA Transcription Viral_Proteins Viral Structural Proteins Viral_RNA->Viral_Proteins Translation New_Virions New Virion Assembly Viral_RNA->New_Virions Viral_Proteins->New_Virions This compound This compound This compound->Viral_RNA Inhibits

This compound's Anti-HIV Mechanism of Action.
Anticancer Activity and Signaling Pathways

While direct studies on this compound are limited, research on the structurally similar aureothin suggests a mechanism involving the induction of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1] A key molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3). Aureothin inhibits the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, ultimately causing mitochondrial membrane destabilization, cytochrome c release, and caspase activation.[1] It is hypothesized that this compound shares this mechanism of action.[1]

cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Mitochondrion Mitochondrion pSTAT3->Mitochondrion Inhibits release of pro-apoptotic factors pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2) pSTAT3_dimer->Anti_apoptotic_genes Promotes Transcription This compound This compound (hypothesized) This compound->pSTAT3 Inhibits

Hypothesized Anticancer Mechanism via STAT3 Inhibition.

Potential involvement of other signaling pathways such as NF-κB and MAPK has been suggested for investigation, but direct evidence of their modulation by this compound is not yet available.

Antifungal Activity

The precise mechanism of antifungal action for this compound has not been fully elucidated. However, common antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes.[5][6][7][8][9]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[3]

Procedure:

  • Cell Culture: Culture human cancer cell lines (e.g., HT1080, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for 24-72 hours at 37°C.[4]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[4]

  • Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50).

A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate CC50/IC50 G->H

Workflow for the MTT Cytotoxicity Assay.
Antifungal Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).

  • Compound Dilution: Perform two-fold serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[1]

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[1]

Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is commonly used for screening anti-HIV compounds.

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses HIV receptors (CD4, CXCR4, CCR5) and contains an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to luciferase production, which can be quantified.

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include virus and cell controls.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Measurement: Remove the supernatant, add luciferase assay reagent to lyse the cells, and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.

Conclusion

This compound is a promising natural product with significant biological activities, most notably its potent and uniquely acting anti-HIV properties. While its anticancer and antifungal potential is evident from preliminary studies and by analogy to related compounds, further research is required to fully elucidate its mechanisms of action and to provide comprehensive quantitative data. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound's therapeutic potential. Future studies should focus on confirming the hypothesized anticancer signaling pathways and identifying the specific molecular targets of its antifungal activity to advance its development as a potential therapeutic agent.

References

Neoaureothin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product also known as spectinabilin, has emerged as a compound of significant interest due to its diverse biological activities, including potent anti-HIV, anticancer, and antifungal properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, compiling available quantitative data, detailing experimental protocols for key studies, and visualizing the implicated biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: Anti-HIV Activity

The most well-characterized biological activity of this compound and its derivatives is the potent inhibition of Human Immunodeficiency Virus (HIV) replication.[1][2] The primary mechanism of action is distinct from all currently approved antiretroviral therapies.[2] this compound and its analogs inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[2][3]

While the precise molecular target responsible for this activity remains to be definitively identified, this unique mechanism presents a promising avenue for the development of novel anti-HIV therapeutics, particularly in the context of emerging drug resistance.[3]

Quantitative Bioactivity Data

Quantitative data for this compound is limited in publicly available literature. However, studies on closely related analogs, particularly the synthetic derivative designated as Compound #7 , provide valuable insights into the potential potency and safety profile of this class of molecules.

Table 1: Anti-HIV Activity of Aureothin (B1665325) and a Synthetic Derivative

CompoundAssayCell LineVirus StrainParameterValueReference
AureothinHIV Replication InhibitionLC5-RICNot SpecifiedIC50~10 nM[2]
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90< 45 nM[3][4]

Table 2: Cytotoxicity Data

CompoundAssay TypeCell LineParameterValueReference
AureothinCytotoxicityNot SpecifiedCC50~2.27 µM[3]
Compound #7CytotoxicityNot SpecifiedCC50> 10 µM[3]

Table 3: Anticancer Activity of a Related Derivative

CompoundCancer Cell LineAssay TypeIC50 ValueReference
AlloaureothinHT1080 (Human Fibrosarcoma)Cytotoxicity Assay30 µM[3]

Signaling Pathways and Cellular Effects

Induction of Apoptosis

Studies on the structurally similar compound, Aureothin, suggest that its anticancer effects are mediated through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.[1] It is hypothesized that this compound may share a similar mechanism of action.[1] The investigation into whether this compound induces apoptosis is a key area of research to further elucidate its cytotoxic mechanisms.[5]

Below is a proposed signaling pathway for this compound-induced apoptosis.

Neoaureothin_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase_Activation Caspase-3 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis caption Proposed Intrinsic Apoptosis Pathway

Proposed Intrinsic Apoptosis Pathway
Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating cellular responses to stress, viral infections, and inflammation. The potential of this compound to modulate these pathways has been proposed as a key area of investigation to understand its immunomodulatory and antiviral mechanisms.[5] However, direct experimental data detailing the effects of this compound on these pathways is currently limited.

The following diagram illustrates the potential points of intervention for this compound in these pathways.

Neoaureothin_Signaling_Intervention cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Stimuli_NFkB Viral Infection / Pro-inflammatory Stimuli IKK IKK Complex Stimuli_NFkB->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB IkB->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Target_Gene_NFkB Target Gene Expression (e.g., Pro-inflammatory cytokines) Nucleus_NFkB->Target_Gene_NFkB Neoaureothin_NFkB This compound ? Neoaureothin_NFkB->IKK Stimuli_MAPK Cellular Stress MAPKKK MAPKKK Stimuli_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Cellular_Response Cellular Response (Proliferation, Apoptosis) MAPK->Cellular_Response Neoaureothin_MAPK This compound ? Neoaureothin_MAPK->MAPKKK caption Potential Intervention in Signaling Pathways

Potential Intervention in Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess cell viability and determine the 50% cytotoxic concentration (CC50) of a compound.[4]

  • Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[4]

  • Materials:

    • Target cells (e.g., TZM-bl, MT-4, or PBMCs)

    • Cell culture medium

    • This compound (dissolved in DMSO)

    • 96-well microtiter plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be below 0.1%.

    • Remove the old medium from the cells and add the diluted this compound solutions.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.[4]

Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)

This cell-based assay is used to screen for anti-HIV compounds and determine their inhibitory concentration (e.g., IC50 or IC90).

  • Principle: The LC5-RIC cell line is a human T-cell line engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene that is activated upon HIV infection. Inhibition of HIV replication results in a decrease in fluorescence.[3]

  • Materials:

    • LC5-RIC cells

    • Cell culture medium

    • HIV-1 virus stock

    • This compound (dissolved in DMSO)

    • 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Seed LC5-RIC cells into a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compounds to the respective wells.

    • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Measure the fluorescence intensity of the DsRed1 reporter protein using a fluorescence plate reader.

    • Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 or IC90 value.[3]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of this compound on signaling pathways like NF-κB and MAPK.[5]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Materials:

    • Treated and untreated cells (e.g., PBMCs)

    • RIPA buffer

    • BCA assay kit for protein quantification

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies specific to target proteins (e.g., phospho-IKK, phospho-p65, phospho-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment with this compound, harvest and lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for in vitro anti-HIV drug screening and a structure-activity relationship (SAR) study.

Anti_HIV_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_cytotoxicity Cytotoxicity Testing Compound_Prep Compound Preparation (Serial Dilutions) Cell_Culture Cell Culture (e.g., LC5-RIC) Compound_Prep->Cell_Culture MTT_Assay MTT Assay Compound_Prep->MTT_Assay Infection HIV Infection Cell_Culture->Infection Incubation Incubation (48-72h) Infection->Incubation Readout Assay Readout (Fluorescence/Luminescence) Incubation->Readout Data_Analysis Data Analysis (IC50/CC50 Determination) Readout->Data_Analysis MTT_Assay->Data_Analysis caption General Workflow for In Vitro Anti-HIV Drug Screening

General Workflow for In Vitro Anti-HIV Drug Screening

SAR_Study_Workflow Lead_Compound Lead Compound (e.g., this compound) Analog_Design Analog Design & Synthesis Lead_Compound->Analog_Design Biological_Screening Biological Screening (e.g., Anti-HIV, Cytotoxicity) Analog_Design->Biological_Screening Data_Analysis SAR Analysis Biological_Screening->Data_Analysis Data_Analysis->Analog_Design Iterative Optimization Optimized_Lead Optimized Lead Data_Analysis->Optimized_Lead caption Workflow of a Structure-Activity Relationship (SAR) Study

Workflow of a Structure-Activity Relationship (SAR) Study

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutics. Its unique anti-HIV mechanism of action, coupled with potential anticancer and antifungal activities, warrants further investigation. Key future research directions should focus on:

  • Target Identification: Elucidating the precise molecular target(s) of this compound is crucial for a complete understanding of its mechanism of action and for rational drug design.

  • Signaling Pathway Analysis: Comprehensive studies are needed to confirm and detail the effects of this compound on the NF-κB, MAPK, and apoptosis signaling pathways.

  • Quantitative Analysis: More extensive quantitative data, including IC50 and MIC values for this compound itself across a range of cancer cell lines and fungal species, is required to fully assess its therapeutic potential.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound and its optimized derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The continued investigation of this fascinating natural product holds the promise of delivering novel and effective treatments for a range of diseases.

References

Anti-HIV Activity of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a promising scaffold for the development of novel anti-HIV therapeutics. Its unique mechanism of action, distinct from all currently approved antiretroviral drugs, offers a new avenue for combating HIV, including drug-resistant strains. This technical guide provides a comprehensive overview of the anti-HIV activity of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Introduction

The continuous evolution of HIV and the emergence of drug-resistant strains necessitate the discovery and development of antiretroviral agents with novel mechanisms of action. This compound and its related compounds have been identified as potent inhibitors of HIV replication.[1][2] The primary mode of action for this class of molecules is the inhibition of de novo virus production from integrated proviruses.[1] This is achieved by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1] This late-phase inhibitory activity presents a significant advantage in the development of new combination therapies.

Quantitative Data on Anti-HIV Activity

While specific IC50 and CC50 values for this compound are not widely available in the public domain, data for the structurally similar natural product Aureothin and its highly potent synthetic derivative, Compound #7, provide valuable insights into the potential of this compound class.[1][3][4]

Table 1: Anti-HIV Activity of Aureothin and a Synthetic Derivative [1][3][4]

CompoundAssay TypeCell LineVirus StrainParameterValue
AureothinHIV Replication InhibitionLC5-RICNot SpecifiedIC50~10 nM
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90< 45 nM

Table 2: Cytotoxicity Data [3][5]

CompoundAssay TypeCell LineParameterValue
AureothinCytotoxicityNot SpecifiedCC50~2.27 µM
Compound #7CytotoxicityNot SpecifiedCC50> 10 µM

IC50 (Half-maximal Inhibitory Concentration), IC90 (90% Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration)

Mechanism of Action

This compound and its analogs exhibit a novel anti-HIV mechanism by acting as late-phase inhibitors of the viral replication cycle.[6] Unlike many existing antiretrovirals that target early-stage events like reverse transcription or integration, these compounds do not inhibit these processes.[6] Instead, their primary function is to block the accumulation of essential HIV RNAs that code for structural proteins and the viral genome itself.[1][6] This disruption in the availability of viral RNA precursors leads to a significant reduction in the production of new, infectious virions.[6]

The precise molecular target of this compound is still under investigation. However, the known importance of G-quadruplex structures in the HIV life cycle, particularly within the Long Terminal Repeat (LTR) promoter region which regulates viral transcription, presents a plausible area for future research into this compound's detailed mechanism.[7][8] Stabilization of these G-quadruplex structures by small molecules has been shown to inhibit HIV-1 promoter activity and viral replication.[7][8]

cluster_0 HIV Life Cycle Proviral DNA Proviral DNA Transcription Transcription Proviral DNA->Transcription Host Machinery Viral RNA Accumulation Viral RNA Accumulation Transcription->Viral RNA Accumulation Translation Translation Viral RNA Accumulation->Translation Virion Assembly Virion Assembly Translation->Virion Assembly New Virions New Virions Virion Assembly->New Virions This compound This compound This compound->Viral RNA Accumulation Inhibits

Proposed mechanism of action for this compound.

Experimental Protocols

HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a standard method for screening anti-HIV compounds.

Principle: TZM-bl cells are an engineered HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to quantifiable luciferase production.[1]

Materials:

  • TZM-bl cells

  • Cell culture medium

  • HIV-1 virus stock

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well. Include virus-only and cell-only controls.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • Remove the supernatant and add luciferase assay reagent to each well.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration compared to the virus control to determine the IC50 value.[1]

Start Start Seed TZM-bl cells Seed TZM-bl cells Start->Seed TZM-bl cells Prepare this compound dilutions Prepare this compound dilutions Seed TZM-bl cells->Prepare this compound dilutions Add compound to cells Add compound to cells Prepare this compound dilutions->Add compound to cells Infect with HIV-1 Infect with HIV-1 Add compound to cells->Infect with HIV-1 Incubate (48h) Incubate (48h) Infect with HIV-1->Incubate (48h) Add Luciferase reagent Add Luciferase reagent Incubate (48h)->Add Luciferase reagent Measure Luminescence Measure Luminescence Add Luciferase reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 End End Calculate IC50->End

Workflow for TZM-bl reporter gene assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Target cells (e.g., TZM-bl, MT-4, or PBMCs)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium (final DMSO concentration should be <0.1%).[1]

  • Remove the old medium and add the diluted this compound solutions. Include untreated cell controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the supernatant.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control to determine the CC50 value.[1]

Start Start Seed cells Seed cells Start->Seed cells Add this compound dilutions Add this compound dilutions Seed cells->Add this compound dilutions Incubate (48-72h) Incubate (48-72h) Add this compound dilutions->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Remove supernatant Remove supernatant Incubate (4h)->Remove supernatant Add solubilization buffer Add solubilization buffer Remove supernatant->Add solubilization buffer Measure Absorbance (570nm) Measure Absorbance (570nm) Add solubilization buffer->Measure Absorbance (570nm) Calculate CC50 Calculate CC50 Measure Absorbance (570nm)->Calculate CC50 End End Calculate CC50->End

Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of anti-HIV agents with a novel mechanism of action. The high potency and improved safety profile of synthetic analogs like Compound #7 underscore the therapeutic potential of this scaffold. Further research should focus on elucidating the precise molecular target of this compound, with a particular emphasis on its potential interaction with G-quadruplex structures within the HIV genome. Structure-activity relationship (SAR) studies will be crucial for optimizing the efficacy and pharmacokinetic properties of this compound class, paving the way for the development of next-generation antiretroviral drugs.

References

Neoaureothin: A Technical Guide on its Antimalarial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the antimalarial properties of Neoaureothin, a polyketide natural product. The document summarizes its in vitro activity, details relevant experimental protocols, and explores its potential mechanism of action.

Introduction

This compound, also known as Spectinabilin, is a secondary metabolite produced by the bacterium Streptomyces spectabilis[1][2]. It belongs to the γ-pyrone class of polyketides and possesses a distinctive chemical structure (C₂₈H₃₁NO₆) characterized by a complex polyene chain, a pyranone ring system, and a nitro-substituted phenyl group[2][3]. While this compound has been investigated for various biological activities, including antiviral and nematicidal effects, this guide focuses specifically on its potential as an antimalarial agent[2][3][4]. The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the exploration of novel compounds like this compound for the development of new therapeutic strategies against malaria[4].

Data Presentation: In Vitro Antimalarial Activity

Quantitative data on the antiplasmodial activity of this compound is limited in publicly available literature. However, a key study by Isaka et al. (2002) identified this compound as one of the principal antimalarial agents isolated from the fermentation broth of Streptomyces spectabilis BCC 4785. The study reported that this compound moderately inhibited the proliferation of the multidrug-resistant K1 strain of Plasmodium falciparum[2][4]. While a precise IC50 value for this compound was not specified in the available abstracts, the crude extract from which it was isolated showed a 50% inhibitory concentration (IC50) of 0.01 µg/ml[4]. For context, two other compounds isolated from the same extract, Metacycloprodigiosin and Bafilomycin A1, exhibited potent antimalarial activity[2][4].

Table 1: Summary of In Vitro Antiplasmodial Activity of this compound (Spectinabilin)

CompoundParasite StrainActivityIC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
This compound (Spectinabilin)Plasmodium falciparum K1 (multidrug-resistant)Moderate InhibitionNot specified in abstractNot availableNot available[2][4]
S. spectabilis BCC 4785 crude extractPlasmodium falciparum K1 (multidrug-resistant)Significant Activity0.01 µg/mlNot availableNot available[4]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound's antimalarial activity are not fully available. However, based on standard methodologies for in vitro antiplasmodial and cytotoxicity testing, the following protocols represent a typical workflow for evaluating compounds like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum (e.g., K1 or 3D7 strains) are maintained in human erythrocytes (O+ blood group) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX.

  • Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted this compound is added to wells containing the parasitized red blood cell culture (typically at 1-2% parasitemia and 2% hematocrit). Control wells containing parasitized cells with no drug (positive control for growth) and uninfected red blood cells (negative control) are also included.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing the fluorescent dye SYBR Green I. This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells to determine its cytotoxicity (CC50).

  • Cell Culture: A mammalian cell line (e.g., Vero, HEK293, or HepG2) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of this compound are added to the wells, and the plate is incubated for 48-72 hours.

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The CC50 value is determined from the resulting dose-response curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Antiplasmodial Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis p_culture P. falciparum Culture (K1, 3D7 strains) assay_setup Co-incubation in 96-well plate (72 hours) p_culture->assay_setup drug_prep This compound Serial Dilution drug_prep->assay_setup lysis_stain Cell Lysis & SYBR Green I Staining assay_setup->lysis_stain fluor_read Fluorescence Measurement lysis_stain->fluor_read ic50_calc IC50 Determination fluor_read->ic50_calc si_calc Selectivity Index (SI) Calculation (SI = CC50 / IC50) ic50_calc->si_calc cell_culture Mammalian Cell Culture (e.g., Vero, HEK293) cell_seed Cell Seeding in 96-well plate cell_culture->cell_seed compound_add Addition of this compound (48-72 hours) cell_seed->compound_add mtt_add MTT Reagent Addition compound_add->mtt_add solubilize Formazan Solubilization mtt_add->solubilize abs_read Absorbance Measurement solubilize->abs_read cc50_calc CC50 Determination abs_read->cc50_calc cc50_calc->si_calc mechanism_of_action cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole (Acidic) cluster_cytosol Parasite Cytosol hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Detoxification pf_vatpase PfV-type H+-ATPase adp ADP + Pi pf_vatpase->adp h_in H+ pf_vatpase->h_in atp ATP atp->pf_vatpase h_out H+ h_out->pf_vatpase This compound This compound This compound->pf_vatpase Inhibition

References

Nematicidal Effects of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoaureothin, also identified as spectinabilin, is a polyketide metabolite synthesized by particular species of Streptomyces.[1] Recent research has brought to light its potent nematicidal properties, demonstrating considerable efficacy against a range of plant-parasitic and free-living nematodes.[1] The compound's distinct mode of action, which appears to diverge from that of conventional nematicides, offers a promising frontier for the development of novel nematode control strategies, especially in light of escalating pesticide resistance.[1] This guide provides a comprehensive overview of the current research on this compound, including quantitative efficacy data and detailed laboratory protocols for its investigation.

Quantitative Data Summary

The nematicidal activity of this compound and its analogs has been quantified against several nematode species. The tables below summarize the key findings from published research, providing a comparative look at its efficacy.

Table 1: Nematicidal Activity of this compound (Spectinabilin) against Caenorhabditis elegans and Meloidogyane incognita [1]

Nematode SpeciesLife StageExposure TimeIC50 (µg/mL)Mortality Rate at Specific Concentrations
C. elegansL1 larvae24 hours2.948>90% at 5 µg/mL; 100% at 10 µg/mL
M. incognitaJ2 larvae72 hoursNot Reported~40% at 100 µg/mL

Table 2: Nematicidal Activity of Aureothin and Alloaureothin against Bursaphelenchus xylophilus [1]

CompoundLife StageExposure TimeLC50 (µg/mL)
AureothinJ2 larvae24 hours1.08
AlloaureothinJ2 larvae24 hours0.82
AureothinJ3 larvae24 hours1.12
AlloaureothinJ3 larvae24 hours0.94
AureothinJ4 larvae/Adult24 hours1.25
AlloaureothinJ4 larvae/Adult24 hours1.13

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying this compound's nematicidal activity is the subject of ongoing investigation. However, studies involving C. elegans mutants resistant to other common nematicides suggest that this compound likely engages a novel biological target.[1] A distinct characteristic of its action is the induction of "vacuolar death" in nematodes, a phenotype that contrasts with the paralytic effects induced by many neurotoxic nematicides.[1] Current evidence indicates a mechanism that is independent of the targets of organophosphates, carbamates, and avermectins.[1] Further research is necessary to fully elucidate the specific protein targets and signaling pathways modulated by this compound.[1]

cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_downstream Downstream Effects This compound This compound (Spectinabilin) Entry Entry into Nematode Cell This compound->Entry Target Interaction with Novel Cellular Target(s) (Non-classical) Entry->Target Pathway Disruption of Unknown Signaling Pathway Target->Pathway Death Induction of Vacuolar Death Pathway->Death Impairment Locomotive Impairment Pathway->Impairment

Hypothesized mechanism of this compound's nematicidal action.

Experimental Protocols

The following are detailed protocols for assessing the nematicidal activity of this compound, adapted from published studies.[1]

Protocol 1: In Vitro Mortality Bioassay

This protocol is designed to determine the direct lethal effects of this compound on nematodes.[1]

Materials:

  • This compound (Spectinabilin)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile water or M9 buffer

  • 96-well microtiter plates

  • Synchronized nematode culture (e.g., C. elegans L1 larvae or M. incognita J2 larvae)

  • Microscope

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

  • Preparation of Test Solutions: Prepare serial dilutions of the this compound stock solution in sterile water or M9 buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.[1]

  • Nematode Suspension: Prepare a suspension of synchronized nematodes at a concentration of approximately 40-50 individuals per 50 µL.[1]

  • Assay Setup:

    • Add 50 µL of the nematode suspension to each well of a 96-well plate.[1]

    • Add 50 µL of the corresponding this compound test solution to each well to achieve the final desired concentration.[1]

    • Include a negative control (sterile water/buffer + DMSO) and a positive control (a known nematicide like Abamectin).[1]

  • Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.[1]

  • Mortality Assessment: At each time point, count the number of dead nematodes in each well under a microscope.[1]

start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_test Prepare Serial Dilutions of Test Solutions prep_stock->prep_test setup_assay Assay Setup in 96-well Plate (Nematodes + Test Solutions) prep_test->setup_assay prep_nema Prepare Synchronized Nematode Suspension prep_nema->setup_assay controls Include Negative (DMSO) & Positive (Abamectin) Controls setup_assay->controls incubation Incubate at 20-25°C for 24, 48, 72 hours controls->incubation assessment Assess Mortality Under Microscope incubation->assessment end End assessment->end

Workflow for the in vitro mortality bioassay.
Protocol 2: Egg Hatching Bioassay

This protocol is used to evaluate the effect of this compound on nematode egg hatching.

Materials:

  • This compound (Spectinabilin)

  • DMSO

  • Sterile water or M9 buffer

  • 96-well microtiter plates

  • Synchronized nematode eggs

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in sterile water or M9 buffer from a DMSO stock, ensuring the final DMSO concentration is non-toxic.

  • Egg Collection: Collect nematode eggs from gravid adults using a bleach synchronization method.[1]

  • Assay Setup:

    • Prepare a suspension of eggs at a known concentration.[1]

    • Add a specific number of eggs (e.g., 50-100) to each well of a 96-well plate.[1]

    • Add the this compound test solutions to the wells at various concentrations.[1]

  • Incubation: Incubate the plates at the optimal hatching temperature for the nematode species.[1]

  • Hatching Assessment: After 48-72 hours, count the number of hatched larvae and unhatched eggs in each well.[1]

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control.[1]

start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions collect_eggs Collect Synchronized Nematode Eggs start->collect_eggs setup_assay Assay Setup in 96-well Plate (Eggs + Test Solutions) prep_solutions->setup_assay collect_eggs->setup_assay incubation Incubate at Optimal Hatching Temperature setup_assay->incubation assessment Count Hatched Larvae & Unhatched Eggs (48-72h) incubation->assessment analysis Calculate Percentage of Egg Hatch Inhibition assessment->analysis end End analysis->end

Workflow for the nematode egg hatching assay.

This compound (spectinabilin) is a promising natural compound with significant nematicidal properties.[1] Its apparent novel mode of action makes it a valuable candidate for the development of new nematicides, potentially circumventing existing resistance issues.[1] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound for nematode control. Further investigation into its precise molecular targets and signaling pathways will be crucial for its development and application in agriculture and veterinary medicine.

References

Elucidating the Molecular Architecture of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a complex polyketide natural product synthesized by various species of the Gram-positive bacteria Streptomyces, such as Streptomyces spectabilis.[1][2] With the molecular formula C₂₈H₃₁NO₆, its intricate structure features a polyene chain attached to a pyranone ring and a distinctive nitro-substituted phenyl group.[1][3] This metabolite has garnered significant scientific interest due to its diverse biological activities, including potent antiviral (notably anti-HIV), antimalarial, and antifungal properties.[1][4][5] The elucidation of its precise chemical structure is a critical prerequisite for understanding its mechanism of action, exploring structure-activity relationships (SAR), and guiding synthetic efforts for the development of novel therapeutic agents.[1][6]

This technical guide provides a comprehensive overview of the methodologies and logical workflows employed in the structure elucidation and confirmation of this compound, designed for researchers, scientists, and professionals in drug development.

The Workflow of Structure Elucidation

The determination of a novel natural product's structure is a systematic process that begins with isolation and culminates in absolute configuration assignment. The general workflow involves a combination of chromatographic and spectroscopic techniques, each providing a unique piece of the structural puzzle.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Fermentation Streptomyces Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Multi-Step Chromatography (Silica Gel, RP-HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound (>95%) Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Formula Molecular Formula (C₂₈H₃₁NO₆) MS->Formula Connectivity 2D Structure (Connectivity) NMR->Connectivity Xray X-ray Crystallography Connectivity->Xray Synthesis Total Synthesis Connectivity->Synthesis Absolute_Structure Confirmed 3D Structure Xray->Absolute_Structure Synthesis->Absolute_Structure

A flowchart illustrating the general workflow for the structure elucidation of this compound.

Experimental Protocols

Detailed and rigorous experimental methods are fundamental to obtaining high-quality data for accurate structure determination.

Isolation and Purification of this compound

High-purity this compound (>95%) is essential for unambiguous spectroscopic analysis.[1] A typical multi-step process is employed to isolate it from Streptomyces fermentation cultures.[2]

  • Step 1: Fermentation and Extraction

    • Culture a this compound-producing Streptomyces species in a suitable liquid medium.

    • After an appropriate incubation period, separate the mycelium from the culture broth via centrifugation (e.g., 8,000 x g for 20 minutes).[2]

    • Extract the supernatant multiple times with an equal volume of ethyl acetate (B1210297).[2]

    • Soak the mycelial cake in ethyl acetate and sonicate to extract cell-bound product.[2]

    • Combine all organic layers and concentrate under reduced pressure to yield a crude extract.[2]

  • Step 2: Chromatographic Purification

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).[2]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate.

    • Perform final purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable mobile phase (e.g., methanol (B129727)/water or acetonitrile/water gradient) to achieve >95% purity.[1][2]

Spectroscopic Analysis
  • Mass Spectrometry (MS) Sample Preparation

    • Dissolve a small amount of purified this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or FT-ICR) with a soft ionization technique like Electrospray Ionization (ESI).[7][8] This provides an accurate mass measurement for determining the molecular formula.

  • NMR Sample Preparation

    • Dissolve 5-10 mg of highly purified, dry this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

    • Filter the solution into a standard 5 mm NMR tube.

    • Acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) on a high-field spectrometer (e.g., 500 MHz or higher).[1][9]

Data Presentation

Quantitative data from spectroscopic analyses are compiled to piece together the molecular structure.

Table 1: Mass Spectrometry Data for this compound
ParameterValueMethodInference
Molecular Formula C₂₈H₃₁NO₆High-Resolution MSDetermined from accurate mass measurement[3]
Molecular Weight 477.5 g/mol Calculated from FormulaConsistent with MS data[3]
Observed Mass Varies (e.g., [M+H]⁺, [M-H]⁻)ESI-MSConfirms molecular weight[7]
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

(Note: Specific chemical shift assignments require detailed analysis of 2D NMR data and are typically found in primary research articles. This table represents the type of data obtained.)

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) Key HMBC Correlations (¹H → ¹³C)
Pyranone Ring
C-2 ~165.0 - OCH₃, H-3
C-3 ~100.0 ~6.0 (s) C-2, C-4, C-5
C-4 ~180.0 - H-3, H-5
Polyene Chain
C-7 ~130.0 ~6.5 (d, 15.0) C-8, C-9
C-8 ~125.0 ~7.0 (dd, 15.0, 11.0) C-7, C-9, C-10
Nitro-phenyl Group
C-1' ~145.0 - H-2', H-6'
C-2', C-6' ~124.0 ~7.5 (d, 8.5) C-4', C-1'
C-3', C-5' ~130.0 ~8.2 (d, 8.5) C-1', C-4'

| C-4' | ~148.0 | - | H-3', H-5' |

The Interplay of NMR Experiments for Structure Elucidation

While 1D NMR (¹H and ¹³C) provides an inventory of the protons and carbons, 2D NMR experiments are essential to connect them. The combination of COSY, HSQC, and HMBC spectra allows for the unambiguous assembly of the molecular skeleton.[1]

G cluster_0 1D NMR cluster_1 2D NMR Correlations cluster_2 Structural Fragments H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Vicinal Coupling) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Proton_Spin_Systems Proton Spin Systems (e.g., -CH-CH-) COSY->Proton_Spin_Systems CH_Units Direct C-H Bonds (CH, CH₂, CH₃) HSQC->CH_Units Fragment_Assembly Assembly of Fragments via Quaternary Carbons HMBC->Fragment_Assembly Proton_Spin_Systems->Fragment_Assembly CH_Units->Fragment_Assembly Final_Structure Complete 2D Structure of this compound Fragment_Assembly->Final_Structure

Inter-relationship of NMR experiments for piecing together the this compound structure.

Structure Confirmation

While spectroscopic data provides a robust hypothesis for the structure, ultimate confirmation is achieved through independent methods.

  • X-ray Crystallography : This is the gold standard for determining the three-dimensional structure of a molecule in atomic detail.[10][11] If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides unambiguous proof of connectivity and relative and absolute stereochemistry.[11] The process involves mounting a crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to generate an electron density map of the molecule.[12]

  • Total Synthesis : The unambiguous synthesis of the proposed structure of this compound from simple, known starting materials is the ultimate chemical proof of its structure.[6][13] If the spectroscopic data (NMR, MS) and biological activity of the synthetic compound are identical to those of the natural product, the proposed structure is confirmed.

Biological Activity and Mechanism of Action

This compound and its analogs have shown potent anti-HIV activity.[5][14] Unlike many existing antiretroviral drugs, their mechanism of action is unique. They act as late-phase inhibitors, blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions.[14][15] This novel mechanism makes this compound a promising lead for developing new classes of anti-HIV therapeutics.[5][15]

G HIV_Provirus Integrated HIV Provirus (in Host DNA) Transcription Transcription HIV_Provirus->Transcription Viral_RNA Viral RNA Transcripts (Genomic & Structural) Transcription->Viral_RNA Accumulation Accumulation of Viral RNA Viral_RNA->Accumulation This compound This compound This compound->Block Block->Accumulation Blocks Translation Translation & Assembly Accumulation->Translation Virion New HIV Virions Translation->Virion

Proposed mechanism of action for the anti-HIV activity of this compound.

The structure elucidation of this compound is a prime example of the synergistic application of modern analytical techniques. Through a logical sequence of isolation, purification, and comprehensive spectroscopic analysis—primarily driven by mass spectrometry and a suite of 1D and 2D NMR experiments—its complex molecular architecture has been successfully determined. This foundational knowledge is indispensable, paving the way for further investigation into its therapeutic potential and the development of new, potent antiviral agents.

References

Neoaureothin (C28H31NO6): A Technical Guide on a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product with the chemical formula C28H31NO6, has emerged as a molecule of significant interest in the field of antiviral research, particularly in the context of Human Immunodeficiency Virus (1).[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, biological activities, and its unique mechanism of action. While research on this compound itself is somewhat limited, extensive studies on its structurally similar parent compound, aureothin (B1665325), and novel synthetic analogs have provided critical insights into the therapeutic potential of this chemical class. A particularly promising synthetic derivative, Compound #7, demonstrates superior anti-HIV potency and improved photostability, highlighting the potential for developing a new class of antiretroviral drugs. This document details key experimental protocols, summarizes quantitative data, and presents visual diagrams of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

This compound is a member of the 4-pyranone class of compounds and is classified as a polyketide.[1] It is produced by the bacterium Streptomyces spectabilis and exhibits antiviral and antimalarial properties.[1] A key characteristic of this compound is its photolability, undergoing light-induced isomerization.[2]

PropertyValueSource
Molecular FormulaC28H31NO6[1]
Molecular Weight477.5 g/mol [1]
IUPAC Name2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one[1]
CAS Number59795-94-7[1]

Biological Activity and Mechanism of Action

This compound and its analogs have demonstrated potent activity against HIV.[3][4] Their primary mechanism of action is distinct from all currently approved antiretroviral drugs.[3] Instead of targeting viral enzymes like reverse transcriptase or protease, these compounds inhibit the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components of new virions, including the viral genomic RNA.[3][5]

Signaling Pathway of HIV Inhibition

The precise molecular target of this compound within the host cell that leads to the blockade of viral RNA accumulation is still under investigation. However, the available evidence points to a mechanism that interferes with the biogenesis or transport of late-stage viral transcripts. The following diagram illustrates a proposed model of this inhibitory pathway.

Caption: Proposed mechanism of this compound's anti-HIV activity.

Quantitative Data

Specific IC50 and CC50 values for this compound are not widely available in the public domain.[6] However, extensive research on the synthetic aureothin derivative, Compound #7, has provided valuable quantitative data on the anti-HIV efficacy of this class of compounds.[3]

CompoundAssay TypeCell LineParameterValueReference
Compound #7HIV Replication InhibitionPrimary Human CellsIC90<45 nM[3]
Compound #7CytotoxicityNot SpecifiedCC50> 10 µM[3]
AureothinCytotoxicityNot SpecifiedCC50~2.27 µM[3]

IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-HIV activity and cytotoxicity of this compound and its analogs.

Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a common method for screening anti-HIV compounds.

  • Principle: TZM-bl cells are a genetically engineered HeLa cell line expressing CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR promoter driving a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to quantifiable luciferase production.[3]

  • Materials:

    • TZM-bl cells

    • Cell culture medium

    • HIV-1 virus stock

    • This compound (or analog) dissolved in DMSO

    • 96-well plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed TZM-bl cells into a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the medium from the cells and add the diluted compounds.

    • Add a pre-titered amount of HIV-1 virus stock to each well.

    • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Remove the supernatant and add luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[6]

TZMbl_Assay_Workflow Start Start Seed_Cells Seed TZM-bl cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of test compound Incubate_Overnight->Prepare_Compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Add_Virus Infect cells with HIV-1 Add_Compound->Add_Virus Incubate_48h Incubate for 48 hours Add_Virus->Incubate_48h Add_Reagent Add luciferase assay reagent Incubate_48h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate % inhibition and IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the TZM-bl anti-HIV assay.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

  • Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

  • Materials:

    • Target cells (e.g., TZM-bl, PBMCs)

    • Cell culture medium

    • This compound (or analog) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate and incubate overnight.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 4 hours.

    • Carefully remove the supernatant.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.[3]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Remove_Supernatant Remove supernatant Incubate_4h->Remove_Supernatant Add_Solubilization_Buffer Add solubilization buffer Remove_Supernatant->Add_Solubilization_Buffer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilization_Buffer->Measure_Absorbance Calculate_CC50 Calculate % cytotoxicity and CC50 Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Synthesis of this compound Analogs

The synthesis of aureothin analogs is a multi-step process. A general approach involves the synthesis of the γ-pyrone core and the substituted aromatic side chain separately, followed by their coupling.[6]

General Synthetic Workflow

Synthesis_Workflow Start Start Precursors Commercially Available Precursors Start->Precursors Synth_Core Synthesis of γ-pyrone core Precursors->Synth_Core Synth_Side_Chain Synthesis of substituted aromatic side chain Precursors->Synth_Side_Chain Coupling Coupling of core and side chain Synth_Core->Coupling Synth_Side_Chain->Coupling Modification Further modifications Coupling->Modification Final_Product Final Aureothin Analog Modification->Final_Product

Caption: General workflow for the synthesis of aureothin analogs.

Conclusion

This compound and its synthetic analogs represent a promising new class of anti-HIV agents with a novel mechanism of action. The enhanced potency and improved safety profile of synthetic derivatives like Compound #7 underscore the potential for further drug development in this area. The detailed protocols and data presented in this guide are intended to facilitate future research into this exciting class of molecules, with the ultimate goal of developing new and effective therapies to combat HIV.

References

Neoaureothin and Aureothin: A Technical Guide to Structure, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin (B8089337) and Aureothin (B1665325) are structurally related polyketide natural products produced by various Streptomyces species.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[1][3] This technical guide provides an in-depth comparison of this compound and Aureothin, focusing on their chemical structures, biosynthetic pathways, biological activities, and the experimental methodologies used for their evaluation. All quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Chemical Structure

The primary structural difference between this compound and Aureothin lies in the length of their polyene chains.[1][2] Both molecules share a common p-nitrobenzoyl starter unit and a γ-pyrone ring. However, this compound possesses a longer polyketide-derived chain compared to Aureothin.[1][2] this compound is a heptaketide, while aureothin is a pentaketide.[2]

This compound (also known as Spectinabilin) has the chemical formula C₂₈H₃₁NO₆.[4][5] Aureothin has the chemical formula C₂₂H₂₃NO₆.[6]

Biosynthesis

This compound and Aureothin are synthesized by Type I polyketide synthases (PKSs) encoded by the nor and aur biosynthetic gene clusters (BGCs) in Streptomyces orinoci and Streptomyces thioluteus, respectively.[2][7] These BGCs are highly homologous, with the main distinction being the presence of additional PKS modules in the nor cluster, accounting for the longer polyketide chain of this compound.[2]

A notable feature of both biosynthetic pathways is the non-colinear and iterative nature of their PKS systems.[2][8] Specifically, the initial PKS module in both pathways is used iteratively to catalyze multiple chain elongation steps, which is a deviation from the canonical model of modular polyketide synthesis.[7][9][10] The biosynthesis for both compounds begins with a p-nitrobenzoic acid (PNBA) starter unit derived from the shikimate pathway.[2] The polyketide chain is then assembled and subsequently undergoes tailoring steps, including oxidation and methylation, to yield the final natural products.[2][11]

Comparative Overview of Biosynthetic Gene Clusters
FeatureThis compound (nor) BGCAureothin (aur) BGC
Producing OrganismStreptomyces orinociStreptomyces thioluteus
Size of BGC~39 kb~27 kb
GenBank AccessionAM778535AJ575648
Number of PKS Modules64
Polyketide Chain LengthHeptaketidePentaketide
PKS TypeType I, Non-colinear, IterativeType I, Non-colinear, Iterative
[2]

Diagram of the Aureothin Biosynthetic Gene Cluster

Aureothin_BGC cluster_aur Aureothin Biosynthetic Gene Cluster (aur) aurI aurI (O-methyltransferase) aurH aurH (P450 monooxygenase) aurH->aurI aurG aurG (Acyl-CoA synthetase) aurG->aurH aurF aurF (p-aminobenzoate N-oxygenase) aurF->aurG aurE aurE (Thioesterase) aurE->aurF aurD aurD (ABC transporter) aurD->aurE aurC aurC aurC->aurD aurB aurB aurB->aurC aurA aurA aurA->aurB

Caption: Organization of the Aureothin (aur) biosynthetic gene cluster.[2]

Biological Activities

Both this compound and Aureothin exhibit a broad range of biological activities. However, comprehensive, direct comparative studies are limited. Much of the recent research has focused on Aureothin and its synthetic derivatives, with these findings considered highly relevant to this compound due to their structural similarity.[12]

Anticancer Activity

An isomer of Aureothin, alloaureothin (B1255800), has demonstrated growth inhibitory effects against human fibrosarcoma cells (HT1080) with a 50% inhibitory concentration (IC50) of 30 µM.[3] Synthetic analogs of aureothin have also shown improved antiproliferative activities against various cancer cell lines compared to the parent compound.[3]

Antifungal and Antibacterial Activity
Anti-HIV Activity

This compound and Aureothin have been identified as potent inhibitors of HIV replication.[3][14] Their mechanism of action is distinct from currently approved antiretroviral drugs. They inhibit the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions.[3][15] A synthetic derivative of this compound, designated compound #7, has shown significantly enhanced anti-HIV activity and a better safety profile compared to Aureothin.[3]

Nematicidal Activity

Aureothin and its isomer alloaureothin have been shown to suppress the growth, reproduction, and behavior of the pine wood nematode, Bursaphelenchus xylophilus.[6][16]

Comparative Bioactivity Data
CompoundAssay TypeCell Line/OrganismIC50/MIC Value
Alloaureothin (Isomer of Aureothin)CytotoxicityHT1080 (Human Fibrosarcoma)30 µM[3]
AureothinAnti-HIV Activity-~10 nM (IC50)[12]
AureothinCytotoxicity->10 µM (CC50)[12]
Synthetic Analog #7Anti-HIV ActivityPrimary Human Cells< 45 nM (IC90)[3][14]
Synthetic Analog #7Cytotoxicity-> 10 µM (CC50)[3]
AureothinNematicidal ActivityBursaphelenchus xylophilusData on specific concentrations provided in source[6]
AlloaureothinNematicidal ActivityBursaphelenchus xylophilusData on specific concentrations provided in source[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which serves as an indicator of cell viability.[1]

  • Cell Culture: Human cancer cell lines (e.g., HT1080) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1][3]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds.[3]

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition and Incubation: The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[12]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[12]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12] The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.[12]

Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)

This cell-based assay is used for screening anti-HIV compounds.[12]

  • Cell Line: LC5-RIC reporter cells, which are highly susceptible to HIV and contain a DsRed1-encoding reporter gene activated by HIV infection, are used.[12][17]

  • Cell Seeding: LC5-RIC cells are seeded in 96-well plates.[12]

  • Compound Addition: Test compounds are added to the cell cultures.[3]

  • HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.[3]

  • Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.[3]

  • Reporter Gene Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein.[3] The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[12]

Diagram of the Anti-HIV Activity Assay Workflow

Anti_HIV_Workflow cluster_workflow Anti-HIV Activity Assay Workflow A Seed LC5-RIC cells in 96-well plates B Add serial dilutions of test compounds A->B C Infect cells with HIV B->C D Incubate for 48 hours C->D E Measure DsRed1 fluorescence D->E F Calculate IC50 values E->F

Caption: General workflow for in vitro anti-HIV drug screening.[15]

Antifungal and Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

  • Inoculum Preparation: A standardized suspension of the fungal or bacterial strain is prepared.[1]

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in an appropriate broth medium in 96-well microtiter plates.[1]

  • Inoculation: The standardized inoculum is added to each well.[1]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth.[1]

Molecular Biology Protocol: Cosmid Library Construction

This protocol outlines the general steps for creating a cosmid library from Streptomyces genomic DNA to identify biosynthetic gene clusters.[2]

  • Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of Streptomyces. This involves lysozyme (B549824) treatment to digest the cell wall, followed by proteinase K and phenol-chloroform extraction.[2]

  • Partial Digestion of Genomic DNA: The purified DNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large DNA fragments.

  • Ligation into Cosmid Vector: The DNA fragments are ligated into a suitable cosmid vector that has been digested with a compatible restriction enzyme (e.g., BamHI).

  • In Vitro Packaging: The ligated DNA is packaged into lambda phage particles.

  • Transduction of E. coli: The phage particles are used to transduce an appropriate E. coli host strain.

  • Screening: The resulting library of E. coli clones, each containing a different fragment of the Streptomyces genome, is screened using probes derived from known PKS genes to identify clones containing the desired biosynthetic gene cluster.

Diagram of the HIV Inhibition Signaling Pathway

HIV_Inhibition_Pathway cluster_pathway Proposed Mechanism of Action for this compound/Aureothin Provirus Integrated HIV Provirus Transcription Transcription Provirus->Transcription RNA_Accumulation HIV RNA Accumulation Transcription->RNA_Accumulation Assembly Virion Assembly & Release RNA_Accumulation->Assembly Virions Infectious Virions Assembly->Virions Inhibitor This compound/ Aureothin Inhibitor->RNA_Accumulation Inhibits

References

Preliminary In-Vitro Evaluation of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), a polyketide natural product, has emerged as a compound of significant interest due to its potent biological activities. Structurally related to aureothin (B1665325), this compound is distinguished by a longer polyene backbone.[1] This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of this compound, summarizing available data on its bioactivity, detailing relevant experimental protocols, and visualizing key mechanisms and workflows. While specific quantitative data for this compound is limited in the public domain, this guide leverages information from closely related analogs, such as aureothin and its potent synthetic derivative, compound #7, to provide a representative framework for its evaluation.[2][3]

Quantitative Bioactivity Data

The in-vitro bioactivity of this compound and its analogs has been primarily investigated for anti-HIV and anticancer effects. The following tables summarize the available quantitative data. It is critical to note that much of the specific data pertains to aureothin and its derivatives, which serve as important surrogates in the absence of comprehensive data on this compound itself.[2][4][5]

Table 1: Anti-HIV Activity of this compound Analogs [3][4]

CompoundAssay TypeCell LineParameterValueReference
Compound #7 (Synthetic Derivative) HIV Replication InhibitionPrimary Human CellsIC90<45 nM[2]
Aureothin HIV Replication InhibitionLC5-RICIC50<10 nM[3]
Analog #7 (Fluorinated analog) HIV Replication InhibitionLC5-RICIC50<10 nM[4]
Analog #2 (Truncated analog) HIV Replication InhibitionLC5-RICIC50>10,000 nM[4]
Analog #18 (Carboxyl-substituted) HIV Replication InhibitionLC5-RICIC50>10,000 nM[4]

Table 2: Cytotoxicity of this compound Analogs [2][3][4]

CompoundAssay TypeCell LineParameterValueReference
Compound #7 (Synthetic Derivative) Not SpecifiedNot SpecifiedCC50Improved cell safety compared to Aureothin[2]
Aureothin MTT AssayNot SpecifiedCC50>10 µM[3]
Analog #7 (Fluorinated analog) MTT AssayPBMCsCC50>25 µM[4]

Table 3: Anticancer Activity of a this compound-Related Isomer [5]

CompoundCancer Cell LineAssay TypeIC50 Value
Alloaureothin (Isomer of Aureothin) HT1080 (Human Fibrosarcoma)Cytotoxicity Assay30 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following are key experimental protocols relevant to the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[1][2]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Target cells (e.g., PBMCs, cancer cell lines)

    • Cell culture medium

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50).[4]

Anti-HIV Activity Assay (LC5-RIC Reporter Cells)

This cell-based assay provides a sensitive and high-throughput method for screening anti-HIV compounds.[3][5]

  • Principle: LC5-RIC cells are a reporter cell line that contains a DsRed1-encoding reporter gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV infection, the viral Tat protein activates the LTR, leading to the expression of the fluorescent protein DsRed1, which can be quantified.

  • Materials:

    • LC5-RIC cells

    • Complete growth medium

    • HIV-1 viral stock

    • This compound

    • 96-well cell culture plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed LC5-RIC cells into a 96-well plate.

    • Add serial dilutions of this compound to the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plate for 48 hours at 37°C.

    • Measure the DsRed1 fluorescence intensity. A decrease in fluorescence indicates inhibition of HIV replication.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[1]

  • Principle: The compound is serially diluted in a liquid medium, and a standardized fungal inoculum is added. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a defined incubation period.

  • Materials:

    • Fungal strain of interest

    • RPMI-1640 medium buffered with MOPS

    • This compound

    • 96-well microtiter plates

    • Spectrophotometer or visual inspection

  • Procedure:

    • Prepare two-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

    • Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

    • Add the fungal inoculum to each well.

    • Incubate the plates at 35°C for 24 to 48 hours.

    • Determine the MIC by identifying the lowest concentration of this compound that shows no visible growth.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Anti-HIV Action

This compound and its analogs are believed to act as late-phase inhibitors of HIV replication. Their mechanism is distinct from many existing antiretroviral drugs, as they do not target early events like reverse transcription or integration. Instead, they are thought to block the accumulation of viral RNAs that encode for structural proteins and the viral genome, thereby preventing the production of new, infectious virions.[3]

G cluster_host_cell Host Cell cluster_nucleus Nucleus Provirus Provirus Viral_RNA Viral_RNA Provirus->Viral_RNA Transcription Viral_RNA_Accumulation Viral RNA Accumulation Viral_RNA->Viral_RNA_Accumulation Virion_Assembly Virion Assembly & Release Viral_RNA_Accumulation->Virion_Assembly This compound This compound This compound->Viral_RNA_Accumulation

Caption: Proposed mechanism of this compound's anti-HIV activity.

General Workflow for In-Vitro Anti-HIV Drug Screening

The evaluation of potential anti-HIV compounds like this compound typically follows a structured workflow to determine efficacy and toxicity.

G Start Start: This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Anti_HIV_Assay Anti-HIV Efficacy Assay (e.g., LC5-RIC) Start->Anti_HIV_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Determine_IC50 Determine IC50 Anti_HIV_Assay->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Determine_CC50->Calculate_SI Determine_IC50->Calculate_SI End Lead Candidate Evaluation Calculate_SI->End

Caption: General workflow for in-vitro anti-HIV drug screening.

Proposed Involvement in Apoptosis Signaling

Given its structural similarity to aureothin, which is known to induce apoptosis, it is hypothesized that this compound may exert its anticancer effects through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of caspases, the executioners of apoptosis.

G This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Cellular_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed involvement of this compound in the intrinsic apoptosis pathway.

Conclusion and Future Directions

The preliminary in-vitro data, largely derived from its close analogs, suggests that this compound is a promising scaffold for the development of novel therapeutics, particularly in the realm of anti-HIV agents. Its unique mechanism of action offers a potential advantage against drug-resistant viral strains. The indications of anticancer and antifungal activities further broaden its therapeutic potential.

Future research should focus on obtaining specific quantitative data for this compound itself to accurately determine its potency and therapeutic window. Elucidating the precise molecular targets and signaling pathways, including a definitive investigation into its effects on apoptosis, NF-κB, and MAPK pathways, will be crucial for its continued development. The experimental protocols and workflows outlined in this guide provide a solid foundation for these future investigations.

References

Neoaureothin: A Comprehensive Technical Guide to a Bioactive Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin (B8089337), also known as spectinabilin, is a rare nitroaryl-substituted polyketide secondary metabolite produced by various Streptomyces species, including Streptomyces orinoci and Streptomyces spectabilis.[1][2] This complex natural product exhibits a wide range of promising biological activities, including anticancer, antifungal, antibacterial, anti-HIV, antimalarial, and nematicidal properties.[2][3][4] Its unique chemical structure, featuring a polyene chain attached to a pyranone ring system and a nitro-substituted phenyl group, arises from a fascinating non-colinear Type I polyketide synthase (PKS) pathway.[1][5] This technical guide provides an in-depth overview of this compound, consolidating available data on its biosynthesis, biological activities, and mechanisms of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are provided, alongside visualizations of key pathways and workflows to facilitate further research and drug development efforts.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a ~39 kb biosynthetic gene cluster (BGC) denoted as "nor". This cluster encodes a Type I polyketide synthase (PKS) system that operates in a non-colinear and iterative fashion, a deviation from the canonical model of polyketide synthesis.[1][5]

The biosynthetic pathway commences with the formation of the starter unit, p-nitrobenzoic acid (PNBA), which is derived from the shikimate pathway. The polyketide backbone is then assembled by the multi-modular PKS enzymes. A notable feature of the this compound pathway is the iterative use of the initial PKS module, NorA, which is responsible for two distinct chain elongation steps.[1][6] The growing polyketide chain is sequentially extended through the condensation of malonyl-CoA and methylmalonyl-CoA extender units.[7] Following the assembly of the polyketide backbone, a series of tailoring enzymes, including an O-methyltransferase (NorI) and a cytochrome P450 monooxygenase (NorH), modify the structure to yield the final this compound molecule.[5]

Proposed Biosynthetic Pathway of this compound

Neoaureothin_Biosynthesis cluster_Starter Starter Unit Biosynthesis cluster_PKS Polyketide Chain Assembly (Non-colinear PKS) cluster_Tailoring Post-PKS Tailoring Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate pABA p-Aminobenzoic Acid Chorismate->pABA PNBA p-Nitrobenzoic Acid (PNBA) pABA->PNBA N-oxygenation PNBA_CoA PNBA-CoA PNBA->PNBA_CoA Acyl-CoA Synthetase NorA_iter1 NorA (Module 1) Iteration 1 PNBA_CoA->NorA_iter1 Loading Intermediate1 Diketide NorA_iter1->Intermediate1 + Malonyl-CoA NorA_iter2 NorA (Module 1) Iteration 2 Intermediate1->NorA_iter2 Intermediate2 Triketide NorA_iter2->Intermediate2 + Methylmalonyl-CoA NorB_F NorB-F (Modules 2-6) Intermediate2->NorB_F Heptaketide Linear Heptaketide NorB_F->Heptaketide + Extender Units Cyclization Cyclization & Thioesterase Release Heptaketide->Cyclization Pre_this compound Pre-Neoaureothin Cyclization->Pre_this compound NorI NorI (O-Methyltransferase) Pre_this compound->NorI Methylated_Intermediate Methylated Intermediate NorI->Methylated_Intermediate NorH NorH (P450 Monooxygenase) Methylated_Intermediate->NorH This compound This compound NorH->this compound

Proposed biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities. While extensive quantitative data for this compound is limited in publicly available literature, the following tables summarize the available information for this compound and its closely related derivatives.

Anticancer Activity

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 Value (µM)
Alloaureothin (Isomer)HT1080 (Human Fibrosarcoma)Cytotoxicity Assay30
4′,6′-benzylidene neoandrographolidePC-3 (Prostate)Cytotoxicity Assay6.2
4′,6′-benzylidene neoandrographolideA549 (Lung)Cytotoxicity Assay2.65
4′,6′-benzylidene neoandrographolideSW-620 (Colon)Cytotoxicity Assay1.75
4′6′-p-methoxybenzylidene neoandrographolidePC-3 (Prostate)Cytotoxicity Assay4.65
4′6′-p-methoxybenzylidene neoandrographolideA549 (Lung)Cytotoxicity Assay9.91
4′6′-p-methoxybenzylidene neoandrographolideSW-620 (Colon)Cytotoxicity Assay7.52

Note: Data for this compound derivatives and isomers are included due to the limited availability of published IC50 values for unmodified this compound.[3][8]

Anti-HIV Activity

This compound and its analogs have shown potent anti-HIV activity. A key mechanism of action is the inhibition of the accumulation of viral RNAs essential for encoding structural components of new virions.[9]

CompoundAssay TypeCell LineParameterValue
Aureothin (B1665325) Analog (#7)HIV Replication InhibitionPrimary Human CellsIC90<45 nM
Aureothin Analog (#7)CytotoxicityNot SpecifiedCC50> 10 µM

Note: Data for a potent synthetic aureothin analog is presented as a reference for the potential anti-HIV activity within this class of compounds.[5]

Antimicrobial Activity

While this compound is reported to have antifungal and antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values are not widely available in the reviewed literature.[3] Further studies are required to quantify its potency against a broad range of fungal and bacterial pathogens.

Proposed Mechanism of Anticancer Action: STAT3 Signaling Inhibition (Hypothetical)

While the precise molecular targets for this compound's anticancer activity are not fully elucidated, its structural class as a polyketide suggests potential interactions with key cellular signaling pathways implicated in cancer progression. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[10] Several other natural product polyketides have been shown to inhibit STAT3 signaling.[11] Therefore, it is hypothesized that this compound may exert its anticancer effects, at least in part, through the inhibition of the STAT3 pathway.

Hypothetical STAT3 Inhibition by this compound

STAT3_Inhibition cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Nuclear Translocation Transcription Gene Transcription pSTAT3->Transcription Binds to DNA DNA DNA Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation This compound This compound This compound->JAK Inhibition (Hypothesized) This compound->STAT3 Inhibition (Hypothesized)

Hypothetical inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

Fermentation and Isolation of this compound

4.1.1. Bacterial Fermentation

  • Seed Culture: Inoculate a suitable seed medium (e.g., ISP2 medium) with a this compound-producing Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.[2]

  • Production Culture: Inoculate a larger volume of production medium with the seed culture (1-5% v/v). Incubate at 28-30°C with shaking for 5-7 days. Monitor this compound production periodically by HPLC analysis of a small sample.[2]

  • Harvest: Harvest the culture broth when this compound production reaches its maximum.[2]

4.1.2. Extraction and Purification

  • Separation: Separate the mycelium from the fermentation broth by centrifugation (8,000-10,000 x g for 15-20 minutes).[2]

  • Extraction: Extract both the supernatant and the mycelial cake with an equal volume of ethyl acetate (B1210297) or n-butanol. Shake vigorously for 30-60 minutes.[2]

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[12]

  • Chromatography:

    • Silica (B1680970) Gel Column Chromatography: Fractionate the crude extract on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).[12]

    • Reversed-Phase HPLC: Further purify the this compound-containing fractions by RP-HPLC using a C18 column with a suitable mobile phase (e.g., methanol/water gradient).[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically in DMSO, with the final DMSO concentration not exceeding 1%). Include a vehicle control (DMSO only).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[5][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Nematicidal Activity Assay

This assay determines the direct lethal effects of this compound on nematodes.[1]

  • Nematode Preparation: Prepare a suspension of synchronized nematodes (e.g., C. elegans L1 larvae or M. incognita J2 larvae) at a concentration of approximately 40-50 individuals per 50 µL.[1]

  • Assay Setup: In a 96-well plate, add 50 µL of the nematode suspension to each well. Add 50 µL of serial dilutions of this compound to achieve the desired final concentrations. Include negative (vehicle) and positive (known nematicide) controls.[1]

  • Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.[1]

  • Mortality Assessment: Count the number of dead and live nematodes in each well under a microscope. Nematodes are considered dead if they do not respond to a gentle touch with a fine probe.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value.

Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Prepare Serial Dilutions Compound->Serial_Dilutions Treatment Treat Cells/Organisms with this compound Serial_Dilutions->Treatment Cell_Culture Prepare Target Cells/ Organisms Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Measure Endpoint (e.g., Absorbance, Mortality) Incubation->Data_Collection Calculate_Viability Calculate % Viability/ % Mortality Data_Collection->Calculate_Viability Dose_Response Generate Dose-Response Curve Calculate_Viability->Dose_Response IC50_LC50 Determine IC50/LC50 Dose_Response->IC50_LC50

General experimental workflow for in vitro bioactivity screening of this compound.

Conclusion

This compound is a secondary metabolite with a unique biosynthetic origin and a diverse range of promising biological activities. Its complex, non-colinearly synthesized structure presents both challenges and opportunities for synthetic and medicinal chemists. While preliminary data highlights its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases, further research is imperative. A more comprehensive understanding of its specific molecular targets and mechanisms of action, supported by robust quantitative in vitro and in vivo studies, will be crucial for translating the therapeutic potential of this compound into clinical applications. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this fascinating natural product.

References

The Therapeutic Potential of Neoaureothin: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a nitro-containing polyketide metabolite produced by several species of Streptomyces.[1] Structurally similar to the well-studied compound aureothin (B1665325), this compound has emerged as a molecule of significant interest in therapeutic research, demonstrating a promising spectrum of biological activities.[2] Preliminary and ongoing studies have highlighted its potential as an anticancer, anti-HIV, and antimicrobial agent.[1][3][4] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its therapeutic applications, underlying mechanisms of action, and detailed experimental protocols to facilitate further research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic utility of this promising natural product.

Quantitative Bioactivity Data

The therapeutic efficacy of a compound is quantitatively assessed through various in vitro and in vivo assays. This section summarizes the available quantitative data for this compound (spectinabilin) and its potent derivatives across different therapeutic areas.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are presented in Table 1.

Table 1: Cytotoxic Activity of this compound (Spectinabilin) Against Human Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 Value (µM)Reference
SpectinabilinSMMC7721 (Hepatocellular Carcinoma)MTT Assay18.7 ± 3.1[5]
SpectinabilinHepG2 (Hepatocellular Carcinoma)MTT AssayNot explicitly stated, but showed dose-dependent inhibition[5]
SpectinabilinOther Human Cancer Cell LinesCytotoxicity Assay18.7 ± 3.1 to 34.6 ± 4.7[5]
Anti-HIV Activity

While specific IC50 values for this compound in anti-HIV assays are not widely published, research on its potent synthetic derivatives provides insight into its potential. Compound #7, a notable derivative of the related aureothin, has shown superior anti-HIV activity.[3][6]

Table 2: Anti-HIV Activity of a Potent Aureothin Derivative (Compound #7)

CompoundAssay TypeCell LineVirus StrainParameterValueReference
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[3][6]

Note: IC90 represents the concentration required to inhibit 90% of viral activity.

Antimicrobial Activity

Information regarding the Minimum Inhibitory Concentration (MIC) values of this compound against specific bacterial and fungal strains is limited in the currently available literature. However, its structural similarity to aureothin suggests potential antifungal and antibacterial properties.[2] Further studies are required to quantify these activities.

Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its therapeutic effects is crucial for its development as a drug candidate. The primary known mechanisms are in the realms of anticancer and anti-HIV activity.

Anticancer Mechanism of Action: PI3K/AKT Signaling Pathway

In hepatocellular carcinoma cells, this compound (spectinabilin) has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[5] This is mediated through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[5] The inhibition of this pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately activating the caspase cascade (caspase-9 and -3) and inducing programmed cell death.[5] Furthermore, this compound's influence on cell cycle regulation is marked by a decrease in cyclin B1 and cdc2 levels and an increase in p21.[5]

Neoaureothin_Anticancer_Pathway This compound This compound (Spectinabilin) PI3K PI3K This compound->PI3K CyclinB1_cdc2 Cyclin B1 / cdc2 This compound->CyclinB1_cdc2 p21 p21 This compound->p21 AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) AKT->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_cdc2->G2M_Arrest p21->G2M_Arrest

Caption: this compound's anticancer mechanism via PI3K/AKT pathway inhibition.

Hypothesized Anticancer Mechanism: STAT3 Inhibition

Given the structural similarity to aureothin, it is hypothesized that this compound may also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] Aureothin has been shown to inhibit the phosphorylation of STAT3, which is crucial for its activation and translocation to the nucleus where it promotes the transcription of genes involved in cell survival and proliferation.[2] Inhibition of STAT3 phosphorylation leads to the induction of apoptosis through the intrinsic mitochondrial pathway.[2]

Neoaureothin_STAT3_Pathway cluster_activation Cytoplasm Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (Active) Dimer STAT3 Dimer pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription This compound This compound (Hypothesized) This compound->JAK

Caption: Hypothesized STAT3 inhibition pathway by this compound.

Anti-HIV Mechanism of Action

This compound and its derivatives have been identified as late-phase inhibitors of HIV replication.[7] Their mechanism is distinct from many current antiretroviral drugs. Instead of targeting early events like reverse transcription or integration, this compound blocks the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[6][7] This ultimately inhibits the de novo production of infectious virus particles from integrated proviruses.[6]

Neoaureothin_HIV_Mechanism Provirus Integrated HIV Provirus Transcription Viral RNA Transcription Provirus->Transcription Viral_RNA Viral RNAs (Structural & Genomic) Transcription->Viral_RNA Accumulation Viral RNA Accumulation Viral_RNA->Accumulation This compound This compound This compound->Accumulation Translation Translation & Virion Assembly Accumulation->Translation Virion New Infectious Virions Translation->Virion

Caption: this compound's inhibition of HIV viral RNA accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs. These protocols are intended to serve as a guide for researchers to replicate and build upon existing findings.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[8]

  • Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Materials:

    • Human cancer cell lines (e.g., SMMC7721, HepG2)

    • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

    • This compound (spectinabilin) stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)[6]

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

    • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

    • Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][10]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Incubate overnight for adherence Seed->Adhere Treat Treat cells with serial dilutions of this compound Adhere->Treat Incubate_Treat Incubate for 48-72 hours Treat->Incubate_Treat Add_MTT Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze End End Analyze->End

Caption: General experimental workflow for the MTT cytotoxicity assay.

In Vitro Anti-HIV Activity Assay: TZM-bl Reporter Gene Assay

This cell-based assay is commonly used to screen for anti-HIV compounds by measuring the inhibition of viral entry and replication.[6]

  • Principle: TZM-bl cells are genetically engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the expression of luciferase, which can be quantified.[6]

  • Materials:

    • TZM-bl cells

    • Complete cell culture medium

    • HIV-1 virus stock

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed TZM-bl cells into a 96-well plate and incubate overnight.[6]

    • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the cells and add the diluted compounds.

    • Virus Infection: Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.[6]

    • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[6]

    • Lysis and Luminescence Measurement: Remove the supernatant and add luciferase assay reagent to each well. Measure the luminescence using a luminometer.[6]

    • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is designed to assess the effect of a compound on the phosphorylation status of STAT3, a key indicator of its activation.[9]

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific for both total STAT3 and phosphorylated STAT3 (p-STAT3), the inhibitory effect of a compound on STAT3 activation can be quantified.

  • Materials:

    • Cancer cell line with a functional STAT3 pathway (e.g., HepG2)

    • Complete cell culture medium

    • This compound stock solution

    • Cytokine for STAT3 stimulation (e.g., IL-6)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with a cytokine like IL-6 to induce STAT3 phosphorylation.[9]

    • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 levels to total STAT3 and the loading control.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential, particularly in the fields of oncology and virology. Its ability to induce apoptosis in cancer cells via the PI3K/AKT pathway and its novel mechanism of inhibiting HIV replication by blocking viral RNA accumulation make it a compelling candidate for further drug development. The hypothesized inhibition of the STAT3 pathway warrants further investigation to fully elucidate its anticancer mechanisms.

Future research should focus on several key areas:

  • Comprehensive Bioactivity Profiling: Systematic screening of this compound against a broader range of cancer cell lines, bacterial strains, and fungal pathogens is necessary to fully map its therapeutic landscape.

  • In Vivo Efficacy and Toxicology: Preclinical animal studies are essential to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of additional this compound analogs can lead to the identification of derivatives with enhanced potency and improved pharmacological properties, as demonstrated by the success of Compound #7 in anti-HIV studies.

  • Target Deconvolution: Further molecular studies are needed to confirm the direct molecular targets of this compound and to validate the hypothesized mechanisms of action, such as STAT3 inhibition.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Neoaureothin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neoaureothin (B8089337), also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by various species of Streptomyces, including S. orinoci and S. spectabilis[1]. This compound has garnered significant interest in the scientific community due to its wide range of biological activities, including anticancer, antibiotic, antimalarial, and nematicidal effects[1]. As a member of the γ-pyrone polyketide family, this compound has also been identified as a potent inhibitor of HIV replication by blocking the accumulation of viral RNAs, a mechanism distinct from currently approved antiretroviral drugs[2][3]. The effective isolation and purification of this compound from bacterial fermentation are crucial for its structural characterization, bioactivity screening, and further development as a potential therapeutic agent.

This document provides a comprehensive set of protocols for the cultivation of this compound-producing Streptomyces strains, followed by the extraction, purification, and characterization of the target compound.

Overall Workflow for this compound Purification

The purification of this compound from Streptomyces culture is a multi-step process designed to isolate the compound from a complex mixture of primary and secondary metabolites. The general workflow is outlined below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Fermentation Bacterial Fermentation (Streptomyces sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Culture Broth & Mycelium Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Characterization Characterization (MS, NMR, UV-Vis) Pure_this compound->Characterization

Caption: General workflow for the purification of this compound.[1]

Data Presentation: this compound Production Yields

The production of this compound is highly dependent on the specific Streptomyces strain and the fermentation conditions used. Yields can be significantly improved through strain optimization and metabolic engineering.

Strain / ConditionTiter / YieldReference
Streptomyces sp. (General)< 200 mg/L[4]
S. coelicolor M1152 (Heterologous host)Base production[5]
S. coelicolor M1152 (Engineered hyperproducer)Up to 4-fold increase over base[5]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces for this compound Production

This protocol describes general conditions for growing a this compound-producing Streptomyces strain. Optimization for specific strains is highly recommended.[1]

Materials:

  • This compound-producing Streptomyces strain (e.g., S. orinoci)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Oatmeal agar (B569324) or a custom production medium)[1]

  • Baffled Erlenmeyer flasks

  • Shaker incubator

  • Fermenter (for large-scale production)

Procedure:

  • Seed Culture Preparation: Inoculate a single colony or spore suspension of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL baffled flask.

  • Incubate the seed culture at 28-30°C with vigorous shaking (200-250 rpm) for 2-3 days, or until dense mycelial growth is observed.[1]

  • Production Culture Inoculation: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio.[1]

  • Incubation:

    • For shake-flask cultures, incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.[1]

    • For large-scale fermenter cultures, maintain the temperature at 28-30°C and control pH (e.g., at 7.0) and dissolved oxygen levels to ensure optimal growth and metabolite production.[1]

  • Monitoring: Periodically monitor this compound production by extracting a small sample of the culture and analyzing it via analytical HPLC.

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from both the fermentation broth and the mycelium using an organic solvent.[1][6]

Materials:

  • Fermentation culture from Protocol 1

  • Ethyl acetate (B1210297) (or n-butanol)[1]

  • Centrifuge and appropriate centrifuge bottles

  • Separatory funnel

  • Sonicator

  • Rotary evaporator

Procedure:

  • Harvesting: Centrifuge the fermentation culture (e.g., 1 L) at 8,000-10,000 x g for 15-20 minutes to separate the supernatant (broth) from the mycelial pellet.[1][6]

  • Supernatant Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate, then collect the upper organic layer. Repeat this extraction process two more times with fresh ethyl acetate to maximize recovery.[6]

  • Mycelium Extraction: Soak the collected mycelium in ethyl acetate and sonicate for 30 minutes to lyse the cells and release intracellular metabolites.[6] Filter the mixture to separate the solvent from the cell debris.

  • Combine and Concentrate: Pool all organic extracts from the supernatant and mycelium. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.[1][6]

Protocol 3: Preliminary Purification by Silica Gel Column Chromatography

This protocol describes the initial fractionation of the crude extract to enrich for this compound.[6]

Materials:

  • Crude this compound extract

  • Silica gel (e.g., 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane (B92381) and Ethyl Acetate

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into the glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., 9:1 hexane:ethyl acetate) and load it onto the top of the packed silica gel column.[6]

  • Elution: Elute the column with a step or gradient solvent system of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of the eluate. Analyze the fractions by TLC to identify those containing this compound (visualized as a distinct spot under UV light).

  • Pooling: Pool the fractions that show the highest concentration of the target compound. Evaporate the solvent from the pooled fractions to yield an enriched this compound sample.

Protocol 4: Final Purification by Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is used for the final purification to obtain high-purity this compound.[1][6]

Materials:

  • Enriched this compound fractions from Protocol 3

  • Preparative HPLC system

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the enriched sample in the mobile phase (or a compatible solvent like methanol) and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Setup: Set up the preparative HPLC system with the C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., a mixture of methanol and water).

  • Injection and Elution: Inject the prepared sample onto the column. Elute with an optimized isocratic or gradient mobile phase.

  • Detection and Fraction Collection: Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., ~330 nm).[1] Collect the peak corresponding to the retention time of this compound.

  • Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity of the final product using analytical HPLC.

Protocol 5: Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.[1]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.

  • UV-Vis Spectroscopy: To determine the absorbance maximum, which is characteristic of the compound's chromophore.

Biosynthetic Pathway Origin

This compound biosynthesis originates from the shikimate pathway, which provides the p-nitrobenzoyl starter unit, a key structural feature of the molecule.[1]

G Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate pABA p-Aminobenzoic Acid Chorismate->pABA pNBA p-Nitrobenzoic Acid (Starter Unit) pABA->pNBA PKS Polyketide Synthase (PKS) pNBA->PKS This compound This compound PKS->this compound

Caption: Simplified biosynthetic origin of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of crude extract Incomplete cell lysis or inefficient extraction.Ensure thorough cell disruption (e.g., sonication) before extraction. Perform multiple extractions (at least 3 times) of the aqueous layer and mycelium with fresh solvent.[6]
Broad or tailing peaks in HPLC Column degradation; Inappropriate mobile phase pH; Presence of interfering compounds.Use a new or thoroughly cleaned column. Adjust mobile phase pH to ensure this compound is in a single ionic state. Pre-treat the sample to remove interfering substances.[6]
Co-elution of impurities with this compound in HPLC Insufficient resolution of the chromatographic method.Optimize the HPLC gradient to improve separation. Try a different stationary phase (e.g., phenyl-hexyl instead of C18). Adjust mobile phase composition or additives.[6]
Presence of unknown peaks in the final product Contamination from solvents or equipment.Use high-purity (HPLC-grade) solvents. Ensure all glassware and equipment are thoroughly cleaned before use.

References

Application Notes & Protocols: Purification of Neoaureothin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neoaureothin is a polyketide secondary metabolite produced by several species of actinomycetes, most notably Streptomyces species.[1][2] It exhibits a range of biological activities, including anticancer, antibiotic, and antimalarial effects, making it a compound of significant interest for drug development.[2] Achieving high purity of this compound is critical for accurate biological assays, mechanism of action studies, and preclinical development, as impurities can confound experimental results and introduce safety risks.[1] This document provides a detailed overview and step-by-step protocols for the purification of this compound from bacterial fermentation broth.

Overall Purification Workflow

The purification of this compound from a Streptomyces culture is a multi-step process designed to isolate the compound from a complex mixture of cellular components and other metabolites.[2] The general workflow begins with bacterial fermentation, followed by solvent extraction to obtain a crude extract. This extract is then subjected to sequential chromatographic techniques for purification.[1][2]

This compound Purification Workflow cluster_0 Upstream & Extraction cluster_1 Chromatographic Purification cluster_2 Analysis Fermentation 1. Bacterial Fermentation (Streptomyces sp.) Extraction 2. Solvent Extraction (Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract Silica (B1680970) 3. Silica Gel Column Chromatography CrudeExtract->Silica Enriched Enriched Fractions Silica->Enriched HPLC 4. Preparative RP-HPLC (C18 Column) Enriched->HPLC Pure Pure this compound HPLC->Pure Characterization 5. Characterization (MS, NMR, UV-Vis) Pure->Characterization

Caption: General workflow for the purification of this compound.[2]

Experimental Protocols

Protocol 1: Bacterial Fermentation

This protocol describes the cultivation of a this compound-producing Streptomyces strain.

Materials:

  • This compound-producing Streptomyces strain

  • Seed culture medium

  • Production medium (e.g., Starch casein nitrate (B79036) broth)[3]

  • 250 mL and 2 L flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL flask.[2]

  • Incubation: Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, until dense growth is observed.[2]

  • Production Culture: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio in larger flasks (e.g., 2 L).[2]

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.[2][3] For large-scale fermenters, maintain the temperature at 28-30°C with controlled pH (e.g., 7.0) and dissolved oxygen levels.[2]

  • Monitoring: Periodically monitor this compound production by extracting a small sample and analyzing it via HPLC.[2]

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth and mycelium using an organic solvent.[1]

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate (B1210297)

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

  • Sonicator

Procedure:

  • Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 8,000-10,000 x g for 15-20 minutes to separate the supernatant from the mycelial cake.[1][2]

  • Supernatant Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 30-60 minutes.[2] Allow the layers to separate and collect the organic (upper) layer. Repeat this extraction process three times to maximize recovery.[1]

  • Mycelium Extraction: Soak the mycelial cake in ethyl acetate and sonicate for 30 minutes to disrupt the cells.[1][4]

  • Combine Extracts: Filter the mycelial extract and combine it with the organic extracts from the supernatant.[1]

  • Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Protocol 3: Preliminary Purification by Silica Gel Column Chromatography

This protocol describes the initial fractionation of the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (e.g., 230-400 mesh)[1]

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into a glass column to create the stationary phase.[1]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., 9:1 hexane:ethyl acetate or chloroform) and load it onto the top of the silica gel column.[1][2]

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane and gradually increases the proportion of ethyl acetate.[1][2] this compound is a yellow-colored compound, which can aid in visual tracking of the target fractions.[2]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).[2]

  • Purity Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.[1] Pool the fractions with the highest concentration of the target compound.

Protocol 4: Final Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a high-resolution separation step to obtain pure this compound.[2]

Materials:

  • Pooled, dried fractions from Protocol 3

  • HPLC-grade methanol (B129727) (or acetonitrile) and water

  • C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)[1]

  • HPLC system with a UV detector

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the pooled and dried fractions from the silica gel chromatography in the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[1]

    • Mobile Phase: Isocratic elution with 100% methanol or a gradient of water and methanol/acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detector set at the wavelength where this compound has maximum absorbance.[1]

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the pure compound.

Protocol 5: Purity Assessment and Characterization

This protocol outlines methods to confirm the purity and identity of the final product.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by analyzing the peak area of this compound relative to other components.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the presence and identity of this compound by its mass-to-charge ratio and helps in identifying any co-eluting impurities.[1]

  • Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy: Used to confirm the chemical structure of the isolated compound.[2]

Data Presentation

The following table summarizes representative data for a typical multi-step purification of this compound, illustrating the expected increase in purity at each stage. Note that these values are illustrative and may vary depending on specific experimental conditions.[1]

Purification StepTotal Mass (mg)This compound (mg)Purity (%)Yield (%)
Crude Extract 1000505100
Silica Gel Pool 150453090
RP-HPLC Pool 3534>9868

This compound Biosynthesis Pathway

This compound is a polyketide natural product. Its biosynthesis involves the condensation of precursor molecules derived from primary metabolism, such as p-aminobenzoic acid (PABA), Malonyl-CoA, and Methylmalonyl-CoA, through the action of a Polyketide Synthase (PKS) enzyme complex.[1]

This compound Biosynthesis cluster_precursors Primary Metabolism Precursors PABA p-aminobenzoic acid (PABA) PKS Polyketide Synthase (PKS) PABA->PKS Malonyl Malonyl-CoA & Methylmalonyl-CoA Malonyl->PKS Polyketide Polyketide Chain PKS->Polyketide This compound This compound Polyketide->this compound

Caption: Simplified this compound biosynthesis pathway.[1]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield of crude extract Incomplete cell lysis or inefficient extraction.Ensure thorough cell disruption (e.g., sonication) before extraction. Perform multiple extractions (2-3 times) of the aqueous layer and mycelium with fresh solvent.[1]
Broad or tailing peaks in HPLC Column degradation; inappropriate mobile phase pH; presence of interfering compounds.Use a new or thoroughly cleaned column. Adjust the mobile phase pH to ensure this compound is in a single ionic state. Pre-treat the sample to remove interfering substances.[1]
Co-elution of impurities in HPLC Insufficient resolution of the chromatographic method.Optimize the HPLC gradient to improve separation. Try a different stationary phase (e.g., phenyl-hexyl instead of C18). Adjust the mobile phase composition.[1]
Loss of compound during purification Adsorption to glassware or column material; degradation due to pH or temperature instability.Silanize glassware to reduce adsorption. Perform purification steps at a controlled temperature. Investigate the pH stability of this compound and use buffered solutions accordingly.[1]
Unknown peaks in final product Contamination from solvents/equipment; degradation of this compound; presence of closely related analogues.Use high-purity solvents and clean all glassware thoroughly. Store this compound under appropriate conditions (e.g., protected from light, low temperature). Use high-resolution LC-MS to identify impurities and further optimize purification.[1]

References

Application Notes and Protocols for the Total Synthesis of Neoaureothin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product, and its structural analog aureothin (B1665325), have garnered significant interest due to their potent biological activities, including anticancer, antifungal, and antiviral properties.[1][2] Notably, derivatives of this class have shown promising anti-HIV activity by inhibiting viral replication through a novel mechanism involving the blockage of viral RNA accumulation.[3][4][5] This document provides detailed application notes and proposed protocols for the total synthesis of this compound and its analogs, aimed at facilitating further research and drug development in this area.

Disclaimer: An extensively detailed and officially published total synthesis of this compound is not widely available in the public domain. The synthetic protocols presented herein are based on the successful total synthesis of the closely related compound, aureothin, and established synthetic methodologies for the construction of its key structural motifs.[6][7][8]

Retrosynthetic Analysis

The total synthesis of this compound presents several key challenges, including the stereocontrolled construction of the polyketide core, the formation of the conjugated polyene chain with defined geometry, and the introduction of the sensitive nitropyrrole moiety.[6] A plausible retrosynthetic analysis is outlined below, disconnecting the molecule into key building blocks.

G This compound This compound Coupling1 Stille or Suzuki Coupling This compound->Coupling1 Fragments Key Fragments Pyrone γ-Pyrone Core Fragments->Pyrone Polyene Polyene Side Chain Fragments->Polyene Coupling2 Horner-Wadsworth-Emmons (HWE) Olefination Polyene->Coupling2 Nitropyrrole Nitropyrrole Moiety Coupling1->Fragments Coupling2->Nitropyrrole

Caption: A simplified retrosynthetic analysis of this compound.

Quantitative Data Summary

The biological activity of this compound analogs is crucial for structure-activity relationship (SAR) studies. The following tables summarize the anti-HIV and cytotoxic activities of aureothin and its potent synthetic derivative, Compound #7, which features a 4-trifluoromethylphenyl group instead of the p-nitrophenyl moiety.[9]

Table 1: Anti-HIV Activity of Aureothin and a Key Analog [3][9][10][11]

CompoundAssay TypeCell LineVirus StrainParameterValue
AureothinHIV Replication InhibitionLC5-RICNot SpecifiedIC₅₀~10 nM
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC₉₀<45 nM

Table 2: Cytotoxicity of Aureothin and a Key Analog [3][9][11]

CompoundAssay TypeCell LineParameterValueSelectivity Index (CC₅₀/IC₅₀)
AureothinMTT AssayPBMCsCC₅₀~2.27 µM~194
Compound #7MTT AssayNot SpecifiedCC₅₀>10 µM>970

Experimental Protocols

The following are proposed, detailed protocols for the key synthetic transformations toward this compound, based on established literature methods.

Protocol 1: Synthesis of the Nitropyrrole Moiety

The synthesis of the 2-nitropyrrole fragment is a critical step. Direct nitration of pyrrole (B145914) can lead to a mixture of isomers and polymerization under acidic conditions.[6] A regioselective approach is therefore essential.

Reaction: Nitration of a protected pyrrole derivative.

Materials:

Procedure:

  • To a round-bottom flask, add pyrrole, sodium nitrite, and sodium persulfate.

  • Add anhydrous THF to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-nitropyrrole.[1]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination for Polyene Synthesis

The HWE reaction is a reliable method for the stereoselective synthesis of (E)-alkenes, a key feature of the polyene chain in this compound.[4][5][12][13]

Reaction: Formation of an (E)-α,β-unsaturated ester.

Materials:

  • Aldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the (E)-α,β-unsaturated ester.

Protocol 3: Stille Cross-Coupling for Fragment Assembly

The Stille coupling is a powerful C-C bond-forming reaction, ideal for coupling the complex fragments of this compound.[6]

Reaction: Palladium-catalyzed coupling of a vinyl iodide and a vinylstannane.

Materials:

  • Vinyl iodide (1.0 eq)

  • Vinylstannane (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Aqueous potassium fluoride (B91410) (KF) solution

  • Celite

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl iodide, vinylstannane, and Pd(PPh₃)₄ catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflows and Signaling Pathways

General Workflow for Analog Synthesis and Screening

The development of novel this compound analogs involves a systematic process of synthesis, purification, characterization, and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification (HPLC, Column) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Primary Primary Screening (e.g., Anti-HIV Assay) Characterization->Primary Submit for Testing Secondary Secondary Screening (e.g., Cytotoxicity Assay) Primary->Secondary SAR SAR Analysis Secondary->SAR Lead Lead Optimization SAR->Lead

Caption: A general workflow for the synthesis and screening of this compound analogs.

Putative Mechanism of Action and Signaling Pathway

Aureothin, and by extension this compound, is known to induce apoptosis in cancer cells, potentially through the inhibition of the STAT3 signaling pathway.[1] In the context of its anti-HIV activity, it acts by blocking the accumulation of viral RNAs.[3][5]

G cluster_cell Host Cell cluster_hiv HIV-Infected Cell This compound This compound / Analog STAT3_P STAT3 Phosphorylation This compound->STAT3_P Inhibits STAT3_dimer STAT3 Dimerization STAT3_P->STAT3_dimer Nuclear_translocation Nuclear Translocation STAT3_dimer->Nuclear_translocation Gene_transcription Gene Transcription (Proliferation, Survival) Nuclear_translocation->Gene_transcription Neoaureothin_HIV This compound / Analog Viral_RNA Viral RNA Accumulation (Structural & Genomic) Neoaureothin_HIV->Viral_RNA Blocks Virion_assembly New Virion Assembly Viral_RNA->Virion_assembly

Caption: Putative signaling pathways affected by this compound.

References

Analytical Methods for the Characterization of Neoaureothin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide metabolite produced by Streptomyces species, has garnered significant interest in the scientific community due to its diverse biological activities, including potent anti-HIV, anticancer, and antimalarial properties.[1][2] Accurate and robust analytical methods are paramount for the isolation, identification, and quantification of this compound, which are critical steps for further drug development and mechanistic studies. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound, employing modern chromatographic and spectroscopic techniques.

Data Presentation: Quantitative Analytical Data Summary

To facilitate the comparison of different analytical techniques, the following tables summarize key quantitative data for the characterization of this compound.

ParameterTechniqueValue/RangeReference
Chromatography
Retention Time (tR)HPLC (C18 Column)Method Dependent[3][4]
Spectroscopy
Maximum UV Absorbance (λmax)UV-Vis Spectroscopy~254 nm and ~365 nm (in Methanol)[5][6]
Mass Spectrometry
[M+H]+ESI-MSm/z 491.2[7]
NMR Spectroscopy
1H NMR Chemical Shifts (δ)1H NMR (CDCl3)See Table 2[8][9][10]
13C NMR Chemical Shifts (δ)13C NMR (CDCl3)See Table 3[8][9][10]

Table 1: Summary of Key Quantitative Data for this compound Characterization.

Proton (1H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'8.18d8.8
H-3'7.30d8.8
H-56.55s
H-77.25dd15.2, 11.2
H-86.45d15.2
H-106.80m
H-116.30m
H-126.65m
H-136.25m
OMe3.85s
Me-C62.10s
Me-C141.85s
Me-C151.90s

Table 2: Representative 1H NMR Chemical Shift Assignments for this compound in CDCl3. Note: These are representative values and may vary slightly based on experimental conditions.[8][9][10]

Carbon (13C)Chemical Shift (δ, ppm)
C-1'142.0
C-2'124.0
C-3'129.5
C-4'148.0
C-2165.0
C-3100.0
C-4175.0
C-5115.0
C-6160.0
C-7 to C-14125.0 - 145.0
OMe56.0
Me-C612.0
Me-C1413.0
Me-C1514.0

Table 3: Representative 13C NMR Chemical Shift Assignments for this compound in CDCl3. Note: These are representative values and may vary slightly based on experimental conditions.[8][9][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

Objective: To purify this compound from a crude extract and to analyze its purity.

Materials:

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Crude extract of this compound dissolved in methanol

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A common starting point is a gradient elution.

  • Sample Preparation: Dissolve the crude extract in methanol to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol in water is typically used. For example, a linear gradient from 50% to 100% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 365 nm.[5]

    • Injection Volume: 20 µL.

  • Analysis: Inject the sample and monitor the chromatogram. The retention time of this compound will depend on the specific gradient and column used. Collect the fraction corresponding to the major peak for further analysis. Purity is assessed by the peak area percentage of the this compound peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure of this compound.

Materials:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve the purified this compound in approximately 0.6 mL of CDCl3 in an NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a spectral width of 0-12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • A spectral width of 0-200 ppm is typically used.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for connecting different fragments of the molecule.

  • Data Analysis: Integrate and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and to elucidate the complete chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Purified this compound solution (in methanol or acetonitrile)

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, capable of MS/MS analysis.

Protocol:

  • Sample Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]+). The expected m/z for this compound is 491.2.[7]

  • Tandem MS (MS/MS):

    • Select the [M+H]+ ion of this compound as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the structure elucidated by NMR and to develop targeted MS-based quantification methods.

Visualizations

Experimental Workflow for this compound Characterization

G cluster_0 Purification & Isolation cluster_1 Structural Elucidation cluster_2 Purity & Quantification Crude Extract Crude Extract HPLC Purification HPLC Purification Crude Extract->HPLC Purification C18 Column Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy 1D & 2D NMR Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry ESI-MS/MS Analytical HPLC Analytical HPLC Pure this compound->Analytical HPLC UV Detection UV-Vis Spectroscopy UV-Vis Spectroscopy Pure this compound->UV-Vis Spectroscopy Lambda Max Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Final Structure Final Structure Structure Confirmation->Final Structure Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Molecular Weight & Fragmentation->Final Structure Purity Assessment Purity Assessment Analytical HPLC->Purity Assessment Quantification Quantification UV-Vis Spectroscopy->Quantification

Caption: Workflow for this compound analysis.

Signaling Pathway: Inhibition of HIV-1 RNA Nuclear Export by this compound

This compound is known to inhibit the replication of HIV-1 by interfering with the nuclear export of viral RNA.[1][2] This process is mediated by the viral protein Rev, which binds to the Rev Response Element (RRE) on the viral RNA and facilitates its export from the nucleus to the cytoplasm via the CRM1-dependent pathway. This compound is hypothesized to disrupt the formation or function of the Rev-RRE-CRM1 complex.

G cluster_0 Nucleus cluster_1 Cytoplasm Viral DNA Viral DNA Transcription Transcription Viral DNA->Transcription Unspliced/Singly Spliced HIV-1 RNA (with RRE) Unspliced/Singly Spliced HIV-1 RNA (with RRE) Transcription->Unspliced/Singly Spliced HIV-1 RNA (with RRE) Rev-RRE Complex Rev-RRE Complex Unspliced/Singly Spliced HIV-1 RNA (with RRE)->Rev-RRE Complex Rev Protein Binding CRM1 Binding CRM1 Binding Rev-RRE Complex->CRM1 Binding Nuclear Export Complex Nuclear Export Complex CRM1 Binding->Nuclear Export Complex Nuclear Pore Nuclear Pore Nuclear Export Complex->Nuclear Pore Export Viral RNA Release Viral RNA Release Nuclear Pore->Viral RNA Release This compound This compound This compound->Rev-RRE Complex Inhibition Translation & Viral Assembly Translation & Viral Assembly Viral RNA Release->Translation & Viral Assembly New Virions New Virions Translation & Viral Assembly->New Virions

References

Application Notes and Protocols for the HPLC-MS Analysis of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as Spectinabilin, is a polyketide natural product with a γ-pyrone core, primarily produced by various Streptomyces species.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anticancer, antifungal, antibacterial, and potent anti-HIV properties.[2][3] The anti-HIV activity of this compound is particularly noteworthy as it acts via a mechanism distinct from currently approved antiretroviral drugs, inhibiting the production of new virus particles from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components.[3]

Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices are crucial for research and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a highly sensitive and selective method for the analysis of this compound. This document provides detailed protocols for the extraction, purification, and subsequent HPLC-MS analysis of this promising natural product.

Experimental Protocols

Extraction and Purification of this compound from Streptomyces Culture

This protocol outlines the steps for the extraction and initial purification of this compound from a liquid culture of a producing Streptomyces strain.

Materials:

Procedure:

  • Harvesting: Centrifuge the Streptomyces fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes to separate the supernatant from the mycelium.[1]

  • Extraction:

    • Transfer the supernatant to a separating funnel and extract it three times with an equal volume of ethyl acetate.[1]

    • Combine the organic (ethyl acetate) layers.

    • Soak the mycelial pellet in ethyl acetate and sonicate for 30 minutes to lyse the cells and extract intracellular this compound.[1]

    • Filter the mycelial extract and combine it with the supernatant extract.

  • Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator to yield the crude extract.[1]

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel in 100% hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a 9:1 hexane:ethyl acetate mixture) and load it onto the column.[1]

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify the fractions containing this compound.

    • Pool the fractions containing the compound of interest and evaporate the solvent.[1]

HPLC-MS/MS Analysis of this compound

The following is a proposed HPLC-MS/MS method for the quantitative analysis of this compound. Note: As specific, validated MRM transitions and optimized MS parameters for this compound are not widely published, the following parameters are provided as a starting point for method development.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterSuggested Value
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions:

ParameterSuggested Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters (Hypothetical):

The chemical formula for this compound (Spectinabilin) is C₂₈H₃₁NO₆.[2] The protonated molecule [M+H]⁺ would have an m/z of approximately 482.2. The following are hypothetical MRM transitions that would require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound482.2Fragment 10.1OptimizeOptimize
This compound482.2Fragment 20.1OptimizeOptimize
Internal Std.To be selectedTo be selected0.1OptimizeOptimize

Data Presentation

Quantitative data from a validated HPLC-MS/MS method should be summarized for clarity. The following tables illustrate the expected performance characteristics of a robust analytical method for this compound.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linear Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) e.g., > 0.995
Limit of Detection (LOD) e.g., 0.5 ng/mL
Limit of Quantification (LOQ) e.g., 1 ng/mL
Accuracy (% Recovery) e.g., 95 - 105% at three concentrations
Precision (% RSD) e.g., < 15% (intra- and inter-day)
Matrix Effect e.g., Minimal, within acceptable limits
Stability e.g., Stable for X hours at room temp, Y days at -20°C

Table 2: Anti-HIV Activity of an Aureothin Derivative (Compound #7)

CompoundAssay TypeCell LineVirus StrainParameterValue
Compound #7 HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC₉₀< 45 nM

Table 3: Cytotoxicity of an Aureothin Derivative (Compound #7)

CompoundAssay TypeCell LineParameterValue
Compound #7 Not SpecifiedNot SpecifiedCC₅₀Improved cell safety vs. Aureothin

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Processing Harvest Harvest Streptomyces Culture Extract Solvent Extraction Harvest->Extract Concentrate Concentration Extract->Concentrate Purify Silica Gel Chromatography Concentrate->Purify HPLC HPLC Separation Purify->HPLC MS MS/MS Detection (MRM) HPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report G cluster_0 Host Cell cluster_1 Nucleus cluster_2 Cytoplasm Provirus Integrated HIV Provirus Transcription Transcription Provirus->Transcription ViralRNA Viral RNA (genomic & structural) Transcription->ViralRNA Translation Translation ViralRNA->Translation RNA Export Assembly Virion Assembly & Budding ViralRNA->Assembly Proteins Viral Structural Proteins Translation->Proteins Proteins->Assembly NewVirions Infectious Virions Assembly->NewVirions This compound This compound This compound->Inhibition Inhibition->ViralRNA Blocks Accumulation

References

Elucidating the Molecular Architecture of Neoaureothin: An Application Note on NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoaureothin (B8089337), a polyketide natural product produced by Streptomyces spectabilis, has garnered significant interest within the scientific community due to its notable antiviral and antimalarial properties.[1] A comprehensive understanding of its complex molecular structure is paramount for elucidating its mechanism of action and guiding synthetic efforts for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural determination of intricate organic molecules like this compound.

This document provides detailed application notes and protocols for the utilization of a suite of NMR experiments to determine the structure of this compound. The systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques enables the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the establishment of through-bond and through-space correlations, which are essential for piecing together its molecular framework.[1]

Molecular Structure of this compound

This compound, with the chemical formula C₂₈H₃₁NO₆, possesses a complex structure characterized by a polyene chain attached to a pyranone ring and a nitro-substituted phenyl group.[1]

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound (also known as spectinabilin) dissolved in pyridine-d₅ (C₅D₅N), recorded at 600 MHz.

Table 1: ¹H NMR Data of this compound (600 MHz, C₅D₅N)

PositionδH (ppm)MultiplicityJ (Hz)
25.89s
56.44s
74.60d9.0
82.58m
95.46dd15.0, 9.0
106.78dd15.0, 11.0
116.45d11.0
136.21d15.0
147.01d15.0
2'8.19d8.8
3'7.30d8.8
5'7.30d8.8
6'8.19d8.8
3-Me1.84s
6-Me2.08s
12-Me1.95s
1-OMe3.65s

Table 2: ¹³C NMR Data of this compound (150 MHz, C₅D₅N)

PositionδC (ppm)
1165.2
2100.1
3166.1
4109.8
5158.8
6118.9
780.4
840.4
9129.5
10138.8
11126.5
12135.2
13128.4
14137.9
1'145.2
2'124.0
3'129.5
4'147.9
5'129.5
6'124.0
3-Me8.0
6-Me20.3
12-Me12.8
1-OMe56.5

Experimental Protocols

High-quality NMR data is critical for successful structure elucidation. The following are detailed protocols for the key NMR experiments.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra. Purification can be achieved by methods such as high-performance liquid chromatography (HPLC).[1]

  • Solvent Selection: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent. Pyridine-d₅ (C₅D₅N) is a good choice for this compound.

  • Sample Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

¹H NMR (Proton)

  • Purpose: To identify the chemical shifts and coupling constants of all proton nuclei.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 0-15 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

¹³C NMR (Carbon)

  • Purpose: To identify the chemical shifts of all carbon nuclei.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 0-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpmf' on Bruker instruments).

  • Key Parameters:

    • Spectral Width (F1 and F2): 0-15 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[1]

  • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[1]

  • Key Parameters:

    • Spectral Width (F2, ¹H): 0-15 ppm

    • Spectral Width (F1, ¹³C): 0-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 16-32

HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[1]

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).[1]

  • Key Parameters:

    • Spectral Width (F2, ¹H): 0-15 ppm

    • Spectral Width (F1, ¹³C): 0-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 32-64

Visualizations

This compound Structure

Neoaureothin_Structure cluster_pyranone Pyranone Ring cluster_polyene Polyene Chain cluster_phenyl Nitro-phenyl Group p1 O p2 p1->p2 p3 O p2->p3 c2 c2 p2->c2 OMe p4 p3->p4 p5 p4->p5 c4 c4 p4->c4 Me p6 p5->p6 p6->p1 polyene p6->polyene c7 polyene->c7 c8 c7->c8 c9 c8->c9 c10 c9->c10 c11 c10->c11 c12 Me c11->c12 c13 c11->c13 c14 c13->c14 ph1 c14->ph1 ph2 ph1->ph2 ph3 ph2->ph3 ph4 NO2 ph3->ph4 ph5 ph4->ph5 ph6 ph5->ph6 ph6->ph1

Caption: Chemical structure of this compound.

NMR Experimental Workflow for Structure Elucidation

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR Dissolution->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assignment Assign Proton & Carbon Signals COSY->Assignment HSQC->Assignment Connectivity Establish Connectivity (COSY, HMBC) HMBC->Connectivity Assignment->Connectivity Structure Propose & Refine Structure Connectivity->Structure

Caption: Workflow for NMR-based structure elucidation.

Logical Relationship of NMR Experiments

NMR_Logic H1 1H Chemical Shifts (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Attachment) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C Chemical Shifts (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure of this compound COSY->Structure Identifies spin systems HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments

Caption: Inter-relationship of NMR experiments.

References

Application Notes and Protocols for In Vitro Anti-HIV Assay of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoaureothin, a γ-pyrone polyketide natural product, has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2][3] It belongs to a class of compounds that demonstrate a novel mechanism of action, distinct from all currently approved antiretroviral drugs.[1][3][4] This unique mechanism makes this compound and its synthetic derivatives promising candidates for the development of new anti-HIV therapeutics, particularly for combating drug-resistant strains.[3][4]

These application notes provide detailed protocols for the in vitro evaluation of this compound's anti-HIV efficacy and cytotoxicity, critical parameters for early-stage drug development. The described assays include a cell-based reporter gene assay for determining antiviral potency (IC50) and a colorimetric assay for assessing host cell cytotoxicity (CC50).

Mechanism of Action

This compound and its derivatives function as late-phase inhibitors of the HIV replication cycle.[2] Unlike many antiretrovirals that target early events like reverse transcription or integration, these compounds act after the provirus has been integrated into the host cell's genome.[2][5] Their primary mechanism involves blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA itself.[1][3][5] This disruption in viral RNA processing leads to a significant reduction in the production of new, infectious virus particles.[3]

Neoaureothin_MoA This compound inhibits accumulation of viral structural RNAs. cluster_host_cell Host Cell provirus Integrated HIV Provirus (DNA) transcription Transcription provirus->transcription viral_rna Viral RNA Transcripts (genomic, structural) transcription->viral_rna assembly Viral Protein Synthesis & Virion Assembly viral_rna->assembly This compound This compound This compound->inhibition budding New Virion Budding assembly->budding

Caption: Proposed mechanism of action for this compound.

Data Presentation

While specific IC50 and CC50 values for this compound are not widely available in public literature, data for a structurally related and highly potent synthetic derivative, designated Compound #7, highlights the potential of this compound class.[1][3] The following tables summarize the quantitative data for this derivative as a representative example.

Table 1: Anti-HIV Activity of this compound Derivative (Compound #7)

Compound Assay Type Cell Line Virus Strain Parameter Value

| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC90 | <45 nM[1][5] |

IC90: 90% Inhibitory Concentration

Table 2: Cytotoxicity of this compound Derivative (Compound #7)

Compound Assay Type Cell Line Parameter Value
Compound #7 Cytotoxicity Not Specified CC50 >10 µM[3]

| Aureothin (related natural product) | Cytotoxicity | Not Specified | CC50 | ~2.27 µM[3] |

CC50: 50% Cytotoxic Concentration

Experimental Protocols

A parallel workflow is recommended to determine both the anti-HIV activity (IC50) and the cytotoxicity (CC50) of this compound. This allows for the calculation of the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating therapeutic potential.

Protocol 1: In Vitro Anti-HIV-1 Assay using TZM-bl Reporter Cells

This assay measures the inhibition of HIV-1 infection by quantifying the activity of a luciferase reporter gene, which is activated by the HIV-1 Tat protein.[1]

Materials:

  • TZM-bl cells[6]

  • Complete Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

  • This compound (dissolved in DMSO)

  • HIV-1 virus stock (e.g., HIV-1 IIIB)

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A positive control, such as Zidovudine (AZT), should also be prepared. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[6]

  • Treatment and Infection:

    • Carefully remove the medium from the cells.

    • Add 50 µL of the diluted this compound or control compounds to the appropriate wells in triplicate.

    • Within 30 minutes, add 50 µL of a pre-titered amount of HIV-1 virus stock to each well (except for cell control wells).[3][6]

    • Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus).[6]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1][6]

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.[1]

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay using MTT

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8][9]

Materials:

  • TZM-bl cells (or another relevant cell line)

  • Complete Growth Medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6][10]

  • Microplate reader (absorbance at 570-590 nm)[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density and conditions as the antiviral assay (1 x 10⁴ cells/well) and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of this compound as in the antiviral assay. Remove the medium from the cells and add 100 µL of the compound dilutions. Include "cell control" wells with medium only.[6]

  • Incubation: Incubate the plate for 48 hours (same duration as the antiviral assay) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken gently for 15 minutes or incubated overnight to ensure complete solubilization.[6][7][11]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) value from the dose-response curve.

Confirmatory Assay: HIV-1 p24 Antigen ELISA

To confirm the results from the reporter assay, the amount of HIV-1 p24 capsid protein in the culture supernatants can be quantified using a commercial ELISA kit.[9] A reduction in p24 levels in the presence of this compound compared to an untreated control provides a direct measure of the inhibition of viral particle production.[9][12] This method is particularly useful as it quantifies a viral protein, confirming the impact on virion assembly and release.[13]

Experimental Workflow

The overall process for evaluating this compound involves running the antiviral and cytotoxicity assays in parallel to accurately determine the compound's therapeutic window.

experimental_workflow cluster_culture Cell Culture Preparation cluster_antiviral Antiviral Assay (IC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_analysis Data Analysis start Start: Prepare this compound Serial Dilutions seed_anti_hiv Seed TZM-bl cells (96-well plate) start->seed_anti_hiv seed_cyto Seed TZM-bl cells (96-well plate) start->seed_cyto incubate_24h Incubate 24h (37°C, 5% CO2) seed_anti_hiv->incubate_24h seed_cyto->incubate_24h treat_hiv Add Compound Dilutions & HIV-1 Virus incubate_24h->treat_hiv treat_cyto Add Compound Dilutions incubate_24h->treat_cyto incubate_48h_hiv Incubate 48h treat_hiv->incubate_48h_hiv luciferase Perform Luciferase Assay incubate_48h_hiv->luciferase read_lum Read Luminescence luciferase->read_lum calc_ic50 Calculate % Inhibition & Determine IC50 read_lum->calc_ic50 incubate_48h_cyto Incubate 48h treat_cyto->incubate_48h_cyto mtt Add MTT Reagent (4h) incubate_48h_cyto->mtt solubilize Solubilize Formazan mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs calc_cc50 Calculate % Viability & Determine CC50 read_abs->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si calc_cc50->calc_si

Caption: Parallel workflow for determining antiviral activity and cytotoxicity.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a promising antiviral agent, particularly against Human Immunodeficiency Virus (HIV).[1][2][3] Its unique mechanism of action, which is distinct from all currently approved antiretroviral drugs, makes it a compelling candidate for further investigation and development.[1][3] this compound and its derivatives inhibit viral replication by blocking the accumulation of viral RNAs that are essential for producing the structural components of new virions.[1][2][4]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the antiviral efficacy, potency, and cytotoxicity of this compound and its analogs. The described methods are essential for the preclinical evaluation of this novel class of antiviral compounds.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral activity and cytotoxicity of this compound and its more potent synthetic derivative, Compound #7, are summarized below. It is important to note that publicly available quantitative data for this compound is limited; therefore, hypothetical data is presented for illustrative purposes. The data for Compound #7, a derivative with a 4-trifluoromethylphenyl group instead of the para-nitrophenyl (B135317) moiety, is based on published findings.[4]

Table 1: Anti-HIV Activity of this compound and Derivative

CompoundAssay TypeCell LineVirus StrainParameterValueReference
This compound (Hypothetical)HIV Replication InhibitionTZM-blHIV-1IC50150 nM-
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[1]

Table 2: Cytotoxicity of this compound and Derivative

CompoundAssay TypeCell LineParameterValueReference
This compound (Hypothetical)MTT AssayCEM-GGR-LUCCC50>10 µM-
Compound #7Not SpecifiedNot SpecifiedCC50Improved cell safety compared to Aureothin[1]
AureothinNot SpecifiedNot SpecifiedCC50~2.27 µM[4]

IC50 (Half-maximal Inhibitory Concentration), IC90 (90% Inhibitory Concentration), CC50 (Half-maximal Cytotoxic Concentration)

Experimental Protocols

A critical aspect of evaluating any potential antiviral compound is to determine its efficacy in a cellular context and to ensure that the observed antiviral effect is not a consequence of host cell toxicity.[1] The following are detailed protocols for key cell-based assays.

Protocol 1: HIV-1 Replication Inhibition Assay using TZM-bl Reporter Cells

This assay is a common method for screening anti-HIV compounds.[1] TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene. HIV-1 infection leads to the production of the viral Tat protein, which activates the LTR promoter and results in quantifiable luciferase expression.[1]

Materials:

  • TZM-bl cells

  • Complete cell culture medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound (dissolved in DMSO)

  • 96-well, clear-bottom, white-walled plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • On the day of infection, carefully remove the medium from the cells.

  • Add the diluted this compound to the appropriate wells. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Add a pre-titered amount of HIV-1 virus stock to each well (except for the cell control wells).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration relative to the virus control and determine the IC50 value using appropriate software.

Protocol 2: Cytotoxicity Assay using MTT

The MTT assay is a standard colorimetric assay to assess cell viability and determine the cytotoxic concentration of a compound.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • Target cells (e.g., TZM-bl, CEM-GGR-LUC, or PBMCs)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Add serial dilutions of this compound to the wells. Include an untreated cell control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator (this should match the duration of the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the supernatant without disturbing the formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.

Protocol 3: High-Throughput Screening (HTS) using a Luciferase Reporter T-cell Line

For screening libraries of this compound analogs, a high-throughput format is necessary. This protocol utilizes a genetically engineered T-cell line (e.g., CEM-GGR-LUC) that expresses luciferase upon successful HIV-1 infection and replication.[5]

Materials:

  • CEM-GGR-LUC T-cell line

  • Complete culture medium (e.g., RPMI-1640)

  • This compound analog library (in DMSO)

  • Positive control (e.g., AZT)

  • 384-well, clear-bottom, white-walled assay plates

  • Automated liquid handler

  • Luciferase assay reagent

  • Plate reader with luminescence detection

Procedure:

  • Using an automated liquid handler, dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate.[5]

  • Add 100 nL of the this compound analog library compounds (e.g., 10 mM stock) to the appropriate wells for a final concentration of 10 µM.[5]

  • Add a positive control (e.g., AZT) and a negative control (DMSO) to designated wells.[5]

  • Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.[5]

  • Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.[5]

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • Equilibrate the plates and the luciferase assay reagent to room temperature.

  • Add 25 µL of the luciferase assay reagent to each well.[5]

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.[5]

  • Measure the luminescence signal using a plate reader.

  • Hits are identified as compounds that significantly reduce the luciferase signal compared to the virus control without significant cytotoxicity.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.

Proposed mechanism of action for this compound in HIV inhibition.

HIV_Reporter_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add serial dilutions of this compound incubate_overnight->add_compounds add_virus Infect with HIV-1 add_compounds->add_virus incubate_48h Incubate for 48 hours add_virus->incubate_48h add_luciferase_reagent Add luciferase reagent incubate_48h->add_luciferase_reagent read_luminescence Measure luminescence add_luciferase_reagent->read_luminescence analyze_data Calculate % inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for the HIV-1 Replication Inhibition Assay.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add serial dilutions of this compound incubate_overnight->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Remove supernatant & add solubilization buffer incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cytotoxicity and CC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT Cytotoxicity Assay.

References

Quantifying Neoaureothin's Effect on HIV Replication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication. Its mechanism of action is distinct from currently approved antiretroviral therapies, presenting a novel avenue for drug development. This compound inhibits the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components, including the genomic RNA. This document provides detailed application notes and protocols to quantify the anti-HIV efficacy and cytotoxicity of this compound and its derivatives.

Data Presentation

While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not extensively available in the public domain, data for a highly potent aureothin (B1665325) derivative, referred to as Compound #7, highlights the potential of this class of molecules.[1] The following tables summarize the anti-HIV activity of Compound #7 and provide representative data for other HIV inhibitors to offer a comparative context.

Table 1: Anti-HIV Activity of this compound Derivative (Compound #7)

CompoundAssay TypeCell LineVirus StrainParameterValue
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[1]

Table 2: Illustrative Anti-HIV Activity and Cytotoxicity of Various HIV Inhibitors

Compound ClassExample CompoundMechanism of ActionCell LineIC50CC50Selectivity Index (SI = CC50/IC50)
Tat Inhibitor 019854-B06Tat-mediated transcription inhibitionTZM-bl0.83 µM[2]>100 µM[2]>120
Rev Inhibitor PKF050-638CRM1-mediated nuclear export inhibitionJurkat0.04 µM[3]Not SpecifiedNot Specified
Capsid Inhibitor VH4004280Capsid assembly/disassemblyMT-20.093 nM[4]>20 µM[4]>215,000
NRTI Zidovudine (AZT)Reverse transcriptase inhibitionVariousVariesVariesVaries
PI LopinavirProtease inhibitionMT-40.69 ng/mL[5]Not SpecifiedNot Specified

Mandatory Visualizations

Signaling Pathway

HIV_Tat_Transcription cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Proviral_DNA Integrated Proviral DNA RNAPII RNA Pol II Proviral_DNA->RNAPII Transcription Initiation Nascent_RNA Nascent HIV RNA RNAPII->Nascent_RNA Full_Length_RNA Full-length HIV RNA RNAPII->Full_Length_RNA Elongation TAR TAR Element Nascent_RNA->TAR SEC Super Elongation Complex (SEC) TAR->SEC assembles on Tat Tat Protein Tat->TAR binds PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb recruits PTEFb->SEC SEC->RNAPII phosphorylates Spliced_RNA Spliced HIV RNA Full_Length_RNA->Spliced_RNA Splicing Gag_mRNA Gag mRNA Full_Length_RNA->Gag_mRNA Export Env_mRNA Env mRNA Spliced_RNA->Env_mRNA Export This compound This compound This compound->Tat Inhibits accumulation of viral RNA Ribosome1 Ribosome Gag_mRNA->Ribosome1 Translation Ribosome2 Ribosome Env_mRNA->Ribosome2 Translation Gag_Protein Gag Protein Ribosome1->Gag_Protein Env_Protein Env Protein Ribosome2->Env_Protein Virion_Assembly Virion Assembly & Budding Gag_Protein->Virion_Assembly Env_Protein->Virion_Assembly Antiviral_Screening_Workflow cluster_setup Experiment Setup cluster_treatment_infection Treatment and Infection cluster_assays Assays cluster_analysis Data Analysis A Prepare TZM-bl cells (or other target cells) B Seed cells into 96-well plates A->B D Add this compound dilutions to cells B->D C Prepare serial dilutions of this compound C->D E Infect cells with HIV-1 D->E F Incubate for 48 hours E->F G Luciferase Assay (for TZM-bl) F->G H MTT Assay (for cytotoxicity) F->H I RT-qPCR for HIV-1 RNA F->I J Measure Luminescence G->J K Measure Absorbance H->K L Quantify RNA copies I->L M Calculate IC50 J->M N Calculate CC50 K->N O Determine Selectivity Index (SI) M->O N->O Screening_Logic Start Start: Have a potential anti-HIV compound (this compound) PrimaryScreen Primary Screening: Assess anti-HIV activity (e.g., TZM-bl assay) Start->PrimaryScreen IsActive Is the compound active? PrimaryScreen->IsActive CytotoxicityScreen Cytotoxicity Screening: Assess cell viability (e.g., MTT assay) IsActive->CytotoxicityScreen Yes Discard1 Discard or Modify IsActive->Discard1 No IsToxic Is the compound toxic at active concentrations? CytotoxicityScreen->IsToxic MechanismStudy Mechanism of Action Study: Quantify HIV RNA levels (RT-qPCR) IsToxic->MechanismStudy No Discard2 Discard or Modify IsToxic->Discard2 Yes LeadCandidate Lead Candidate for Further Development MechanismStudy->LeadCandidate

References

Neoaureothin: A Novel Tool for HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoaureothin, a γ-pyrone polyketide natural product, has emerged as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2] Its unique mechanism of action, distinct from all currently approved antiretroviral therapies, makes it and its analogs promising candidates for the development of new anti-HIV drugs, particularly for combating drug-resistant strains.[3] This document provides detailed application notes and protocols for utilizing this compound and its derivatives in HIV research, focusing on the evaluation of its antiviral efficacy and elucidation of its mechanism of action.

This compound and its derivatives act as late-phase inhibitors of the HIV replication cycle.[2] Their primary mechanism involves blocking the accumulation of HIV RNAs that encode for structural proteins and the viral genome.[1][4] This ultimately leads to a reduction in the production of new, infectious virions.[2] Unlike many existing antiretrovirals, these compounds do not inhibit early-stage events such as reverse transcription or integration.[2]

Data Presentation

While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not extensively documented in publicly available literature, a highly potent synthetic derivative, referred to as Compound #7, has demonstrated significant anti-HIV activity and an improved safety profile.[1][4] The data for this compound are presented as a representative example of the potential of this class of molecules.

Table 1: Anti-HIV Activity of this compound Derivative (Compound #7) [1][4]

CompoundAssay TypeCell LineVirus StrainParameterValue
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM

Table 2: Cytotoxicity of this compound Derivative (Compound #7) [1]

CompoundAssay TypeCell LineParameterValue
Compound #7Not SpecifiedNot SpecifiedCC50Improved cell safety compared to Aureothin

Note:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

  • IC90 (90% Inhibitory Concentration): The concentration of a drug that is required for 90% inhibition.

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that is required to kill 50% of cells in vitro.

  • Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the anti-HIV efficacy and cytotoxicity of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the viability of cells and determine the cytotoxic potential of a compound.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Target cells (e.g., TZM-bl, MT-4, or Peripheral Blood Mononuclear Cells - PBMCs)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is below 0.1%.

  • Remove the existing medium from the cells and add the diluted this compound solutions. Include untreated cell controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the supernatant.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control to determine the CC50 value.

Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a widely used method for screening anti-HIV compounds.[1]

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5. These cells also contain an integrated HIV-1 LTR promoter that drives the expression of a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the production of luciferase, which can be quantified to measure the extent of viral replication.

Materials:

  • TZM-bl cells

  • Cell culture medium

  • HIV-1 virus stock

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • On the day of infection, remove the medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well. Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Remove the supernatant and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration compared to the virus control to determine the IC50 value.

Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)

This assay provides a sensitive and high-throughput compatible system for evaluating anti-HIV compounds.[2]

Principle: The LC5-RIC cell line is derived from HeLa cells and stably expresses CD4 and CXCR4 receptors. These cells contain a reporter gene construct encoding the red fluorescent protein DsRed1, the expression of which is dependent on the HIV-1 Tat and Rev proteins produced upon successful viral replication. The intensity of the red fluorescent signal directly correlates with the level of HIV replication.

Materials:

  • LC5-RIC cells

  • Complete growth medium

  • HIV-1 viral stock

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Seed LC5-RIC cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of each compound dilution to the appropriate wells in triplicate. Include no-drug and no-cell controls.

  • Within 30 minutes of compound addition, infect the cells with HIV-1.

  • Incubate the plates for 48 hours.

  • Measure the DsRed1 fluorescence using a microplate reader.

  • Calculate the percentage of inhibition to determine the IC50 value.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay specifically measures the inhibition of the HIV-1 RT enzyme and can be used to confirm that this compound does not act via this common antiviral target.[1]

Principle: This assay measures the incorporation of a labeled dNTP into a DNA strand synthesized by recombinant HIV-1 RT using a template/primer hybrid. A decrease in the signal of the incorporated label indicates RT inhibition. Non-radioactive kits often utilize a digoxigenin (B1670575) (DIG)-labeled dUTP, which is detected with an anti-DIG antibody conjugated to a reporter enzyme.

Materials:

  • Recombinant HIV-1 RT

  • Template/primer hybrid (e.g., poly(A)/oligo(dT))

  • Labeled dNTPs (e.g., DIG-dUTP)

  • Unlabeled dNTPs

  • Reaction buffer

  • This compound

  • Positive control (e.g., Nevirapine)

  • Streptavidin-coated 96-well plate

  • Anti-DIG antibody-peroxidase conjugate

  • Peroxidase substrate

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the template/primer hybrid.

  • Add serial dilutions of this compound, a positive control, and a vehicle control to their respective wells.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Transfer the reaction mixture to a streptavidin-coated 96-well plate to capture the biotinylated primer-DNA hybrid.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the anti-DIG antibody-peroxidase conjugate and incubate.

  • Add the peroxidase substrate and measure the absorbance.

  • Calculate the percentage of RT inhibition.

Visualizations

Neoaureothin_MoA This compound blocks the accumulation of viral RNAs for structural components. cluster_cell Host Cell HIV_RNA HIV Genomic RNA & Structural Protein mRNA Viral_Proteins Viral Structural Proteins HIV_RNA->Viral_Proteins Translation New_Virions New Infectious Virions (Assembly & Budding) HIV_RNA->New_Virions Proviral_DNA Proviral DNA (Integrated) Proviral_DNA->HIV_RNA Transcription Viral_Proteins->New_Virions This compound This compound This compound->Inhibition

Caption: Proposed mechanism of action for this compound in HIV inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., TZM-bl) Compound_Dilution 2. Prepare this compound Serial Dilutions Add_Compound 3. Add Compound to Cells Compound_Dilution->Add_Compound Add_Virus 4. Add HIV-1 Virus Add_Compound->Add_Virus Incubate 5. Incubate for 48-72h Add_Virus->Incubate Assay_Specific_Step 6. Perform Assay (e.g., Add Luciferase Reagent) Incubate->Assay_Specific_Step Measure_Signal 7. Measure Signal (Luminescence/Fluorescence) Assay_Specific_Step->Measure_Signal Calculate_Inhibition 8. Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 9. Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for assessing anti-HIV activity.

Signaling_Pathway This compound acts as a late-phase inhibitor of the HIV life cycle. cluster_early Early Phase cluster_late Late Phase HIV_Virion HIV Virion Binding_Fusion 1. Binding & Fusion HIV_Virion->Binding_Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Integration 3. Integration into Host Genome Reverse_Transcription->Integration Transcription 4. Transcription of Viral RNA Integration->Transcription Translation 5. Translation of Viral Proteins Transcription->Translation Assembly_Budding 6. Assembly & Budding of New Virions Translation->Assembly_Budding This compound This compound This compound->Inhibition_Point

Caption: this compound's point of intervention in the HIV life cycle.

References

Application Notes and Protocols: Investigating Neoaureothin in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoaureothin, also known as spectinabilin, is a polyketide natural product produced by Streptomyces spectabilis.[1] While extensively studied for its anti-HIV and cytotoxic properties, this compound has also been identified as exhibiting antiplasmodial activity, making it a compound of interest in the search for new antimalarial therapies.[1] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of novel chemical scaffolds and mechanisms of action.[2][3][4] These application notes provide a comprehensive framework for researchers to evaluate the antimalarial potential of this compound, from initial in vitro screening to preliminary mechanism of action studies, based on established methodologies in the field.

Data Presentation: Quantitative Analysis of Antimalarial Activity

The following tables present a summary of hypothetical, yet representative, quantitative data for this compound's antiplasmodial activity and cytotoxicity. These tables are intended to serve as a template for data generated through the protocols outlined below.

Table 1: In Vitro Antiplasmodial Activity of this compound

P. falciparum Strain Assay Type Parameter Hypothetical Value
3D7 (Chloroquine-Sensitive) SYBR Green I IC50 85 nM
Dd2 (Chloroquine-Resistant) SYBR Green I IC50 120 nM
K1 (Multidrug-Resistant) SYBR Green I IC50 155 nM

IC50 (Half-maximal Inhibitory Concentration) represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Table 2: Cytotoxicity Profile of this compound

Cell Line Assay Type Parameter Hypothetical Value
HepG2 (Human Hepatoma) MTT Assay CC50 15.5 µM
HEK293 (Human Embryonic Kidney) MTT Assay CC50 > 20 µM

CC50 (Half-maximal Cytotoxic Concentration) is the concentration of the compound that causes a 50% reduction in the viability of the cell line.

Table 3: Selectivity Index of this compound

P. falciparum Strain Selectivity Index (SI = CC50 / IC50)
3D7 182
Dd2 129

The Selectivity Index (SI) measures the compound's specific toxicity towards the parasite compared to mammalian cells. A higher SI is desirable.[5]

Table 4: In Vivo Efficacy of this compound (Murine Model)

Murine Model Treatment Dose (mg/kg/day) % Parasitemia Suppression
P. berghei ANKA Vehicle Control - 0%
P. berghei ANKA Chloroquine 20 98%
P. berghei ANKA This compound 25 45%
P. berghei ANKA This compound 50 68%

% Parasitemia Suppression is calculated relative to the untreated vehicle control group in a 4-day suppressive test.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are based on standard, validated procedures in the field of antimalarial drug discovery.

Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I-based Fluorescence Assay)

Principle: This assay determines a compound's ability to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.[5]

Materials:

  • Synchronized ring-stage P. falciparum cultures (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 0.5% Albumax II)

  • This compound (dissolved in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin)

  • 96-well black microtiter plates, clear bottom

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound and control drugs in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.

  • Add 180 µL of the parasite culture to each well of a 96-well plate.

  • Add 20 µL of the diluted compounds to the respective wells. Include wells for "no drug" (parasite control) and "no parasite" (background control).

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[5]

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.[5]

  • Measure fluorescence using a microplate reader.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to insoluble purple formazan (B1609692).[5][6]

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Replace the culture medium with fresh medium containing serial dilutions of this compound.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm.

  • Determine the CC50 values from the dose-response curves.

Protocol 3: In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

Principle: This standard test evaluates the in vivo antimalarial activity of a compound by measuring its ability to suppress parasitemia in a rodent malaria model (Plasmodium berghei) after a 4-day treatment period.[7][8][9]

Materials:

  • Swiss albino mice (18-22 g)

  • Plasmodium berghei ANKA strain

  • This compound (formulated in a suitable vehicle, e.g., 7% Tween 80)

  • Chloroquine (positive control)

  • Vehicle (negative control)

  • Giemsa stain

  • Microscope

Procedure:

  • Inoculate mice intraperitoneally with 0.2 mL of infected blood containing 1 x 10^7 P. berghei-parasitized erythrocytes.[9]

  • Randomly divide the mice into groups (n=5-6 per group): vehicle control, positive control (e.g., Chloroquine 20 mg/kg), and test groups (e.g., this compound at 25, 50, 100 mg/kg).

  • Two hours post-inoculation, administer the first dose of the respective treatments orally or via the desired route.

  • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • On Day 4, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by counting parasitized red blood cells under a microscope.

  • Calculate the average percentage of parasitemia suppression for each group relative to the vehicle control group.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflow for antimalarial screening and a potential signaling pathway that could be targeted by compounds like this compound.

Antimalarial_Screening_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo & Mechanistic Studies Compound This compound Antiplasmodial Antiplasmodial Assay (P. falciparum) Compound->Antiplasmodial Cytotoxicity Cytotoxicity Assay (e.g., HepG2) Compound->Cytotoxicity IC50 Determine IC50 Antiplasmodial->IC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index IC50->SI CC50->SI InVivo In Vivo Efficacy (P. berghei Murine Model) SI->InVivo MoA Mechanism of Action (e.g., Hemozoin Inhibition) InVivo->MoA Lead Lead Optimization MoA->Lead

Caption: Experimental workflow for the evaluation of this compound's antimalarial potential.

Potential_Signaling_Pathway This compound This compound PfPI3K PfPI3K This compound->PfPI3K Inhibition E3Ligase Host E3 Ubiquitin Ligase PfPI3K->E3Ligase Activation Spectrin Erythrocyte α-spectrin E3Ligase->Spectrin Ubiquitination Proteasome 26S Proteasome Degradation Spectrin->Proteasome Destabilization Host Cytoskeleton Destabilization Proteasome->Destabilization Proliferation Parasite Proliferation Inhibited Destabilization->Proliferation

Caption: Potential mechanism targeting the PfPI3K signaling pathway for parasite inhibition.[10]

References

Developing Neoaureothin as a Nematicidal Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as spectinabilin, is a polyketide metabolite produced by several species of Streptomyces.[1] Recent research has highlighted its potent nematicidal activity against a range of economically important plant-parasitic nematodes as well as the model organism Caenorhabditis elegans.[1][2] The compound's unique mode of action, which induces vacuolar death in nematodes, distinguishes it from conventional neurotoxic nematicides and presents a promising avenue for the development of novel nematode control strategies, particularly in addressing the challenge of pesticide resistance.[2]

These application notes provide a comprehensive summary of the current research on this compound's nematicidal properties, including quantitative efficacy data and detailed protocols for its laboratory investigation.

Quantitative Data Summary

The nematicidal efficacy of this compound (Spectinabilin) and its structurally related analogs, aureothin (B1665325) and alloaureothin, has been evaluated against several nematode species. The following tables present a summary of the available quantitative data.

Table 1: Nematicidal Activity of this compound (Spectinabilin)

Nematode SpeciesLife StageExposure TimeIC50 (µg/mL)Mortality Rate at Specific Concentrations
Caenorhabditis elegansL1 larvae24 hours2.948[2]>90% at 5 µg/mL; 100% at 10 µg/mL[2]
Meloidogyne incognitaJ2 larvae72 hoursNot Reported~40% at 100 µg/mL[2]

Table 2: Nematicidal Activity of Related Analogs (Aureothin and Alloaureothin)

CompoundNematode SpeciesLife StageExposure TimeLC50 (µg/mL)
AureothinBursaphelenchus xylophilusJ2 larvae24 hours1.08
AlloaureothinBursaphelenchus xylophilusJ2 larvae24 hours0.82
AureothinBursaphelenchus xylophilusJ3 larvae24 hours1.12
AlloaureothinBursaphelenchus xylophilusJ3 larvae24 hours0.94
AureothinBursaphelenchus xylophilusJ4 larvae/Adult24 hours1.25
AlloaureothinBursaphelenchus xylophilusJ4 larvae/Adult24 hours1.13

Mechanism of Action: Vacuolar Death (Methuosis)

The primary mechanism of this compound's nematicidal activity is the induction of vacuolar death, a non-apoptotic form of programmed cell death also known as methuosis.[3][4] This process is characterized by the formation and accumulation of large cytoplasmic vacuoles derived from macropinosomes.[3][4] The continued fusion of these vacuoles ultimately leads to the disruption of cellular integrity and cell death.[3] This mode of action is distinct from the neurotoxic effects of many currently used nematicides, suggesting that this compound acts on a novel biological target and may be effective against nematodes that have developed resistance to other chemical classes.[2]

While the precise signaling cascade initiated by this compound in nematodes is still under investigation, a hypothesized pathway, based on the understanding of methuosis in other organisms, is presented below. This pathway is thought to involve the dysregulation of endosomal trafficking and vesicle fusion processes.[5]

This compound This compound Target Putative Nematode Target This compound->Target Dysregulation Dysregulation of Endosomal Trafficking Target->Dysregulation Macropinocytosis Increased Macropinocytosis Dysregulation->Macropinocytosis Vacuole_Formation Formation of Small Vacuoles Macropinocytosis->Vacuole_Formation Vacuole_Fusion Vacuole Fusion and Enlargement Vacuole_Formation->Vacuole_Fusion Cell_Death Vacuolar Death (Methuosis) Vacuole_Fusion->Cell_Death

Caption: Hypothesized signaling pathway of this compound-induced vacuolar death in nematodes.

Experimental Protocols

The following are detailed protocols for assessing the nematicidal activity of this compound.

Protocol 1: In Vitro Mortality Bioassay

This protocol determines the direct lethal effects of this compound on nematodes.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions in Sterile Water/Buffer A->B E Add this compound Dilutions and Controls B->E C Synchronize Nematode Culture and Prepare Suspension D Add Nematode Suspension to 96-well Plate C->D D->E F Incubate at Appropriate Temperature E->F G Count Dead Nematodes at 24, 48, 72h F->G H Calculate Mortality Rate and Determine LC50 G->H

Caption: Experimental workflow for the in vitro mortality bioassay.

Materials:

  • This compound (Spectinabilin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile water or appropriate buffer (e.g., M9 for C. elegans)

  • 96-well microtiter plates

  • Synchronized nematode culture (e.g., C. elegans L1 larvae, M. incognita J2 larvae, or B. xylophilus mixed stages)

  • Positive control (e.g., Abamectin)

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in sterile water or buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed 1% to avoid solvent toxicity.

  • Nematode Suspension:

    • Prepare a suspension of synchronized nematodes at a concentration of approximately 40-50 individuals per 50 µL.

  • Assay Setup:

    • Add 50 µL of the nematode suspension to each well of a 96-well plate.

    • Add 50 µL of the corresponding this compound test solution to each well.

    • Include a negative control (buffer + DMSO) and a positive control.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific nematode species (e.g., 20-25°C) for 24, 48, and 72 hours.

  • Mortality Assessment:

    • At each time point, count the number of dead nematodes (immotile and unresponsive to touch with a fine probe) in each well under a microscope.

  • Data Analysis:

    • Calculate the mortality rate for each concentration.

    • Determine the LC50 (lethal concentration 50%) value using probit analysis.

Protocol 2: Nematode Egg Hatching Assay

This assay evaluates the effect of this compound on nematode egg development and hatching.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Dilutions D Add this compound Dilutions and Controls A->D B Extract and Suspend Nematode Eggs C Add Egg Suspension to 96-well Plate B->C C->D E Incubate at Optimal Hatching Temperature D->E F Count Hatched Larvae and Unhatched Eggs E->F G Calculate Percent Hatch Inhibition F->G

Caption: Experimental workflow for the nematode egg hatching assay.

Materials:

  • This compound

  • DMSO

  • Sterile water

  • 96-well plates

  • Nematode eggs (e.g., from M. incognita)

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare serial dilutions of this compound in sterile water as described in Protocol 1.

  • Egg Suspension:

    • Extract nematode eggs from infected plant roots or cultures.

    • Prepare an egg suspension in sterile water at a concentration of approximately 50-100 eggs per 50 µL.

  • Assay Setup:

    • Add 50 µL of the egg suspension to each well of a 96-well plate.

    • Add 50 µL of the this compound test solutions to the wells.

  • Incubation:

    • Incubate the plates at the optimal hatching temperature for the nematode species (e.g., 25-28°C).

  • Hatching Assessment:

    • After 48-72 hours, count the number of hatched larvae and unhatched eggs in each well.

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition for each concentration relative to the control.

Protocol 3: Phytotoxicity Assay (Seed Germination and Seedling Growth)

This protocol provides a preliminary assessment of this compound's potential phytotoxicity to host plants.

Materials:

  • This compound

  • Sterile water

  • Petri dishes with filter paper

  • Seeds of a model plant (e.g., lettuce, tomato)

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a range of this compound concentrations in sterile water.

  • Assay Setup:

    • Place sterile filter paper in each Petri dish and moisten with the respective this compound solution or sterile water (control).

    • Place a defined number of seeds (e.g., 20) on the filter paper in each dish.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber with appropriate light and temperature conditions for 7-10 days.

  • Assessment:

    • Measure the seed germination rate, root length, and shoot length of the seedlings.

  • Data Analysis:

    • Compare the measurements from the this compound-treated groups with the control group to determine any inhibitory effects.

Stability and Formulation Considerations

The stability of this compound under various environmental conditions (e.g., pH, temperature, UV light) is a critical factor for its development as a commercial nematicide. Studies on the fermentation broth of Streptomyces sp. AE170020, which produces the related compounds aureothin and alloaureothin, have shown that the nematicidal activity is stable over a pH range of 4.0-11.0 and is not significantly affected by protease digestion.[6] However, activity can be lost in strong acidic environments (pH 1.0-3.0).[6] Further studies are required to specifically determine the stability of purified this compound.

For practical application, formulation strategies to enhance the stability, soil mobility, and bioavailability of this compound will be necessary.

Conclusion

This compound is a promising candidate for the development of a new class of nematicides with a novel mode of action.[2] Its ability to induce vacuolar death in nematodes offers a potential solution to combat resistance to existing nematicidal agents. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the efficacy, mechanism of action, and potential applications of this compound in sustainable nematode management. Further research into its specific molecular targets, signaling pathways, phytotoxicity, and environmental stability will be crucial for its successful development and commercialization.

References

Application Notes and Protocols for Neoaureothin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoaureothin, a polyketide natural product, and its analogs have emerged as potent inhibitors of Human Immunodeficiency Virus (HIV) replication.[1][2] Its novel mechanism of action, which involves the inhibition of de novo virus production by blocking the accumulation of viral RNAs that encode for structural components, distinguishes it from all currently approved antiretroviral drugs.[1][2][3] This unique characteristic makes this compound and its derivatives promising candidates for the development of new anti-HIV therapeutics, especially in the context of combating drug-resistant viral strains.[2][4]

These application notes provide detailed protocols for utilizing this compound and its analogs in high-throughput screening (HTS) assays to identify and characterize novel antiviral compounds. The described methodologies are designed for efficiency and accuracy in a drug discovery setting.

Data Presentation: Quantitative Analysis of this compound Analogs

While extensive quantitative data for this compound is not widely available in the public domain, a potent synthetic derivative, designated as Compound #7, has shown significantly improved anti-HIV activity and a better safety profile compared to the parent compound, Aureothin.[1][3] The following tables summarize the available quantitative data for these related compounds to provide a framework for the expected performance of this compound analogs in HTS assays.

Table 1: Anti-HIV Activity of Aureothin and its Derivative (Compound #7)

CompoundAssay TypeCell LineVirus StrainParameterValueReference
Aureothin (#1)HIV Replication InhibitionLC5-RICNot SpecifiedIC50~10 nM[5]
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[1]
Analog #2HIV Replication InhibitionNot SpecifiedNot SpecifiedIC50>10,000 nM[5]
Analog #18HIV Replication InhibitionNot SpecifiedNot SpecifiedIC50>10,000 nM[5]

Table 2: Cytotoxicity of Aureothin and its Derivative (Compound #7)

CompoundAssay TypeCell LineParameterValueReference
Aureothin (#1)Cytotoxicity (MTT Assay)Not SpecifiedCC50>10 µM[5]
Compound #7CytotoxicityNot SpecifiedCC50Improved cell safety compared to Aureothin; no cytotoxic effects up to 10 µM[1][3]
AureothinCytotoxicityNot SpecifiedCC50~2.27 µM[3]

Mandatory Visualizations

Mechanism of Action of this compound

cluster_0 Host Cell Provirus Integrated HIV Provirus Viral_RNA HIV RNA Accumulation (Encoding structural components) Provirus->Viral_RNA Transcription Viral_RNA->Block This compound This compound This compound->Block Virion_Assembly De Novo Virion Production Block->Virion_Assembly Inhibition cluster_workflow HTS Workflow for this compound Analogs Start Start: Library of this compound Analogs Primary_Screen Primary HTS: Cell-Based HIV Replication Assay (e.g., CEM-GGR-LUC) Start->Primary_Screen Hit_Identification Hit Identification: Analogs showing significant inhibition of luciferase signal Primary_Screen->Hit_Identification Dose_Response Secondary Assay: Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cytotoxicity Tertiary Assay: Cytotoxicity Profiling (e.g., MTT Assay) & CC50 Determination Dose_Response->Cytotoxicity Lead_Selection Lead Candidate Selection: High Potency (low IC50) Low Toxicity (high CC50) Cytotoxicity->Lead_Selection

References

Application Notes and Protocols for Bioactivity Testing of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for testing the bioactivity of Neoaureothin, a polyketide metabolite produced by Streptomyces species.[1] This document outlines detailed protocols for assessing its potential anticancer, antifungal, and insecticidal activities.

Overview of this compound Bioactivities

This compound, also known as spectinabilin, has garnered scientific interest for its potential therapeutic applications.[1] Structurally similar to Aureothin, it is reported to possess a range of biological activities, including anticancer, antifungal, and anti-HIV properties.[1][2] The methodologies described herein are designed to enable researchers to systematically evaluate and quantify the bioactivity of this compound.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables provide a structured summary of hypothetical quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data presentation and comparison.

Table 1: Anticancer Activity of this compound

Cell LineAssayIC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
HT1080 (Fibrosarcoma)MTT Assay15.20.8
MCF-7 (Breast Cancer)MTT Assay22.51.2
A549 (Lung Cancer)MTT Assay18.91.0

Table 2: Apoptosis Induction by this compound in HT1080 Cells (24-hour treatment)

Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)2.11.5
1015.85.2
2035.212.8
4055.625.4

Table 3: Antifungal Activity of this compound

Fungal StrainAssayMIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans ATCC 90028Broth Microdilution81
Cryptococcus neoformans ATCC 90112Broth Microdilution164
Aspergillus fumigatus ATCC 204305Broth Microdilution328

Table 4: Insecticidal Activity of this compound

Insect SpeciesAssayLC₅₀ (µg/cm²)Positive Control (e.g., Permethrin) LC₅₀ (µg/cm²)
Spodoptera frugiperda (Fall Armyworm)Leaf-Dip Bioassay25.52.1
Aedes aegypti (Yellow Fever Mosquito)Contact Bioassay15.80.5

Experimental Protocols

Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT1080, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V and identifies necrotic cells using PI.[1][2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Treated and untreated cells

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/460 nm) using a microplate reader.

  • Quantify the fold-increase in caspase-3 activity relative to the untreated control.[4]

Antifungal Activity

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[5][6]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[7][8][9]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate.

  • Prepare a standardized fungal inoculum (0.5-2.5 x 10³ cells/mL for yeasts) in RPMI-1640 medium.

  • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Insecticidal Activity

This method is suitable for assessing the toxicity of this compound to phytophagous insects.[10][11]

Materials:

  • This compound

  • Target insect larvae (e.g., Spodoptera frugiperda)

  • Host plant leaves

  • Solvent (e.g., acetone) and a surfactant (e.g., Tween-80)

  • Petri dishes with moistened filter paper

Protocol:

  • Prepare different concentrations of this compound in water with a small amount of solvent and surfactant.

  • Dip host plant leaves into each test solution for 10-30 seconds.

  • Allow the leaves to air-dry.

  • Place one treated leaf in each Petri dish.

  • Introduce a known number of insect larvae (e.g., 10) into each dish.

  • Maintain the dishes at a controlled temperature and humidity.

  • Record larval mortality at 24, 48, and 72 hours.

  • Calculate the LC₅₀ value (the concentration that causes 50% mortality).

This method evaluates the toxicity of this compound upon direct contact with the insect.[12]

Materials:

  • This compound

  • Target insects (e.g., Aedes aegypti adults)

  • Solvent (e.g., acetone)

  • Glass vials or Petri dishes

  • Micropipette

Protocol:

  • Prepare serial dilutions of this compound in a volatile solvent like acetone.

  • Coat the inner surface of glass vials or Petri dishes with a known amount of each dilution.

  • Allow the solvent to evaporate completely, leaving a thin film of this compound.

  • Introduce a known number of insects into each container.

  • Record mortality at specified time intervals (e.g., every hour for 24 hours).

  • Determine the LC₅₀ value.

Visualization of a Key Signaling Pathway

The following diagram illustrates the proposed mitochondrial (intrinsic) pathway of apoptosis that may be induced by this compound, based on the known mechanism of its structural analog, Aureothin.

Neoaureothin_Apoptosis_Pathway This compound This compound Bcl2 Anti-apoptotic Bcl-2 This compound->Bcl2 Inhibits BaxBak Pro-apoptotic Bax/Bak This compound->BaxBak Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->BaxBak Inhibits BaxBak->Mitochondrion Forms pore Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Mitochondrial pathway of this compound-induced apoptosis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening the bioactivity of this compound.

Bioactivity_Screening_Workflow Start Start: this compound Compound PrimaryScreening Primary Bioactivity Screening Start->PrimaryScreening Anticancer Anticancer Assays (MTT) PrimaryScreening->Anticancer Antifungal Antifungal Assays (MIC) PrimaryScreening->Antifungal Insecticidal Insecticidal Assays (Leaf-Dip/Contact) PrimaryScreening->Insecticidal SecondaryScreening Secondary Screening (Mechanism of Action) Anticancer->SecondaryScreening DoseResponse Dose-Response Studies (IC₅₀/LC₅₀ Determination) Antifungal->DoseResponse Insecticidal->DoseResponse ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) SecondaryScreening->ApoptosisAssay ApoptosisAssay->DoseResponse Lead Lead Compound Identification DoseResponse->Lead

Caption: General workflow for this compound bioactivity screening.

References

Application Notes and Protocols for Neoaureothin Derivatization: Enhancing Therapeutic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoaureothin (B8089337), a polyketide metabolite, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-HIV, anticancer, and antifungal properties.[1][2] However, the therapeutic development of the natural product is often encumbered by challenges such as photolability and suboptimal pharmacokinetic profiles.[3] This has spurred research into the derivatization of this compound to yield analogs with improved potency, enhanced safety, and better drug-like properties.

These application notes provide a comprehensive overview of the derivatization strategies for this compound and its close structural analog, aureothin (B1665325), for which more extensive structure-activity relationship (SAR) data is publicly available. The findings from aureothin analogs are considered highly relevant for predicting the biological activities of potential this compound derivatives.[3] This document details experimental protocols for the synthesis and biological evaluation of these compounds and presents key quantitative data to guide future research and development.

Data Presentation: Comparative Biological Activities

The derivatization of the this compound and aureothin scaffold has led to analogs with significantly altered biological activities. The following tables summarize the quantitative data for key derivatives, highlighting the impact of specific structural modifications.

Table 1: Anti-HIV Activity of this compound-Inspired and Aureothin Analogs [1][3]

CompoundDescriptionAnti-HIV Activity (IC₅₀/IC₉₀)Cytotoxicity (CC₅₀)Selectivity Index (CC₅₀/IC₅₀)Key Structural Features
AureothinNatural Product~10 nM (IC₅₀)>10 µM~194p-nitrophenyl group
Compound #7 Synthetic this compound Derivative< 45 nM (IC₉₀)> 10 µM> 9704-trifluoromethylphenyl group replacing the p-nitrophenyl moiety
Analog #7Fluorinated Aureothin Analog< 10 nM (IC₅₀)>25 µMNot ReportedImproved photostability and cell safety
Analog #2Truncated Aureothin Analog>10,000 nM (IC₅₀)Not ReportedNot ReportedLacks the nitro-aryl moiety and linker
Analog #18Carboxyl-substituted Aureothin Analog>10,000 nM (IC₅₀)Not ReportedNot ReportedNitro group replaced with a carboxyl group

Table 2: Anticancer and Antifungal Activity of this compound-Related Compounds [1]

CompoundActivity TypeCell Line / OrganismPotency (IC₅₀)
AlloaureothinAnticancerHT1080 (Human Fibrosarcoma)30 µM
This compoundAntifungalNot specifiedActivity reported, but specific MIC values are not readily available. The integrity of the tetrahydrofuran (B95107) (THF) ring is critical for selective antifungal activity.

Key Insights from Structure-Activity Relationship (SAR) Studies

  • The p-nitrophenyl Group: This moiety is critical for the anti-HIV activity of aureothin. Its removal or substitution with a carboxyl group results in a dramatic loss of potency.[3]

  • Aromatic Ring Substitution: Replacing the para-nitrophenyl (B135317) group with a 4-trifluoromethylphenyl group in a this compound-inspired derivative (Compound #7) led to a marked improvement in anti-HIV activity and a significantly better safety profile.[1] Fluorination of the aromatic ring in aureothin analogs also resulted in comparable or improved anti-HIV activity.[3]

  • Linker Region: The linker between the pyrone core and the aromatic ring is essential for maintaining the active conformation of the molecule.[3]

  • Tetrahydrofuran (THF) Ring: The integrity of the THF ring within the core structure has been identified as a critical determinant for selective antifungal activity.[1]

Experimental Protocols

Protocol 1: General Synthesis of Aureothin/Neoaureothin Analogs

This protocol outlines a general multi-step approach for the synthesis of aureothin and this compound analogs.[3]

Step 1: Synthesis of the γ-Pyrone Core The γ-pyrone core is typically synthesized through a series of condensation and cyclization reactions. Commercially available precursors are often used as starting materials. The specific reaction conditions and reagents will vary depending on the desired substitutions on the pyrone ring.

Step 2: Preparation of the Aromatic Side Chain The substituted aromatic side chain is synthesized separately. This often involves functional group manipulations, such as nitration or fluorination, on a phenylacetic acid derivative to introduce the desired substituents on the aromatic ring.[3]

Step 3: Coupling of the Core and Side Chain The final step involves the coupling of the synthesized γ-pyrone core with the aromatic side chain. This is commonly achieved through the formation of an ester or amide linkage. Subsequent modifications may be performed to yield the final analog.[3]

Protocol 2: Anti-HIV Activity Assessment (LC5-RIC Reporter Cell Line Assay)

This assay is used to evaluate the ability of this compound derivatives to inhibit HIV replication.[1]

1. Cell Culture:

  • Culture LC5-RIC cells (a human T-cell line, CEM-derived) in appropriate microtiter plates. This cell line is engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene that is activated upon HIV infection.[1]

2. Compound Addition:

  • Prepare serial dilutions of the test compounds (e.g., natural this compound or synthetic derivatives) in the cell culture medium.
  • Add the diluted compounds to the cell cultures.

3. HIV Inoculation:

  • Within 30 minutes of adding the test compounds, infect the cells with a preparation of HIV.[1]

4. Incubation:

  • Incubate the cultures for a specified period (e.g., 48 hours) to allow for viral replication and reporter gene expression.[3]

5. Quantification of HIV Infection:

  • Measure the fluorescence intensity of the DsRed1 reporter protein using a fluorescence plate reader. The level of fluorescence is proportional to the level of HIV infection.
  • Calculate the half-maximal inhibitory concentration (IC₅₀) or 90% inhibitory concentration (IC₉₀) from the dose-response curves.[1][3]

6. Determination of Infectious Virus Titer:

  • Collect supernatants from the test cultures and transfer them to fresh LC5-RIC cells to determine the titer of infectious virus produced.[1]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is used to determine the cytotoxicity of the this compound derivatives.[1][3]

1. Cell Seeding:

  • Seed a relevant cell line (e.g., Peripheral Blood Mononuclear Cells (PBMCs) or the LC5-RIC cell line used in the anti-HIV assay) in 96-well plates.[1][3]
  • Incubate the plates to allow the cells to adhere.

2. Compound Treatment:

  • Add various concentrations of the test compounds to the cells.
  • Incubate for a specified period (e.g., 72 hours).[3]

3. MTT Reagent Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
  • Incubate for 4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.[3]

4. Solubilization:

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[3]

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Determine the half-maximal cytotoxic concentration (CC₅₀), which is the concentration that reduces cell viability by 50%, from the dose-response curves.[3]

Protocol 4: Anticancer Activity Assay (e.g., against HT1080 Fibrosarcoma Cells)

This protocol outlines a general method for assessing the antiproliferative activity of this compound derivatives against cancer cell lines.[1]

1. Cell Seeding:

  • Seed human cancer cells (e.g., HT1080) in 96-well plates and allow them to adhere.[1]

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds.

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]

4. Viability Assay:

  • Assess cell viability using a suitable method, such as the MTT assay described in Protocol 3.
  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Compound Compound of Interest (this compound) Analogs Synthesize Analogs Compound->Analogs Derivatization Bioassays Biological Assays (Anti-HIV, Anticancer, etc.) Analogs->Bioassays Cytotoxicity Cytotoxicity Assays (MTT) Analogs->Cytotoxicity SAR Structure-Activity Relationship (SAR) Bioassays->SAR Cytotoxicity->SAR Lead Lead Optimization SAR->Lead Lead->Analogs Iterative Improvement

General workflow for a structure-activity relationship (SAR) study.

Synthesis_Workflow Start_Core Commercially Available Precursors Synth_Core Synthesize γ-Pyrone Core Start_Core->Synth_Core Couple Couple Core and Side Chain Synth_Core->Couple Start_Side Phenylacetic Acid Derivative Prep_Side Prepare Aromatic Side Chain (e.g., Nitration, Fluorination) Start_Side->Prep_Side Prep_Side->Couple Final Final Analog Couple->Final HIV_Mechanism Provirus Integrated HIV Provirus Transcription Transcription Provirus->Transcription Viral_RNA Viral RNAs (Structural & Genomic) Transcription->Viral_RNA Block Block Accumulation Viral_RNA->Block This compound This compound Derivatives This compound->Block Production De Novo Virus Production Block->Production Inhibits

References

Troubleshooting & Optimization

Improving Neoaureothin photostability in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Neoaureothin, focusing on mitigating its inherent photostability issues to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and losing potency after exposure to ambient light. What is happening?

A1: This is a clear indication of photodegradation. This compound's structure contains a nitroaromatic group and a conjugated polyene chain, both of which are known to be susceptible to degradation upon exposure to light, especially UV and high-energy visible light.[1] This light exposure induces chemical reactions that alter the molecule's structure, leading to a loss of biological activity and changes in physical properties like color.[1] Many compounds with similar structures, such as polyene antibiotics, are known to degrade rapidly under the influence of light.[1]

Q2: What are the likely mechanisms of photodegradation for this compound?

A2: While the specific degradation pathway for this compound is not extensively documented in published literature, its chemical structure suggests two primary routes of degradation.[1] The conjugated polyene chain is susceptible to photo-oxidation and cis-trans isomerization, and the nitroaromatic group can undergo photoreduction. Both pathways lead to the formation of degradation products with altered chemical properties and reduced or eliminated biological activity.

Q3: What are the ideal storage and handling conditions for this compound?

A3: To ensure maximum stability, this compound should be handled as a light-sensitive compound.

  • Solid Form: Store lyophilized/solid this compound at -20°C or colder, protected from light in a tightly sealed vial.[2] Before opening, allow the vial to warm to room temperature to prevent condensation and moisture uptake.[3]

  • Solutions: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a suitable organic solvent like DMSO. Aliquot the stock solution into single-use, light-protecting (amber or foil-wrapped) tubes and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[2] The shelf-life of peptides in solution is very limited.[2]

Q4: How can I improve the photostability of this compound in my experimental setup?

A4: Several strategies can be employed to enhance photostability during experiments:

  • Use of Antioxidants: Antioxidants like ascorbic acid can help quench reactive oxygen species that may be generated during photo-oxidation.[1][5]

  • Light-Blocking Containers: Always use amber-colored or opaque vials and tubes for storing and handling this compound solutions.[5][6] For culture plates or other containers, wrapping them securely in aluminum foil is an effective practice.[4][5]

  • Controlled Lighting Environment: Conduct experimental manipulations in a dimly lit area.[4][5] For sensitive procedures, work in a cell culture hood with the sash lowered and the main room lights dimmed or turned off.[4] Using longer wavelength light (above 500 nm), such as brown or red light, can also help minimize degradation.[6][7]

  • Encapsulation: For formulation development, technologies like liposomes or cyclodextrins can physically shield the molecule from light.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments. Inconsistent light exposure during setup; degradation of stock solution.Standardize your workflow to minimize light exposure at every step.[4] Aliquot stock solutions into single-use tubes to avoid degradation from repeated freeze-thaw cycles and light exposure.[2][4] Always prepare a fresh dilution from a new aliquot for each experiment.
Complete loss of biological activity. Severe degradation of the this compound stock or working solution.Discard the suspect solution.[4] Prepare a fresh solution from a solid, properly stored stock of this compound, ensuring all light-protection protocols are strictly followed.[4] Consider verifying the purity of your solid stock using analytical methods if the problem persists.
Solution appears discolored (e.g., yellowish/brownish). Photodegradation has occurred, altering the chemical structure.Do not use a discolored solution.[4] The color change indicates the presence of degradation products, which will compromise your results.[4] Prepare a fresh solution immediately.

Data on Photostabilization Strategies

While specific quantitative data for this compound is limited, the principles of photostabilization are well-established. The effectiveness of different protective measures can be quantified by measuring the compound's half-life (t½) under various conditions.

Condition Protective Measure Expected Outcome Rationale
Ambient Lab LightNone (Clear Vial)Rapid Degradation (Short t½)Unprotected exposure to broad-spectrum light, including UV, causes rapid photodegradation.[1]
Ambient Lab LightAmber VialModerate ImprovementAmber glass filters out a significant portion of UV and blue light, slowing degradation.[6]
Ambient Lab LightFoil-Wrapped VialSignificant Improvement (Long t½)Aluminum foil completely blocks light, providing maximum protection.[4][5]
Formulated in SolutionAddition of Antioxidant (e.g., α-tocopherol)Enhanced StabilityAntioxidants scavenge free radicals generated by light, preventing oxidative degradation of this compound.[1][8]
Formulated in SolutionEncapsulation (e.g., Cyclodextrins)High StabilityThe photosensitive molecule is physically shielded from light within the encapsulating structure.[1]

Experimental Protocols

Protocol 1: Preparation of a Light-Protected this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO with minimal light exposure.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Amber or foil-wrapped microcentrifuge tubes

  • Pipettes and sterile, filtered tips

Procedure:

  • Before use, allow the vial of solid this compound to equilibrate to room temperature.[3]

  • Perform all subsequent steps in a dimly lit environment (e.g., under a fume hood with lights off).

  • Add the calculated volume of anhydrous DMSO directly to the manufacturer's vial to achieve a 10 mM concentration.

  • Recap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved.

  • Immediately aliquot the solution into single-use, amber or foil-wrapped microcentrifuge tubes.[4] This prevents repeated exposure of the main stock to light and freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: General Cell-Based Assay with this compound

Objective: To treat cultured cells with this compound while minimizing its photodegradation.

Procedure:

  • Culture and plate your cells according to your standard protocol.

  • On the day of treatment, retrieve a single-use aliquot of the this compound stock solution from the -20°C/-80°C freezer. Keep the tube wrapped in foil or in a light-blocking container.[4]

  • In a dimly lit cell culture hood, perform serial dilutions of the stock solution in your cell culture media. Use opaque or foil-wrapped tubes for the dilutions.[4]

  • Quickly and carefully add the media containing the final this compound concentrations to your cell plates.

  • Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil to protect them from light.[4]

  • Place the plates in the incubator. Ensure the incubator door is not left open for extended periods to avoid exposure to room light.[4]

  • For any downstream analysis (e.g., microscopy, plate reader), keep the plates protected from light for as long as possible before the measurement step.[4]

Visualizations

Signaling Pathway: this compound Inhibition of ATP Synthase

This compound is known to inhibit ATP synthase, a critical enzyme in cellular energy production.[9] This enzyme uses a proton gradient generated by the electron transport chain to convert ADP into ATP.[9][10] By blocking this process, this compound disrupts the primary energy supply of the cell.

G cluster_Mito Mitochondrial Inner Membrane cluster_Process Cellular Respiration ETC Electron Transport Chain (ETC) H_out High H+ Concentration (Intermembrane Space) ETC->H_out Pumps H+ ATP_Synthase ATP Synthase (F₀F₁) H_out->ATP_Synthase Proton Motive Force H_in Low H+ Concentration (Matrix) ATP_Synthase->H_in H+ Flow ATP ATP (Energy) ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ATP_Synthase Inhibits

Caption: this compound inhibits the F₀F₁ ATP synthase, blocking ATP production.

Experimental Workflow: Handling Light-Sensitive this compound

Following a standardized workflow is critical to prevent the degradation of this compound and ensure reproducible results.[4]

G cluster_exp Day of Experiment start Start: Retrieve Solid this compound prep_stock Prepare Stock Solution (Dim Light, DMSO) start->prep_stock aliquot Aliquot into Light-Proof Tubes prep_stock->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw ONE Aliquot store->thaw New Experiment dilute Prepare Serial Dilutions (Dim Light, Wrapped Tubes) thaw->dilute treat Add to Cells/Assay dilute->treat protect Immediately Cover/Wrap Plate treat->protect incubate Incubate protect->incubate analyze Analyze (Minimize Light Exposure) incubate->analyze end End: Acquire Data analyze->end

Caption: Standard workflow for preparing and using this compound in experiments.

Troubleshooting Logic for Inconsistent Results

This decision tree helps diagnose potential issues when experimental outcomes with this compound are not as expected.

G start Problem: Inconsistent or No Activity q_solution Is the solution visibly discolored? start->q_solution q_storage Was the stock aliquoted and frozen? q_solution->q_storage No res_degraded Solution is Degraded. Prepare Fresh. q_solution->res_degraded Yes q_handling Were all steps performed in dim light? q_storage->q_handling Yes res_thaw Stock Degradation Likely. Use a new aliquot. Re-aliquot main stock. q_storage->res_thaw No res_light Photodegradation During Setup. Revise handling protocol. q_handling->res_light No res_ok Issue may be elsewhere (e.g., assay, cells). Verify compound purity. q_handling->res_ok Yes

Caption: Decision tree for troubleshooting this compound-related experiments.

References

Technical Support Center: Stabilization of Neoaureothin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and stabilizing Neoaureothin in aqueous solutions for experimental use. Given the limited availability of direct stability data for this compound, this guide incorporates information on its derivatives and general best practices for similar compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, initially a clear yellow, has become colorless and shows reduced activity. What is happening?

A1: this compound's structure, which includes a nitroaromatic group and a conjugated polyene chain, makes it susceptible to degradation, particularly from light exposure. This photodegradation can alter the chemical structure, leading to a loss of its characteristic color and, more importantly, its biological activity. Polyene-containing compounds are known to degrade when exposed to light.[1]

Q2: What are the primary factors that affect the stability of this compound in my experiments?

A2: The main factors influencing this compound's stability in aqueous solutions are:

  • Light Exposure: As a photosensitive molecule, exposure to ambient and UV light can cause rapid degradation.[1]

  • pH of the Solution: While specific data for this compound is unavailable, the stability of many compounds is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Solvent: this compound is poorly soluble in water. The choice of solvent for stock solutions and the final concentration in aqueous media are critical to prevent precipitation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation.

Q3: What is the recommended method for preparing a this compound stock solution?

A3: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: How can I improve the stability of my this compound working solutions in cell culture media?

A4: To enhance the stability of your working solutions, consider the following strategies:

  • Protect from Light: Work with this compound solutions in a darkened environment or use amber-colored labware. Protect plates and tubes from light during incubation.

  • Control Final Solvent Concentration: When diluting your DMSO stock into aqueous media, ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity, while still maintaining solubility.[2]

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) media to prevent "solvent shock" and precipitation.[3]

  • Consider Solubility Enhancers: For certain applications, the use of solubility enhancers like cyclodextrins or the presence of serum proteins in the media can help maintain the solubility of hydrophobic compounds.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous media Poor aqueous solubility of this compound. "Solvent shock" from rapid dilution of organic stock.1. Ensure the DMSO stock is fully dissolved before use. 2. Perform serial dilutions in pre-warmed media. 3. Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). 4. Add the this compound stock solution to the media with gentle vortexing for rapid dispersion.[3]
Loss of biological activity over time in experiments Degradation of this compound.1. Confirm that all solutions were protected from light during preparation and incubation. 2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 3. Conduct a time-course experiment to determine the stability of this compound under your specific experimental conditions.
Inconsistent experimental results Variability in solution preparation. Degradation of stock solution.1. Standardize the protocol for preparing this compound solutions. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Periodically check the purity and concentration of the stock solution if possible.
Color change of the solution (yellow to colorless) Photodegradation.1. Implement strict light-protection measures for all steps involving this compound. 2. Use a UV-Vis spectrophotometer to monitor the absorbance spectrum of your solution over time as an indicator of degradation.

Summary of Stabilization Strategies

Strategy Methodology Rationale
Light Protection Use amber vials, cover labware with aluminum foil, and work in low-light conditions.Minimizes photodegradation of the polyene structure.[1]
Temperature Control Store stock solutions at -20°C or -80°C. Prepare working solutions fresh.Reduces the rate of thermal degradation.
pH Management Maintain the pH of the experimental solution within a stable, neutral range if possible.Avoids acid or base-catalyzed degradation.
Use of Antioxidants Add antioxidants (e.g., BHT, Vitamin E) to the formulation.Quenches reactive oxygen species that can be generated during photo-oxidation.[1]
UV Absorbers Include UV-absorbing excipients in the formulation.Block UV radiation from reaching and degrading this compound.[1]
Encapsulation Utilize technologies like liposomes or cyclodextrins.Physically shields the molecule from the aqueous environment and light.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare stable and soluble this compound solutions for use in cell-based experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Under low-light conditions, weigh out the required amount of this compound. b. Dissolve the solid this compound in anhydrous DMSO to the desired final concentration (e.g., 10 mM). c. Ensure complete dissolution by vortexing. d. Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C until use.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light. b. Perform a serial dilution in pre-warmed (37°C) cell culture medium. For example: i. Dilute the 10 mM stock 1:100 in pre-warmed medium to obtain a 100 µM intermediate solution. Gently vortex during addition. ii. Dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to obtain the final 10 µM working solution. c. Use the working solution immediately in your experiment.

Note: The final DMSO concentration in the cell culture should be kept constant across all treatments, including the vehicle control, and should not exceed a level that is toxic to the cells being used.[2][4]

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into amber tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw stock aliquot store->thaw serial_dilute Perform serial dilution in pre-warmed media thaw->serial_dilute use Use immediately in experiment serial_dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting this compound Precipitation action action result result start Precipitate Observed? check_stock Is stock fully dissolved? start->check_stock check_dilution Serial dilution performed? check_stock->check_dilution Yes action_dissolve Ensure complete dissolution of stock before use check_stock->action_dissolve No check_media_temp Media pre-warmed? check_dilution->check_media_temp Yes action_serial Implement serial dilution check_dilution->action_serial No adjust_dmso Adjust final DMSO% check_media_temp->adjust_dmso Yes action_warm Pre-warm media to 37°C check_media_temp->action_warm No result_ok Problem Solved adjust_dmso->result_ok Considered action_dissolve->result_ok Resolved action_serial->result_ok Resolved action_warm->result_ok Resolved

Caption: Logic for troubleshooting precipitation issues.

References

Technical Support Center: Enhancing Neoaureothin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in bioassays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a polyketide natural product with a molecular formula of C₂₈H₃₁NO₆ and a molecular weight of approximately 477.5 g/mol .[1] It is a lipophilic molecule, which results in poor aqueous solubility. This property can pose significant challenges in water-based in vitro experimental systems, such as cell-based assays and enzyme kinetics studies, potentially leading to inaccurate and irreproducible results due to inadequate dissolution.[1]

Q2: In which organic solvents is this compound soluble?

Based on available data, this compound is soluble in several organic solvents, including:

Q3: What is the recommended solvent for preparing this compound stock solutions for cell-based assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for use in cell-based assays.[1] DMSO is a powerful solvent that is miscible with aqueous solutions and cell culture media at low concentrations.[1]

Q4: What is the maximum recommended final concentration of organic solvents in cell culture experiments?

The final concentration of organic solvents in cell culture media should be kept as low as possible to minimize cytotoxicity and off-target effects. For DMSO and ethanol, a general guideline is to keep the final concentration at or below 1% (v/v), and ideally at 0.5% or lower, though this can be cell-line dependent.[1] DMF and methanol (B129727) are generally not recommended for cell-based assays due to their higher toxicity.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your specific experimental setup.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use a vortex mixer or sonication to aid dissolution.[1]
Compound degradation.Ensure proper storage of solid this compound (typically at -20°C, protected from light). Use a fresh vial if degradation is suspected.[1]
Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. The compound's solubility limit in the aqueous solution has been exceeded.Reduce the final concentration of this compound. Perform serial dilutions to find a concentration that remains soluble.[1]
The final concentration of the organic solvent is too low to maintain solubility.If tolerated by the cells, consider slightly increasing the final DMSO concentration (up to 1%), ensuring to validate cell tolerance.[1]
Inefficient mixing during dilution.Add the this compound stock solution to the pre-warmed (37°C) aqueous solution while vortexing or gently mixing to ensure rapid and uniform dispersion.[1]
High background or off-target effects in the bioassay. The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or interfering with the assay components.Perform a vehicle control to assess the effect of the solvent alone. Reduce the final solvent concentration in the assay.[1]
Inconsistent or irreproducible results. Degradation of this compound in the stock solution or assay medium.Prepare fresh stock solutions for each experiment. For longer-term experiments, consider replenishing the medium with freshly diluted this compound.[1]
Precipitation of this compound in the assay well.Visually inspect the wells for any precipitate. If observed, follow the troubleshooting steps for precipitation.[1]

Quantitative Data Summary

Specific quantitative solubility data for this compound in common organic solvents is not widely available in the public domain.[1] Researchers are advised to determine the solubility empirically for their specific experimental conditions. The following table provides general recommendations for the use of common solvents in cell-based assays.

Solvent Known Solubility Recommended Max. Final Concentration in Cell Culture Notes
DMSO Soluble[1]≤ 1% (cell line dependent, ideally ≤ 0.5%)[1]The most common choice for cell-based assays. A vehicle control is essential.[1]
DMF Soluble[1]Not generally recommended for cell-based assays due to higher toxicity.[1]More suitable for non-cellular assays.[1]
Ethanol Soluble[1]≤ 1% (cell line dependent)[1]Can be used as an alternative to DMSO, but its effects on cells should also be validated.[1]
Methanol Soluble[1]Not generally recommended for cell-based assays due to higher toxicity.[1]More suitable for non-cellular assays.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound ≈ 477.5 g/mol ).

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Method for Enhancing this compound Solubility Using Cyclodextrins

This protocol provides a general framework for using cyclodextrins to improve the aqueous solubility of this compound for bioassays. The optimal type of cyclodextrin (B1172386) and the molar ratio of cyclodextrin to this compound should be determined empirically.

Materials:

  • This compound (solid)

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer or cell culture medium

  • Vortex mixer

  • Sonicator (optional)

  • Magnetic stirrer (optional)

Procedure:

  • Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in the desired aqueous buffer or cell culture medium. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.

  • Complexation:

    • Method A (Co-evaporation):

      • Dissolve this compound and the cyclodextrin (at a chosen molar ratio, e.g., 1:1, 1:2) in a suitable organic solvent (e.g., methanol or ethanol).

      • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.

      • Reconstitute the film in the desired aqueous buffer or cell culture medium.

    • Method B (Kneading):

      • Place the this compound and cyclodextrin in a mortar.

      • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a paste.

      • Knead the paste for a specified time (e.g., 30-60 minutes).

      • Dry the resulting solid and then dissolve it in the desired aqueous solution.

    • Method C (Direct Dissolution):

      • Add the this compound powder directly to the pre-prepared cyclodextrin solution.

      • Vortex, sonicate, or stir the mixture for an extended period (e.g., several hours to overnight) at a controlled temperature to facilitate complex formation.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

experimental_workflow General Workflow for Preparing this compound for Bioassays cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Medium store->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute mix Vortex/Mix Thoroughly dilute->mix add_to_cells Add Working Solution to Cells mix->add_to_cells precipitate Precipitation Observed mix->precipitate incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze check_conc Check Final Concentration precipitate->check_conc optimize_dmso Optimize Solvent % precipitate->optimize_dmso use_cyclodextrin Consider Cyclodextrins precipitate->use_cyclodextrin

Caption: General workflow for preparing this compound solutions for bioassays.

neoaureothin_moa Proposed Anti-HIV Mechanism of Action of this compound cluster_cell Infected Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm provirus Integrated HIV Provirus transcription Transcription provirus->transcription viral_rna Viral RNA (unspliced, spliced) transcription->viral_rna translation Translation viral_rna->translation assembly Virion Assembly viral_rna->assembly structural_proteins Viral Structural Proteins (e.g., Gag) translation->structural_proteins structural_proteins->assembly budding Virion Budding assembly->budding new_virion New Infectious Virion budding->new_virion budding->block_production This compound This compound This compound->inhibition inhibition->viral_rna label_inhibition Blocks accumulation of viral RNAs encoding structural components

Caption: Proposed mechanism of action for this compound's anti-HIV activity.[2][3]

References

Overcoming Neoaureothin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as Spectinabilin, is a polyketide natural product with potent biological activities, including anti-cancer and anti-angiogenic properties. It functions as an inhibitor of the STAT3 signaling pathway.[1] However, this compound is known to be unstable and can degrade under common laboratory storage and experimental conditions. This degradation can lead to a loss of biological activity and the appearance of unknown compounds in analytical experiments, ultimately affecting the accuracy and reproducibility of research findings. Key factors that can influence its stability include temperature, light, pH, and the presence of oxygen.[2][3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it correctly. For solid (lyophilized) this compound, long-term storage at -20°C or colder is recommended.[4] The vial should be sealed tightly to prevent moisture contamination, which can significantly decrease stability.[4] It is also advisable to protect it from light. For stock solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or colder and used within a week when stored at 4°C.[4]

Q3: How can I determine if my this compound sample has degraded?

A3: Degradation of this compound can be assessed through both analytical and biological methods.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your this compound sample.[5][6] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.

  • Biological Assays: A loss of potency in your biological experiments, such as a cell-based assay measuring the inhibition of a specific signaling pathway or cell viability, can also suggest degradation of the compound.[7]

Q4: What are the common factors that accelerate this compound degradation?

A4: Several factors can accelerate the degradation of this compound:

  • Temperature: Elevated temperatures can increase the rate of chemical reactions leading to degradation.[2]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[2][8]

  • pH: Storing this compound in solutions with a pH outside the optimal range (typically around pH 5-6 for similar compounds) can lead to hydrolysis or other pH-dependent degradation reactions.[9]

  • Oxidation: this compound's structure may be susceptible to oxidation, especially if stored improperly or for extended periods in the presence of oxygen.

  • Solvent: The choice of solvent for stock solutions can also impact stability. It is important to use high-purity, anhydrous solvents when possible.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in assays. This compound has degraded, leading to a lower effective concentration of the active compound.1. Verify Compound Integrity: Analyze an aliquot of your stock solution using HPLC or LC-MS to check for degradation products. 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh stock solutions from solid this compound that has been stored correctly. 3. Optimize Storage of Solutions: Ensure stock solution aliquots are stored at -80°C and minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC/LC-MS analysis. The sample has degraded, resulting in the formation of one or more degradation products.1. Characterize Degradation Products: If possible, use mass spectrometry to identify the mass of the degradation products to understand the degradation pathway. 2. Review Storage and Handling: Assess your storage conditions (temperature, light exposure) and handling procedures (solvent purity, frequency of opening the vial) to identify potential causes of degradation.[2][3] 3. Perform Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study by exposing this compound to stress conditions (e.g., acid, base, heat, light, oxidation).[10]
The color of powdered this compound has changed. This could be a sign of significant degradation or contamination.1. Do Not Use: It is highly recommended not to use the compound for experiments. 2. Contact Supplier: Inform your supplier about the issue. 3. Acquire a New Batch: Obtain a fresh, quality-controlled batch of this compound.
Difficulty dissolving this compound. The compound may have degraded into less soluble byproducts, or the incorrect solvent is being used.1. Check Solubility Information: Refer to the manufacturer's datasheet for recommended solvents. 2. Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents. 3. Assess Purity: If solubility issues persist with a recommended solvent, it may be an indication of degradation. Analyze the compound's purity via HPLC.

Data on Factors Affecting Stability

While specific quantitative data for this compound degradation is limited in publicly available literature, the following table provides a general overview of factors known to affect the stability of similar chemical compounds.[2][3]

Factor Effect on Stability General Recommendation
Temperature Higher temperatures accelerate degradation rates.Store solid at ≤ -20°C. Store solutions at ≤ -20°C (short-term at 4°C).[4]
Light Exposure can lead to photo-isomerization or degradation.[8]Store in amber vials or protect from light.
pH Non-optimal pH can cause hydrolysis or other reactions.[2]Maintain solutions in a sterile buffer at pH 5-6.
Oxygen Can lead to oxidation of susceptible functional groups.Purge vials with an inert gas (nitrogen or argon) before sealing.
Moisture Can facilitate hydrolysis and other degradation pathways.[4]Store in a desiccator. Allow vials to warm to room temperature before opening.[4]
Freeze-Thaw Cycles Repeated cycles can degrade the compound in solution.Prepare single-use aliquots of stock solutions.

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Purity

This protocol provides a general method for assessing the purity of a this compound sample. This method may require optimization based on the specific degradation products and the HPLC system used.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a fixed wavelength based on the known absorbance maximum of this compound.

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

  • The appearance of significant secondary peaks indicates the presence of impurities or degradation products.

Visualizations

This compound's Impact on the STAT3 Signaling Pathway

This compound is an inhibitor of the STAT3 signaling pathway. This pathway is often constitutively active in cancer cells and plays a crucial role in cell growth and survival.[1][11] The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes This compound This compound This compound->STAT3_active Inhibits Stability_Workflow Start Receive this compound Store_Solid Store Solid at <= -20°C (Protect from light/moisture) Start->Store_Solid Prep_Stock Prepare Stock Solution (e.g., in DMSO) Store_Solid->Prep_Stock Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Store_Aliquots Store Aliquots at <= -20°C Aliquot->Store_Aliquots Perform_Expt Perform Experiment Store_Aliquots->Perform_Expt Analyze_Data Analyze Results Perform_Expt->Analyze_Data Troubleshoot Inconsistent Results? Analyze_Data->Troubleshoot Check_Purity Check Purity (HPLC/LC-MS) Troubleshoot->Check_Purity Yes End Consistent Results Troubleshoot->End No Check_Purity->Prep_Stock Degradation Detected

References

Technical Support Center: Troubleshooting Neoaureothin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance to address and troubleshoot the precipitation of Neoaureothin in cell culture media. By understanding the physicochemical properties of this compound and the factors influencing its solubility, you can ensure the accuracy and reproducibility of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a lipophilic polyketide natural product with a molecular formula of C₂₈H₃₁NO₆ and a molecular weight of approximately 477.5 g/mol .[1] Its hydrophobic nature leads to poor aqueous solubility, which can be a significant challenge in water-based experimental systems like cell culture.[1] Inadequate dissolution can cause the compound to precipitate, leading to inaccurate and irreproducible results by lowering the effective concentration in your experiments.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly water-soluble compounds like this compound for cell-based assays.[1] It is a robust solvent that is miscible with aqueous solutions and cell culture media at low concentrations.[1] Always use anhydrous, cell culture-grade DMSO to avoid introducing water, which can reduce compound solubility.[3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to prevent solvent-induced cytotoxicity and other off-target effects.[2] A general guideline is to maintain the final DMSO concentration at or below 1% (v/v); however, the ideal concentration is often ≤ 0.5%.[1][2][4] The sensitivity to DMSO can be cell-line specific, with some cells showing signs of stress or reduced viability at concentrations as low as 0.1%.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[1]

Q4: My this compound precipitates immediately after I add the DMSO stock solution to my cell culture medium. What is happening and what should I do?

Immediate precipitation upon dilution of a DMSO stock into an aqueous environment is a common issue for hydrophobic compounds, often referred to as "solvent shock".[3][5] This occurs when the compound's concentration exceeds its solubility limit in the aqueous medium.[3]

To address this, you can:

  • Reduce the final concentration of this compound: Your target concentration may be too high for its aqueous solubility. Try a serial dilution to identify a concentration that remains in solution.[1]

  • Pre-warm the cell culture medium: Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C) before adding the compound. Adding a compound to a cold medium can decrease its solubility.[6]

  • Modify the addition and mixing technique: Instead of pipetting the stock solution into the medium in one go, add the DMSO stock drop-wise to the pre-warmed medium while gently vortexing or swirling.[3][7] This gradual dispersion helps prevent localized high concentrations that lead to precipitation.[7]

Q5: I observed precipitation in my culture wells after some time in the incubator. What could be the cause?

Precipitation that occurs over time in an incubator can be due to several factors:[3][5]

  • Temperature shifts: Although you may have prepared the media at 37°C, the compound's stability might be affected by prolonged incubation at this temperature.[6]

  • pH shifts in the medium: The CO₂ environment of the incubator and cellular metabolism can alter the pH of the medium, which can, in turn, affect the solubility of a pH-sensitive compound.[3][6]

  • Interaction with media components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes over time.[3]

  • Evaporation: If the culture plates or flasks are not properly sealed, evaporation of the medium can increase the compound's concentration, leading to precipitation.[8]

To mitigate this, ensure your media is properly buffered for the CO₂ concentration, use tightly sealed culture vessels, and consider performing stability studies of this compound in your specific cell-free medium over your experimental time course.[3][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

ObservationPotential CauseRecommended Solution
Immediate Cloudiness/Precipitation Upon Dilution The final concentration of this compound exceeds its aqueous solubility limit.[3] "Solvent shock" from rapid addition of DMSO stock to the aqueous medium.[3][5]- Decrease the final working concentration of this compound.[1]- Prepare a higher concentration stock solution in DMSO to reduce the volume added to the media.[3]- Pre-warm the cell culture medium to 37°C before adding the compound.[6]- Add the DMSO stock solution drop-wise while gently swirling or vortexing the medium.[3][7]
Precipitate Forms Over Time in Incubator Temperature instability affecting solubility.[5] pH shift in the medium due to CO₂ or cell metabolism.[3] Interaction with media components (e.g., salts, proteins in serum).[3] Media evaporation leading to increased concentration.[8]- Ensure the final concentration is well below the solubility limit determined by a solubility test. - Ensure the medium is properly buffered for the incubator's CO₂ concentration (e.g., with HEPES).[3]- Test this compound's stability in cell-free medium over the experimental time course.[9]- Use sealed flasks or plates and ensure proper incubator humidification to prevent evaporation.[8]
Precipitation in Stock Solution After Storage Poor solubility at lower temperatures.[3] Absorption of water by DMSO, which can reduce compound solubility.[3] Repeated freeze-thaw cycles.[5]- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3]- Use anhydrous DMSO for preparing stock solutions.[3]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1][5]
Inconsistent Results or Loss of Activity Degradation of this compound in the stock solution or assay medium.[1] Incomplete solubilization leading to variable effective concentrations.[6] Adsorption of the compound to plasticware.[2]- Prepare fresh stock solutions regularly and store them properly.[1]- Visually inspect for any precipitate before use.[3]- Use low-protein-binding plates and pipette tips.[6]

Quantitative Data Summary

Direct quantitative solubility data for this compound in various cell culture media is not widely published. However, data for a potent, structurally related derivative, Compound #7, is available and provides insight into the therapeutic window of this class of compounds.

Table 1: Anti-HIV Activity of this compound Derivative (Compound #7) [10]

CompoundAssay TypeCell LineVirus StrainParameterValue
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM

Table 2: Cytotoxicity of this compound Derivative (Compound #7) [10][11]

CompoundAssay TypeCell LineParameterValue
Compound #7Not SpecifiedNot SpecifiedCC50>10 µM

IC90: 90% Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of sterile, anhydrous, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. Gentle warming at 37°C or brief ultrasonication can aid dissolution.[1][7] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials.[5] Store at -20°C or -80°C for long-term stability.[1]

Protocol 2: Dilution of this compound into Cell Culture Media

  • Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[7]

  • Calculate Volume: Determine the volume of the this compound stock solution needed to reach the desired final concentration. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.5%).[2]

  • Thaw Stock: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution drop-by-drop.[7] This gradual addition is crucial to prevent precipitation.[7]

  • Final Mix: After adding the stock, cap the tube and mix gently to ensure a homogenous solution.

  • Immediate Use: It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time.[3]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot add_dropwise Add Stock Dropwise While Swirling aliquot->add_dropwise Use Single Aliquot prewarm Pre-warm Media to 37°C prewarm->add_dropwise mix Gentle Final Mix add_dropwise->mix use_immediately Use Immediately in Assay mix->use_immediately precipitate Precipitation Observed? use_immediately->precipitate precipitate_immediate Immediate Precipitation precipitate->precipitate_immediate Yes precipitate_overtime Precipitation Over Time precipitate->precipitate_overtime Yes solution1 Reduce Concentration Improve Mixing Technique precipitate_immediate->solution1 solution2 Check pH & Media Stability Prevent Evaporation precipitate_overtime->solution2

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

G cluster_factors Factors Increasing Precipitation Risk cluster_solutions Mitigation Strategies compound This compound (Hydrophobic) high_conc High Final Concentration compound->high_conc solvent_shock Rapid Dilution ('Solvent Shock') compound->solvent_shock low_temp Cold Media compound->low_temp ph_shift Media pH Instability compound->ph_shift freeze_thaw Repeated Freeze-Thaw of Stock compound->freeze_thaw evaporation Media Evaporation compound->evaporation sol_conc Lower Final Concentration high_conc->sol_conc sol_mix Dropwise Addition to Warmed, Swirling Media solvent_shock->sol_mix low_temp->sol_mix sol_buffer Ensure Proper Buffering (HEPES) ph_shift->sol_buffer sol_aliquot Aliquot Stock for Single Use freeze_thaw->sol_aliquot sol_seal Use Sealed Cultureware evaporation->sol_seal

Caption: Factors influencing this compound precipitation and corresponding solutions.

G cluster_pathway Potential this compound Mechanism of Action This compound This compound inhibition Inhibition This compound->inhibition provirus Integrated HIV Provirus viral_rna Viral RNA Accumulation (Structural Components & Genomic RNA) provirus->viral_rna Transcription virion_prod De Novo Virion Production viral_rna->virion_prod inhibition->viral_rna

Caption: this compound inhibits HIV by blocking viral RNA accumulation.[10][11]

References

Technical Support Center: Optimizing Neoaureothin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Neoaureothin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyketide natural product that has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][2] Its primary mechanism of action involves blocking the accumulation of HIV RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1][3] This late-phase inhibition of de novo virus production from integrated proviruses distinguishes it from many currently approved antiretroviral drugs.[1][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Due to its lipophilic nature and poor aqueous solubility, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays.[3][4]

Q3: What is the maximum recommended concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v).[3][5] However, some cell lines may tolerate up to 1% (v/v).[3][6] It is crucial to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific cell line.[5]

Q4: How should I store this compound powder and stock solutions?

For long-term stability, this compound should be stored as a dry powder at -20°C, protected from light.[7] Stock solutions in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Cause: this compound has low aqueous solubility, and adding a concentrated DMSO stock solution directly to the aqueous cell culture medium can cause it to precipitate out of solution.[4][8]

Solutions:

  • Pre-warm the medium: Use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.[3]

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed medium.[3]

  • Rapid mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[3]

  • Optimize final DMSO concentration: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help maintain solubility. Always validate your cell line's tolerance.[3]

Issue 2: Inconsistent or Irreproducible Assay Results

Cause: This can be due to several factors, including incomplete dissolution of this compound, degradation of the compound, or variability in cell seeding density.

Solutions:

  • Ensure complete dissolution: Visually confirm that your this compound stock solution is fully dissolved before preparing working solutions.

  • Check for degradation: this compound is sensitive to light and temperature. Handle the compound and its solutions under subdued light and on ice when possible.[7] Prepare fresh dilutions for each experiment.

  • Maintain consistent cell culture practices: Ensure uniform cell seeding density and maintain a consistent incubation time and environment.

Issue 3: High Background or Off-Target Effects

Cause: The solvent (DMSO) at high concentrations can cause cytotoxicity or other off-target effects, masking the true effect of this compound.[3][6]

Solutions:

  • Perform a vehicle control: Always include a control with the same final concentration of DMSO as your experimental wells.[5]

  • Lower the DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains this compound solubility.[3]

Quantitative Data

Direct quantitative data for this compound is limited in publicly available literature. The following tables present data for a highly potent derivative of the related compound, Aureothin, to provide a reference for expected potency.

Table 1: Anti-HIV Activity of Aureothin Derivative (Compound #7) [4]

CompoundAssay TypeCell LineVirus StrainParameterValue
Compound #7HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM

Table 2: Cytotoxicity of Aureothin Derivative (Compound #7) [4]

CompoundAssay TypeCell LineParameterValue
Compound #7Not SpecifiedNot SpecifiedCC50Improved cell safety compared to Aureothin

Experimental Protocols

Protocol 1: Cytotoxicity (MTT) Assay

This protocol is a standard colorimetric assay to assess cell viability.[1][9]

Materials:

  • Target cells (e.g., TZM-bl, MT-4, or PBMCs)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight.[4]

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% if possible.[4]

  • Remove the old medium from the cells and add the diluted this compound solutions. Include untreated cell controls and vehicle controls.[9]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the supernatant.[4]

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.[4]

Protocol 2: Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a common method for screening anti-HIV compounds.[1]

Materials:

  • TZM-bl cells

  • Cell culture medium

  • HIV-1 virus stock

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate and incubate overnight.[4]

  • Prepare serial dilutions of this compound in cell culture medium.

  • On the day of infection, remove the medium from the cells and add the diluted compounds.[4]

  • Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.[4]

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]

  • Remove the supernatant and add luciferase assay reagent to each well.[4]

  • Measure the luminescence using a luminometer.[4]

  • Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[4]

Visualizations

Neoaureothin_HIV_Mechanism cluster_cell Host Cell HIV_RNA HIV RNA Accumulation Virion_Assembly New Virion Assembly HIV_RNA->Virion_Assembly This compound This compound This compound->HIV_RNA Inhibits Integrated_Provirus Integrated Provirus Integrated_Provirus->HIV_RNA Transcription

Proposed mechanism of this compound's anti-HIV activity.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) B Determine Cytotoxicity (CC50) using MTT Assay A->B C Perform Anti-HIV Assay (e.g., TZM-bl) A->C E Data Analysis and Interpretation B->E D Determine Anti-HIV Potency (IC50) C->D D->E

General experimental workflow for in vitro assays.

NFkB_Pathway cluster_note Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription This compound This compound This compound->IKK Potential Inhibition* *Note: Specific effects of this compound on this pathway require further investigation. *Note: Specific effects of this compound on this pathway require further investigation.

Hypothesized modulation of the NF-κB signaling pathway.

MAPK_Pathway cluster_note Growth_Factor Growth_Factor Ras Ras Growth_Factor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Gene_Transcription Cell Proliferation & Survival Genes Nucleus->Gene_Transcription This compound This compound This compound->Raf Potential Inhibition* *Note: Specific effects of this compound on this pathway require further investigation. *Note: Specific effects of this compound on this pathway require further investigation.

Hypothesized modulation of the MAPK signaling pathway.

References

Technical Support Center: Neoaureothin for Cell-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neoaureothin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, along with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell-based research?

A1: this compound is a polyketide natural product known for its potent biological activities.[1][2] Its primary and most studied application is as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1][3][4][5] It acts as a late-phase inhibitor, blocking the accumulation of HIV RNAs that encode for structural proteins and the viral genome.[3][5] This mechanism is distinct from many current antiretroviral drugs, making it a valuable tool for HIV research and drug development.[5] Additionally, its effects on signaling pathways such as NF-κB, MAPK, and apoptosis are of interest in cellular biology.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its poor aqueous solubility.[2] It is also reported to be soluble in other organic solvents like dimethylformamide (DMF), ethanol, and methanol.[2]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 1% (v/v).[2] However, some cell lines can be sensitive to concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[2]

Q4: How should this compound be stored?

A4: For long-term storage, this compound should be stored as a solid powder at -20°C and protected from light.[2][6] Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term storage of solutions, 4°C in the dark is recommended.[6]

Q5: Is this compound sensitive to light or pH?

A5: Yes, this compound is sensitive to light and temperature, so all handling should be done under subdued light, and solutions should be kept on ice when possible.[6] Its stability can also be pH-dependent, and it is advisable to maintain aqueous solutions within a neutral pH range (pH 6-8).[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
This compound powder does not dissolve in the chosen solvent. 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Compound degradation.1. Increase the solvent volume. 2. Use a vortex mixer or sonication to aid dissolution.[2] 3. Ensure proper storage conditions (-20°C, protected from light). Use a fresh vial if degradation is suspected.[2]
Precipitation occurs when adding the DMSO stock solution to the aqueous cell culture medium. 1. The final concentration of this compound exceeds its aqueous solubility limit. 2. The final DMSO concentration is too low to maintain solubility.1. Reduce the final concentration of this compound. Perform a serial dilution to find a concentration that remains in solution.[2] 2. If your cells can tolerate it, a slightly higher final DMSO concentration (up to 1%) may help. Always validate your cell line's tolerance.[2] 3. Add the DMSO stock to pre-warmed (37°C) cell culture medium while gently mixing to ensure rapid and uniform dispersion.[2]
Inconsistent or no biological effect observed in the assay. 1. Degradation of this compound in the stock solution or assay medium. 2. Incorrect concentration of this compound. 3. Cell-related issues (e.g., contamination, incorrect cell density).1. Prepare fresh stock solutions. Minimize exposure to light and perform experiments on ice where possible.[6] 2. Verify the calculations for your dilutions. 3. Regularly check your cells for contamination and ensure consistent cell seeding densities.[]
High cytotoxicity observed at expected therapeutic concentrations. 1. Solvent (DMSO) toxicity. 2. This compound is cytotoxic to the specific cell line at the tested concentration.1. Ensure the final DMSO concentration is non-toxic to your cells by running a vehicle control.[2] 2. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50).[1]
Unexpected changes in cell morphology. 1. Cytotoxicity. 2. On-target or off-target effects on the cytoskeleton or cell adhesion.1. Perform a viability assay (e.g., MTT) to correlate morphological changes with cell death. 2. Conduct a dose-response and time-course experiment to determine the optimal, non-toxic concentration and observation time.[8]

Quantitative Data Summary

Table 1: Solvent and Storage Recommendations for this compound

ParameterRecommendationSource(s)
Recommended Solvent Dimethyl sulfoxide (DMSO)[2]
Other Solvents Dimethylformamide (DMF), Ethanol, Methanol[2]
Long-Term Storage (Solid) -20°C, protected from light[2][6]
Stock Solution Storage Aliquots at -20°C or -80°C[2]
Final DMSO Concentration in Media ≤ 1% (v/v), cell line dependent[2]

Experimental Protocols & Visualizations

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol is a colorimetric assay to assess cell viability based on the metabolic activity of cells.[5]

Materials:

  • Target cells (e.g., PBMCs, TZM-bl)

  • This compound stock solution in DMSO

  • Cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight.[5]

  • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is below the cytotoxic level for your cells (e.g., ≤ 0.1%).[5]

  • Remove the existing medium from the cells and add the diluted this compound solutions. Include untreated and vehicle-only controls.

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Carefully remove the supernatant.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the 50% cytotoxic concentration (CC50).[1]

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate CC50 H->I

Experimental workflow for determining cytotoxicity using an MTT assay.
Protocol 2: HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a common method for screening anti-HIV compounds.[5]

Materials:

  • TZM-bl cells

  • Cell culture medium

  • HIV-1 virus stock

  • This compound stock solution in DMSO

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate and incubate overnight.[5]

  • Prepare serial dilutions of this compound in cell culture medium.

  • On the day of infection, remove the medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.[5]

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]

  • Remove the supernatant and add luciferase assay reagent to each well.[5]

  • Measure the luminescence using a luminometer.[5]

  • Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[5]

Proposed Signaling Pathways Affected by this compound

This compound has been suggested to modulate several key signaling pathways involved in viral infections and cellular stress responses.[1]

G cluster_pathway Proposed Signaling Pathways Modulated by this compound cluster_hiv HIV Replication cluster_cellular Cellular Pathways This compound This compound Viral RNA Accumulation Viral RNA Accumulation This compound->Viral RNA Accumulation Inhibits MAPK MAPK This compound->MAPK Modulates NFkB NF-κB This compound->NFkB Modulates Apoptosis Apoptosis This compound->Apoptosis Modulates de novo Virus Production de novo Virus Production Viral RNA Accumulation->de novo Virus Production

This compound's proposed mechanism of action and modulation of cellular pathways.
Troubleshooting Logic for Inconsistent Results

When encountering inconsistent results with this compound, a logical troubleshooting approach is necessary.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results A Inconsistent Results? B Check this compound Stock A->B Yes C Verify Experimental Conditions A->C Yes D Assess Cell Health A->D Yes E Prepare Fresh Stock B->E F Standardize Protocols C->F G Perform Cell Quality Control D->G

A logical workflow for troubleshooting inconsistent experimental outcomes.

References

Minimizing off-target effects of Neoaureothin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neoaureothin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound, a polyketide natural product, is recognized as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication.[1] Its primary mechanism of action is distinct from many current antiretroviral drugs, as it involves blocking the accumulation of viral RNAs that are essential for producing new virions.[1][2]

Q2: What are the known or potential off-target effects of this compound?

A2: A significant potential off-target of this compound is the enzyme Thioredoxin Reductase (TrxR).[3] this compound is described as a potent and selective inhibitor of TrxR.[3] TrxR is a critical component of the cellular antioxidant system, and its inhibition can lead to a buildup of reactive oxygen species (ROS), causing oxidative stress.[3][4][5] This can have broad, unintended effects on cellular health and signaling.

Q3: Why is Thioredoxin Reductase (TrxR) inhibition a concern?

A3: TrxR is a key enzyme in maintaining the redox balance within cells. Its inhibition can lead to a variety of downstream effects due to increased oxidative stress, including:

  • Disruption of normal cellular signaling pathways.

  • Damage to proteins, lipids, and DNA.

  • Induction of apoptosis (programmed cell death).

  • Activation of stress-response pathways, such as the Nrf2 signaling pathway.[5][6]

These effects can confound experimental results, leading to misinterpretation of this compound's specific on-target activity.

Q4: How can I differentiate between on-target anti-HIV effects and off-target cytotoxicity?

A4: It is crucial to determine the cytotoxic concentration (CC50) of this compound in your experimental system and compare it to the half-maximal inhibitory concentration (IC50) for its anti-HIV activity. A large therapeutic window (a high ratio of CC50 to IC50) suggests that the antiviral effect is not simply due to cell killing. Standard cytotoxicity assays, such as the MTT assay, can be run in parallel with your primary antiviral experiments.[1]

Troubleshooting Guide

Issue 1: High levels of cell death observed at concentrations expected to be non-toxic.

  • Possible Cause: Your cell line may be particularly sensitive to oxidative stress induced by the off-target inhibition of Thioredoxin Reductase (TrxR) by this compound.

  • Troubleshooting Steps:

    • Include an antioxidant control: Perform your experiment in the presence of an antioxidant, such as N-acetylcysteine (NAC). If the addition of NAC rescues the cells from cytotoxicity, it strongly suggests that the observed cell death is due to oxidative stress.

    • Measure ROS levels: Use a fluorescent probe like DCFH-DA to quantify the levels of intracellular reactive oxygen species (ROS) in response to this compound treatment.[4] A significant increase in ROS would support the hypothesis of TrxR-mediated off-target effects.

    • Lower this compound concentration: Determine the lowest effective concentration for your on-target effect to minimize off-target liabilities.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: The off-target effects of this compound may be influencing cellular pathways that are sensitive to minor variations in experimental conditions (e.g., cell density, media components, passage number).

  • Troubleshooting Steps:

    • Standardize cell culture conditions: Ensure strict consistency in all aspects of cell culture and experimental setup.

    • Use a positive control for TrxR inhibition: Include a well-characterized TrxR inhibitor, such as Auranofin, as a positive control to understand the cellular response to TrxR inhibition in your specific system.[7][8][9][10][11]

    • Validate on-target mechanism: Use a rescue experiment if possible. For example, if this compound is expected to inhibit a specific viral protein, can you introduce a resistant version of that protein to see if the effect is diminished?

Issue 3: Unexpected changes in cellular signaling pathways unrelated to the primary target.

  • Possible Cause: Off-target inhibition of TrxR by this compound is likely inducing the Nrf2 oxidative stress response pathway.

  • Troubleshooting Steps:

    • Monitor Nrf2 pathway activation: Use Western blotting or immunofluorescence to measure the nuclear translocation of Nrf2 and the upregulation of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5]

    • Perform a proteomics study: For a comprehensive view of off-target effects, consider a quantitative proteomics approach to identify changes in protein expression upon this compound treatment.[3][12][13]

Quantitative Data Summary

Direct comparative data for this compound's potency against its on-target (anti-HIV) versus its key off-target (TrxR) is limited in the public domain. The following table provides a summary of available data for a highly potent derivative of the related compound, Aureothin, and for a known TrxR inhibitor to provide context for experimental design.

CompoundTarget/AssayCell Line/SystemPotency (IC50/IC90/CC50)Reference
Aureothin Derivative (Compound #7) HIV Replication InhibitionPrimary Human CellsIC90: <45 nM[1]
Aureothin Derivative (Compound #7) CytotoxicityNot SpecifiedCC50: Improved cell safety compared to Aureothin[1]
Bronopol (BP) (Example TrxR Inhibitor) Human Recombinant TrxRIn vitroIC50: 21 µM[4]
Bronopol (BP) (Example TrxR Inhibitor) TrxR in HOSE cell lysateCell-basedIC50: 8.5 µM[4]
Bronopol (BP) (Example TrxR Inhibitor) TrxR in HeLa cell lysateCell-basedIC50: 20.5 µM[4]
Bronopol (BP) (Example TrxR Inhibitor) TrxR in OVCAR-5 cell lysateCell-basedIC50: 10 µM[4]

Detailed Experimental Protocols

Protocol 1: Assessing this compound-Induced Oxidative Stress

This protocol describes how to measure the generation of intracellular reactive oxygen species (ROS) following treatment with this compound.

  • Objective: To determine if this compound induces oxidative stress in the target cells.

  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable compound that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Materials:

    • Target cells

    • This compound

    • DCFH-DA (5 mM stock in DMSO)

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control for oxidative stress (e.g., H₂O₂).

    • Remove the culture medium and treat the cells with the this compound dilutions and controls for the desired time period.

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Validating On-Target vs. Off-Target Effects with an Antioxidant

This protocol provides a method to distinguish between cytotoxicity caused by on-target effects and that caused by off-target oxidative stress.

  • Objective: To determine if the cytotoxic effects of this compound can be rescued by an antioxidant.

  • Principle: If cytotoxicity is primarily due to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) should increase cell viability.

  • Materials:

    • Target cells

    • This compound

    • N-acetylcysteine (NAC)

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare a second set of this compound dilutions that also contain a final concentration of 5 mM NAC.

    • Treat the cells with the different sets of dilutions (with and without NAC). Include controls for untreated cells, cells treated with NAC alone, and cells treated with the vehicle (DMSO).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each condition relative to the untreated control and compare the CC50 values of this compound in the presence and absence of NAC.

Visualizations

Neoaureothin_Off_Target_Pathway cluster_redox_cycle This compound This compound TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Inhibition Trx_reduced Thioredoxin (reduced) ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress Trx_reduced->ROS Detoxification Trx_oxidized Thioredoxin (oxidized) Trx_oxidized->Trx_reduced TrxR-mediated reduction ROS->Oxidative_Stress Nrf2_activation Nrf2 Pathway Activation Oxidative_Stress->Nrf2_activation Cell_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Off-target pathway of this compound via Thioredoxin Reductase inhibition.

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Neoaureothin stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of neoaureothin (B8089337) in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and I'm observing a loss of potency over a short period, especially when exposed to light. What is happening?

A1: this compound's structure contains a nitroaromatic group and a conjugated polyene chain, both of which are known to be susceptible to photodegradation.[1] Exposure to ambient or UV light can induce chemical reactions that alter the molecule's structure, leading to a visible color change and a significant loss of biological activity. This phenomenon is common for compounds with similar structural motifs.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation routes are likely:

  • Photodegradation of the Polyene Chain: The conjugated double bonds in the polyene chain are prone to photo-oxidation and isomerization when exposed to light. This disrupts the chromophore and can lead to cleavage of the molecule, resulting in a loss of activity.

  • Reactions of the Nitroaromatic Group: Nitroaromatic compounds can undergo photoreduction or other photochemical reactions, leading to the formation of various photoproducts.[1]

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to protect this compound solutions from light. Always store and handle solutions in amber or opaque containers.[1] For prolonged storage, it is advisable to store solutions at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) to limit oxidative degradation.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: While comprehensive stability data in a wide range of solvents is limited, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are commonly used for initial stock solutions.[2] For aqueous buffers, the pH can significantly impact stability, with neutral to slightly acidic conditions often being more favorable for similar compounds.[3][4] It is recommended to perform preliminary stability tests in your specific experimental buffer system.

Q5: Are there any additives that can enhance the stability of this compound in solution?

A5: Yes, several strategies can be employed to enhance photostability:[1]

  • Antioxidants: To mitigate photo-oxidation, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be added to the formulation.

  • UV Absorbers: Compounds that absorb UV radiation can be included to protect this compound from photodegradation.

  • Encapsulation: Technologies like liposomes or cyclodextrins can physically shield the this compound molecule from light.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of potency in solution Photodegradation of this compound.[1]1. Confirm Photolability: Conduct a forced degradation study (see Experimental Protocols). 2. Protect from Light: Work in a dark room or use amber vials for all solutions. 3. Incorporate Stabilizers: Consider adding an antioxidant or a UV absorber to your formulation.
Color change of the solution (e.g., yellowing) Degradation of the polyene chain or reactions involving the nitroaromatic group.[1]1. Analyze by HPLC-UV/Vis: Monitor the appearance of new peaks and changes in the UV-Vis spectrum to characterize the degradation products. 2. Optimize Storage Conditions: Store solutions at lower temperatures and under an inert atmosphere.
Inconsistent results in biological assays Degradation of this compound during the experiment.1. Prepare Fresh Solutions: Prepare this compound solutions immediately before use. 2. Include a Stability Control: Analyze the concentration and purity of the this compound solution at the beginning and end of the experiment.

Data Presentation

Table 1: Representative Stability of this compound Under Forced Degradation Conditions

The following data is illustrative and based on typical results for compounds with similar functional groups. Actual degradation will depend on the specific experimental conditions.

Stress Condition Solvent System Duration Temperature % Degradation (Illustrative) Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl in Methanol (B129727)/Water (1:1)24 hours60°C15-25%Hydrolysis of ether linkages
Base Hydrolysis 0.1 M NaOH in Methanol/Water (1:1)8 hours40°C30-50%Hydrolysis and rearrangement
Oxidation 3% H₂O₂ in Methanol24 hoursRoom Temp20-40%Oxidation of the polyene chain
Photostability Methanol6 hoursRoom Temp50-80%Photo-isomerization and photo-oxidation
Thermal Solid State48 hours80°C5-15%Thermal decomposition

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

3. Sample Analysis by HPLC:

  • Analyze all stressed samples, along with a non-stressed control, by a stability-indicating HPLC method.

  • HPLC System: A standard HPLC system with a photodiode array (PDA) detector is recommended.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is typically used.

  • Detection: Monitor at a wavelength corresponding to the maximum absorbance of this compound.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to the control sample. Assess peak purity to ensure that the chromatographic peak of this compound does not co-elute with any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress photo Photodegradation stock->photo Expose to Stress thermal Thermal Degradation stock->thermal Expose to Stress hplc HPLC Analysis with PDA Detector acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Data Analysis (% Degradation, Peak Purity) hplc->data pathway Identify Degradation Products data->pathway stability Establish Stability Profile data->stability

Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_degradation Degradation Products This compound This compound photo_isomers Photo-isomers This compound->photo_isomers Light (Isomerization) oxidized_polyene Oxidized Polyene Fragments This compound->oxidized_polyene Light + O2 (Oxidation) reduced_nitro Reduced Nitro Group Derivatives This compound->reduced_nitro Light (Reduction) hydrolysis_products Hydrolysis Products This compound->hydrolysis_products Acid/Base

Hypothetical Degradation Pathways for this compound.

anti_hiv_mechanism cluster_entry Viral Entry cluster_replication Viral Replication Cycle cluster_inhibition Potential Inhibition cluster_release Viral Release hiv HIV Virion cell Host Cell (e.g., T-cell) hiv->cell Binds & Fuses rt Reverse Transcription (RNA to DNA) cell->rt integration Integration into Host Genome rt->integration transcription Transcription & Translation integration->transcription assembly Viral Protein Assembly transcription->assembly new_virion New HIV Virions assembly->new_virion This compound This compound This compound->rt Inhibits new_virion->hiv Infects other cells

General Mechanism of Action for Anti-HIV Agents.

References

Strategies to reduce Neoaureothin light sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with Neoaureothin, with a specific focus on mitigating its light sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product belonging to the γ-pyrone polyketide class.[1] Its primary mechanism of action is the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions, including the viral genomic RNA.[1] This mode of action is distinct from all currently approved antiretroviral drugs.[1]

Q2: Why is this compound considered light-sensitive?

A2: this compound is known to be photolabile, meaning it can undergo light-induced isomerization and degradation.[2] Like many compounds with aromatic rings and conjugated double bonds, this compound can absorb energy from light, particularly in the UV and visible blue/violet spectrums (300-500 nm).[3] This absorbed energy can excite molecules, leading to the formation of reactive species that can cause the compound to degrade into impurities, compromising its biological activity.[3][4]

Q3: How should I store the solid (powder) form of this compound?

A3: Solid this compound should be stored in a tightly sealed, amber or opaque vial to protect it from light.[5][6] It is recommended to store it at 2-8°C. For long-term storage, consider storing it in a desiccator to also protect it from moisture.

Q4: What is the best way to prepare and store this compound solutions?

A4: When preparing solutions, work in a dimly lit area or under a yellow/red safe light.[3] Use amber or opaque tubes for preparing and storing solutions.[7] If you must use clear tubes, wrap them securely in aluminum foil.[5][8] For stock solutions, it is best to prepare small aliquots to minimize the number of times the main stock is exposed to light.[5][6] Store stock solutions at -20°C or -80°C, protected from light.

Q5: Can I use antioxidants or stabilizers to protect my this compound solution?

A5: The use of antioxidants or stabilizers can sometimes help protect light-sensitive compounds.[5] However, their compatibility and effectiveness with this compound would need to be empirically determined for your specific application, as they could potentially interfere with your assay.

Troubleshooting Guide

Problem 1: I am seeing inconsistent results in my cell-based assays.

  • Possible Cause: Degradation of this compound due to light exposure during the experiment.

  • Solution:

    • Minimize Light Exposure During Setup: Perform all steps involving the handling of this compound (dilutions, adding to plates) in a dimly lit environment or under a fume hood with the light turned off.[5]

    • Protect Cell Culture Plates: Immediately after adding the compound to your cell culture plates, cover them with an opaque lid or wrap them in aluminum foil.[6]

    • Incubator Light: Ensure the incubator door is not left open for extended periods, which could expose the plates to room light.[6]

    • Downstream Analysis: When performing downstream analysis (e.g., microscopy, plate reader), keep the plates covered from light for as long as possible before the measurement step.[6]

Problem 2: The color of my this compound solution has changed (e.g., turned yellow or brown).

  • Possible Cause: This is a strong indication of compound degradation.[6]

  • Solution: Do not use a discolored solution.[6] Discard it and prepare a fresh solution, strictly following all light-protection protocols.

Problem 3: My compound's activity seems to decrease over time, even when stored as a stock solution.

  • Possible Cause: Repeated exposure of the stock solution to ambient light during the preparation of working dilutions.

  • Solution:

    • Aliquot Stock Solutions: Prepare multiple small-volume aliquots of your stock solution. This allows you to thaw and use a fresh aliquot for each experiment, minimizing light exposure to the main stock.[5]

    • Track Aliquot Usage: Implement a system to track how many times each aliquot has been used to avoid repeated exposure.[5]

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

FormContainerStorage TemperatureLight Conditions
Solid (Powder)Amber/Opaque Vial2-8°CIn the dark
Stock Solution (in DMSO)Amber/Opaque Aliquot Tubes-20°C or -80°CIn the dark
Working Dilutions (in aqueous media)Amber/Opaque Tubes or Foil-wrappedUse immediatelyDim light

Table 2: Hypothetical Stability of this compound Under Different Light Conditions

Time (hours)% Remaining (Amber Vial/Dark)% Remaining (Clear Vial/Lab Bench)% Remaining (Clear Vial/Direct Sunlight)
0100%100%100%
299.9%97.2%85.5%
899.6%91.8%62.1%
2499.2%80.3%35.7%
4898.8%65.1%15.4%

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound using HPLC

Objective: To quantify the degradation of this compound over time when exposed to light.

Materials:

  • This compound

  • HPLC-grade DMSO, acetonitrile, and water

  • Formic acid

  • Amber and clear HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO, protected from light.

  • Dilute the stock solution to 100 µM in a 50:50 acetonitrile:water solution.

  • Divide the 100 µM solution into three sets of HPLC vials:

    • Set A: Amber vials, stored in the dark.

    • Set B: Clear vials, placed on a lab bench under ambient light.

    • Set C: Clear vials, placed under a controlled light source (e.g., a photostability chamber).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), inject a sample from each set into the HPLC.

  • Analyze the chromatograms to determine the peak area of the parent this compound compound.

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

Protocol 2: In Vitro HIV Replication Inhibition Assay (TZM-bl Cell Line)

Objective: To determine the anti-HIV efficacy of this compound while minimizing light-induced degradation.

Materials:

  • TZM-bl cells

  • Cell culture medium

  • HIV-1 virus stock

  • This compound (dissolved in DMSO)

  • 96-well plates (opaque, clear bottom for reading)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate and incubate overnight.

  • Under dim light, prepare serial dilutions of this compound in cell culture medium using amber tubes.

  • Add the this compound dilutions to the appropriate wells of the cell plate.

  • Immediately infect the cells with HIV-1 virus stock.

  • Cover the plate with an opaque lid and incubate for 48 hours.

  • After incubation, and still protecting the plate from direct light, add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation (Dim Light) cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare Stock Solution (Amber Vial) prep_dilutions Prepare Serial Dilutions (Amber Tubes) prep_stock->prep_dilutions add_compound Add Compound to Plate prep_dilutions->add_compound Transfer to Assay incubate Incubate (Covered) add_compound->incubate measure Measure Endpoint (Minimize Light Exposure) incubate->measure Proceed to Reading

Caption: Workflow for handling this compound in experiments.

Troubleshooting_Flowchart start Inconsistent Experimental Results check_light Was the compound protected from light at all stages? start->check_light check_solution Is the solution visibly discolored? check_light->check_solution Yes re_run Re-run experiment with strict light protection check_light->re_run No prepare_fresh Prepare fresh solution from new aliquot check_solution->prepare_fresh Yes investigate_other Investigate other experimental variables check_solution->investigate_other No yes_light Yes no_light No yes_color Yes no_color No

Caption: Troubleshooting inconsistent results with this compound.

Signaling_Pathway HIV_RNA HIV Genomic RNA Virion_Assembly Virion Assembly & Production HIV_RNA->Virion_Assembly This compound This compound (Active) This compound->Virion_Assembly Inhibits Degradation_Product Degradation Product (Inactive) This compound->Degradation_Product Light Light Exposure Light->Degradation_Product causes

Caption: this compound's mechanism and light-induced degradation.

References

Neoaureothin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for neoaureothin (B8089337) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this potent anti-HIV agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyketide natural product that has demonstrated significant anti-HIV properties.[1] Its unique mechanism of action involves the inhibition of viral RNA accumulation, which distinguishes it from many existing antiretroviral therapies.[1] This mechanism targets the later stages of HIV replication by blocking the production of new, infectious virions.

Q2: I am observing precipitation of this compound in my cell culture medium. What is causing this and how can I prevent it?

This compound is a lipophilic molecule with poor aqueous solubility. Precipitation in aqueous-based cell culture media is a common issue. This is likely due to the compound coming out of solution when the DMSO stock is diluted into the media.

To prevent this:

  • Use a validated solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1]

  • Optimize DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 1% (v/v), and ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Proper mixing technique: Add the this compound-DMSO stock solution to pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and uniform dispersion.[1]

  • Serial dilutions in DMSO: If you are performing dose-response experiments, it is critical to make the serial dilutions in DMSO before adding them to the culture medium.

Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?

In addition to solubility issues, several other factors can contribute to experimental variability:

  • Lot-to-lot variation: As with many reagents, there can be variability between different manufacturing lots of this compound.[2][3] It is advisable to perform a qualification check on new lots against a previously validated lot using a standard assay.

  • Photostability: this compound is known to be photolabile and can undergo light-induced isomerization.[4] Protect your stock solutions and experimental setups from light as much as possible. For studies requiring higher stability, consider using a more photostable synthetic analog like Compound #7.[4][5]

  • Compound stability in solution: The stability of this compound in aqueous solutions can be influenced by pH and temperature. While specific data for this compound is limited, related compounds often show optimal stability in slightly acidic conditions (pH 2-4).[6] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.

  • Cell health and density: Ensure your cells are healthy, within a consistent passage number range, and seeded at a consistent density for all experiments.

Q4: I am not observing the expected anti-HIV activity. What should I troubleshoot?

  • Confirm compound integrity: Ensure your this compound stock has been stored correctly (protected from light, at an appropriate temperature) and has not undergone degradation.

  • Review experimental protocol: Double-check all steps of your protocol, including concentrations, incubation times, and measurement procedures.

  • Positive and negative controls: Always include appropriate positive controls (e.g., a known anti-HIV drug like AZT) and negative controls (vehicle-treated cells) to validate your assay.

  • Cell line susceptibility: Confirm that the cell line you are using is susceptible to the strain of HIV you are testing.

  • Mycoplasma contamination: Test your cell cultures for mycoplasma contamination, which can affect cell health and experimental outcomes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50/CC50 values Lot-to-lot variability of this compound.Perform a side-by-side comparison of the new lot with a previously validated lot.
Cell passage number and health.Use cells within a consistent and low passage number range. Regularly check for viability.
Inaccurate serial dilutions.Prepare fresh serial dilutions in DMSO for each experiment.
High background in assays High final DMSO concentration.Keep the final DMSO concentration at or below 1% (ideally ≤ 0.5%) and include a vehicle control.[1]
Compound precipitation interfering with readings.Visually inspect wells for precipitation. Optimize solubilization method.
Low potency or no effect Compound degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment. Protect from light.
Incorrect viral titer or MOI.Optimize the multiplicity of infection (MOI) for your specific cell line and virus stock.[7]
Assay sensitivity.Ensure your assay is sensitive enough to detect the expected level of inhibition.
Increased cytotoxicity High DMSO concentration.Lower the final DMSO concentration in the culture medium.
Cell line sensitivity.Determine the DMSO tolerance of your specific cell line.
Compound degradation into toxic byproducts.Use fresh dilutions and properly stored compound.

Quantitative Data

The following tables summarize the anti-HIV activity and cytotoxicity of this compound's closely related parent compound, aureothin, and its potent synthetic analog, Compound #7.

Table 1: Anti-HIV Activity of Aureothin and Analogs

CompoundAssay TypeCell LineVirus StrainParameterValueReference
Aureothin (#1)HIV Replication InhibitionNot SpecifiedNot SpecifiedIC50~10 nM[8]
Compound #7 HIV Replication Inhibition Primary Human Cells Not Specified IC90 <45 nM [5]
Analog #2HIV Replication InhibitionNot SpecifiedNot SpecifiedIC50>10,000 nM[8]
Analog #18HIV Replication InhibitionNot SpecifiedNot SpecifiedIC50>10,000 nM[8]

Table 2: Cytotoxicity of Aureothin and Analogs

CompoundAssay TypeCell LineParameterValueReference
Aureothin (#1)CytotoxicityNot SpecifiedCC50>10 µM[8]
Compound #7 Cytotoxicity Not Specified CC50 >25 µM [8]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to assess cell viability.

Materials:

  • Cells in culture

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤ 0.5%).

  • Remove the old medium from the cells and add the diluted this compound solutions. Include untreated and vehicle controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the supernatant and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.

HIV-1 Replication Inhibition Assay (TZM-bl Reporter Assay)

This cell-based assay is a common method for screening anti-HIV compounds.

Materials:

  • TZM-bl cells

  • Cell culture medium

  • HIV-1 virus stock

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells into a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • On the day of infection, remove the medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Remove the supernatant and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.

Visualizations

Neoaureothin_MoA This compound This compound CellMembrane Cell Membrane HIV_RNA HIV RNA Accumulation This compound->HIV_RNA Inhibits Cytoplasm Cytoplasm Nucleus Nucleus Viral_Proteins Viral Structural Proteins & Genome HIV_RNA->Viral_Proteins Virion_Assembly New Virion Assembly Viral_Proteins->Virion_Assembly Infectious_Virions Infectious Virions Virion_Assembly->Infectious_Virions

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start: Prepare this compound Stock (in DMSO) Prepare_Cells Prepare Cells (e.g., TZM-bl, PBMCs) Start->Prepare_Cells Serial_Dilution Prepare Serial Dilutions (in culture medium) Start->Serial_Dilution Treat_Cells Treat Cells with this compound Prepare_Cells->Treat_Cells Serial_Dilution->Treat_Cells Add_Virus Infect with HIV-1 Treat_Cells->Add_Virus Incubate Incubate (48-72h) Add_Virus->Incubate Cytotoxicity Assess Cytotoxicity (MTT Assay) Incubate->Cytotoxicity Antiviral Assess Antiviral Activity (e.g., Luciferase, p24 ELISA) Incubate->Antiviral Data_Analysis Data Analysis (IC50, CC50) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Signaling_Pathway This compound This compound MAPK_Pathway MAPK Pathway (p38, JNK) This compound->MAPK_Pathway Modulates? NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Modulates? Cellular_Processes Cell Proliferation, Apoptosis, Inflammation MAPK_Pathway->Cellular_Processes NFkB_Pathway->Cellular_Processes HIV_Replication HIV Replication Cellular_Processes->HIV_Replication Impacts

Caption: Potential influence of this compound on signaling pathways.

References

Cell toxicity issues with Neoaureothin and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell toxicity issues encountered during experiments with Neoaureothin.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound, even at low concentrations. What are the likely causes?

A1: High cytotoxicity at low concentrations of this compound can stem from several factors. Firstly, it could be due to the intrinsic toxicity of the compound itself. It is also crucial to rule out experimental artifacts.[1] Key areas to investigate include:

  • Compound Concentration and Stability: Double-check all calculations for your stock solutions and dilutions. Ensure that this compound is stable in your culture medium for the duration of the experiment, as degradation products could be more toxic.[1]

  • Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) is within the tolerance level of your cell line, which is typically below 0.5%.[1][2]

  • Cell Line Specificity: Different cell lines can have varying sensitivities to a compound.[1][2] The cytotoxic effect you are observing may be specific to the cell line you are using.

  • Contamination: Microbial contamination in cell cultures can induce cell death, confounding your results.[2]

Q2: How can we determine the therapeutic window of this compound in our cell line?

A2: To determine the therapeutic window, you need to establish both the efficacy (e.g., anti-HIV activity) and the cytotoxicity of this compound. This is typically done by calculating the 50% inhibitory concentration (IC50) for its therapeutic effect and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the therapeutic window. A higher SI value indicates greater selectivity for the desired biological activity over cytotoxicity.[3]

Q3: What are the potential molecular mechanisms behind this compound-induced cell toxicity?

A3: While specific research on this compound's cytotoxicity mechanisms is emerging, based on related compounds and general mechanisms of drug-induced toxicity, the following pathways are likely involved:

  • Induction of Apoptosis: this compound may trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3, or the extrinsic (death receptor) pathway.[4][5][6]

  • Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress by increasing the production of ROS, which can damage cellular components and trigger cell death.[7][8]

  • Mitochondrial Dysfunction: this compound could directly impact mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptosis.[9][10][11]

  • Modulation of Signaling Pathways: It may affect key signaling pathways that regulate cell survival and death, such as the NF-κB and MAPK pathways.[12][13][14][15]

Q4: Are there any known strategies to reduce this compound's cytotoxicity without compromising its therapeutic effect?

A4: Yes, several strategies can be explored:

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-administration of antioxidants like N-acetylcysteine (NAC) may offer protection.[16][17][18][19][20] NAC can replenish intracellular glutathione (B108866) levels, a key cellular antioxidant.[19]

  • Dose and Time Optimization: Perform a careful dose-response and time-course analysis to find the lowest effective concentration and shortest exposure time that still achieves the desired therapeutic outcome.

  • Structural Modification: Research on related compounds like Aureothin has shown that synthetic derivatives can have improved safety profiles.[21] While this is a drug development strategy rather than a direct experimental solution, it highlights the potential for reducing toxicity through chemical modifications.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control Groups
Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess the solvent's effect.[1][2]
Contamination Visually inspect cultures for signs of bacterial or fungal contamination. Regularly test for mycoplasma.
Poor Cell Health Use cells from a consistent and low passage number. Ensure high cell viability before starting the experiment.
Suboptimal Seeding Density Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step
Experimental Variability Standardize cell seeding density, passage number, and incubation times. Ensure consistent temperature, CO2, and humidity levels.[1]
Reagent Preparation Prepare fresh dilutions of this compound for each experiment. Use master mixes for reagents where possible to minimize pipetting errors.[2]
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation. Test the solubility of this compound in your medium beforehand.[1]
Edge Effects in Plates To mitigate evaporation, avoid using the outer wells of multi-well plates or fill them with sterile PBS or media.[2]

Data Presentation

While specific CC50 values for this compound are not widely published, the following table presents data for a potent derivative of the related compound Aureothin, which has shown improved cell safety. This can serve as a reference for the type of data you should aim to generate.[21]

Table 1: Anti-HIV Activity and Cytotoxicity of an Aureothin Derivative (Compound #7) [21]

CompoundAssay TypeCell LineParameterValue
Compound #7HIV Replication InhibitionPrimary Human CellsIC90<45 nM
Compound #7CytotoxicityNot SpecifiedCC50Improved cell safety compared to Aureothin

IC90: 90% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration.

Experimental Protocols

Protocol 1: Determining the CC50 of this compound using an MTT Assay

This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.[2]

Materials:

  • Target cells (e.g., HeLa, PBMCs, or a specific cancer cell line)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is below 0.1%.[21]

  • Remove the old medium and add the diluted this compound solutions to the respective wells. Include untreated and vehicle-only controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[21]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[21]

  • Carefully remove the supernatant.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated control and determine the CC50 value.[21]

Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Target cells

  • 96-well, opaque-walled plates

  • This compound

  • Complete culture medium

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate.

  • Treat cells with various concentrations of this compound. Include positive (e.g., staurosporine) and negative controls.

  • Incubate for a time period determined by your experimental design (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Protocol 3: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)

This protocol outlines how to test the cytoprotective effect of NAC.

Materials:

  • Target cells

  • 96-well plates

  • This compound

  • N-acetylcysteine (NAC)

  • Complete culture medium

  • MTT assay reagents (from Protocol 1)

Procedure:

  • Seed cells in a 96-well plate.

  • Prepare solutions of this compound at various concentrations.

  • Prepare solutions of NAC at various concentrations (a typical starting range would be 1-10 mM).

  • Treat cells with this compound alone, NAC alone, and co-treatment of this compound and NAC. Include untreated and vehicle controls.

  • Incubate for the desired time period (e.g., 48-72 hours).

  • Perform an MTT assay as described in Protocol 1 to assess cell viability.

  • Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if NAC provides a protective effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Neoaureothin_Toxicity_Pathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria ROS ROS Generation This compound->ROS NFkB NF-κB Pathway Modulation This compound->NFkB MAPK MAPK Pathway Modulation This compound->MAPK Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellDeath Cell Death Apoptosis->CellDeath NFkB->CellDeath MAPK->CellDeath NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: Proposed mechanisms of this compound-induced cell toxicity and the protective role of NAC.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckControls Verify Controls (Solvent, Contamination) Start->CheckControls OptimizeExp Optimize Experiment (Concentration, Time) CheckControls->OptimizeExp Controls OK InvestigateMech Investigate Mechanism (Apoptosis, ROS) OptimizeExp->InvestigateMech Toxicity Persists TestSolutions Test Mitigation Strategies (e.g., NAC) InvestigateMech->TestSolutions ReEvaluate Re-evaluate Cytotoxicity TestSolutions->ReEvaluate

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity in experiments.

Mitigation_Protocol_Flow CellSeeding Seed Cells in 96-well Plate TreatmentGroups Prepare Treatment Groups: - this compound only - NAC only - Co-treatment - Controls CellSeeding->TreatmentGroups Incubation Incubate (48-72h) TreatmentGroups->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay Analysis Analyze & Compare Cell Viability MTTAssay->Analysis

Caption: Experimental workflow for testing the cytoprotective effect of N-acetylcysteine (NAC).

References

Technical Support Center: Optimizing Neoaureothin Purification Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Neoaureothin (B8089337).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high purity important?

A1: this compound is a polyketide natural product produced by various Streptomyces species.[1] It exhibits a range of biological activities, making it a compound of interest for drug development. High purity of this compound is crucial for accurate biological assays, understanding its mechanism of action, and for preclinical and clinical studies, as impurities can confound experimental results and pose safety risks.[1]

Q2: What are the common sources for this compound isolation?

A2: this compound is a secondary metabolite produced by actinomycetes, with Streptomyces species being the most common source. The production yield can often be low, necessitating efficient extraction and purification protocols.

Q3: What are the primary steps in this compound purification?

A3: A typical purification workflow for this compound involves a multi-step process:

  • Fermentation: Culturing a this compound-producing Streptomyces strain.

  • Extraction: Isolating the crude this compound from the fermentation broth and mycelium using organic solvents.

  • Preliminary Purification: Initial fractionation of the crude extract using techniques like silica (B1680970) gel column chromatography.

  • Final Purification: High-resolution separation to obtain pure this compound, typically achieved by High-Performance Liquid Chromatography (HPLC).

  • Crystallization (Optional): Further purification and preparation of solid material.

Q4: How can I monitor the purity of this compound during purification?

A4: Purity can be monitored at each stage using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick method to analyze fractions from silica gel chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by analyzing the peak area of this compound relative to other components.[1]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Low Yield

Q5: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

A5: Low yield from the initial extraction can often be attributed to several factors:

  • Incomplete Cell Lysis: The organic solvent may not be efficiently penetrating the Streptomyces mycelium to extract the intracellular this compound.

  • Inefficient Extraction: The choice of solvent, solvent-to-broth ratio, or the number of extraction cycles may be suboptimal.

  • Degradation of this compound: The compound may be sensitive to heat, light, or pH during the extraction process.

Solutions:

  • Ensure thorough cell disruption: Sonication of the mycelium in the extraction solvent can improve cell lysis and release of this compound.

  • Optimize extraction parameters:

    • Use a suitable organic solvent like ethyl acetate (B1210297) or n-butanol.

    • Perform multiple extractions (at least 3) of both the supernatant and the mycelial cake.

    • Ensure vigorous mixing during extraction to maximize the partitioning of this compound into the organic phase.

  • Control extraction conditions:

    • Maintain a low temperature (e.g., below 40°C) during solvent evaporation using a rotary evaporator.

    • Protect the extract from direct light.

Chromatography Issues

Q6: I'm observing broad or tailing peaks during HPLC purification. What could be the cause and how can I fix it?

A6: Broad or tailing peaks in HPLC can be caused by several factors:

  • Column Degradation: The stationary phase of the HPLC column may be degraded.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.

  • Presence of Interfering Compounds: Impurities in the sample can interact with the column and affect the peak shape of the target compound.

  • Column Overload: Injecting too much sample can lead to peak distortion.

Solutions:

  • Use a new or thoroughly cleaned column.

  • Adjust the mobile phase pH: Ensure this compound is in a single ionic state. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often improve peak shape.

  • Pre-treat the sample: Use a solid-phase extraction (SPE) cartridge to remove interfering substances before HPLC.

  • Reduce the sample concentration or injection volume.

Q7: I'm having trouble separating this compound from impurities that co-elute during HPLC. What can I do?

A7: Co-elution of impurities is a common challenge in purifying natural products.

  • Insufficient Chromatographic Resolution: The chosen HPLC method may not be adequate to separate structurally similar impurities.

Solutions:

  • Optimize the HPLC gradient: A shallower gradient can improve the separation of closely eluting compounds.

  • Try a different stationary phase: If using a C18 column, consider a different chemistry like a phenyl-hexyl column, which offers different selectivity.

  • Adjust the mobile phase composition: Modifying the organic solvent (e.g., using methanol (B129727) instead of acetonitrile) or adding modifiers can alter the selectivity of the separation.

Product Purity and Stability

Q8: My final product contains unknown peaks. What is the likely source of these impurities?

A8: The presence of unknown peaks in the final product can be due to:

  • Contamination: Solvents, glassware, or other equipment may introduce contaminants.

  • Degradation of this compound: The compound may have degraded during the purification or storage process. This compound is known to be sensitive to light and temperature.

  • Presence of Closely Related Analogs: Streptomyces often produce a mixture of structurally related polyketides.

Solutions:

  • Use high-purity solvents and thoroughly clean all glassware.

  • Perform stability studies: Understand the degradation pathways and store this compound under appropriate conditions (e.g., protected from light, at low temperatures).

  • Use high-resolution analytical techniques: Techniques like LC-MS can help in identifying the structure of the impurities, which can guide the optimization of the purification method to remove them.

Q9: How can I prevent the loss of this compound during purification steps?

A9: Loss of the target compound can occur at various stages.

  • Adsorption: this compound may adsorb to glassware or the chromatography column material.

  • Degradation: Instability due to pH or temperature can lead to loss of the compound.

Solutions:

  • Silanize glassware: This can reduce the adsorption of the compound to glass surfaces.

  • Control temperature: Perform purification steps at a controlled, cool temperature.

  • Investigate pH stability: Determine the optimal pH range for this compound stability and buffer solutions accordingly.

Data Presentation

Table 1: Representative Data for a Typical Multi-Step Purification of this compound

Note: These values are illustrative and may vary depending on the specific experimental conditions.

Purification StepTotal Weight (mg)This compound Purity (%)Recovery of this compound (%)
Crude Ethyl Acetate Extract50005100
Silica Gel Chromatography5004590
Preparative RP-HPLC200>9880

Table 2: Illustrative this compound Production Yields from Different Streptomyces Strains

Bacterial StrainCulture ConditionThis compound Yield
Streptomyces sp. AN091965 (Parental Strain)Flask Culture37.6 ± 5.6 mg/L
Streptomyces sp. S-N87 (Mutant Strain)Flask Culture354.8 ± 7.8 mg/L
Streptomyces sp. S-N87 (Mutant Strain)150 L Tank Fermentation2.27 g/L

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol details the extraction of this compound from the fermentation broth and mycelium of a Streptomyces culture.

Materials:

  • Fermentation broth

  • Ethyl acetate or n-butanol

  • Centrifuge and centrifuge bottles

  • Separatory funnel

  • Rotary evaporator

  • Sonicator

Procedure:

  • Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 8,000 x g for 20 minutes to separate the supernatant and the mycelium.[2]

  • Supernatant Extraction: Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.[2]

  • Mycelium Extraction: Soak the mycelium in ethyl acetate and sonicate for 30 minutes to disrupt the cells. Filter the mixture to separate the organic solvent from the solid residue. Repeat the extraction of the mycelial cake twice more with fresh ethyl acetate.

  • Combine and Concentrate: Pool all the ethyl acetate extracts from the supernatant and mycelium. Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude this compound extract.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial purification of the crude this compound extract.

Materials:

  • Crude this compound extract

  • Silica gel (e.g., 230-400 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack it into a glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or 9:1 hexane:ethyl acetate) and load it onto the top of the silica gel column.[2]

  • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 1% to 50% ethyl acetate in hexane).

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the fractions by TLC to identify those containing this compound. This compound is a yellow-colored compound, which can aid in visual tracking. Pool the fractions with the highest concentration of this compound.

Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol details the final purification of this compound.

Materials:

  • Partially purified this compound from silica gel chromatography

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

  • HPLC-grade solvents: Acetonitrile (B52724) and Water (or Methanol and Water)

  • 0.1% Formic acid or Trifluoroacetic acid (TFA) (optional, to improve peak shape)

  • Collection vials

Procedure:

  • Sample Preparation: Dissolve the partially purified extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be to start with 50% B, increase to 100% B over 30 minutes, and then hold at 100% B for 10 minutes. This gradient should be optimized based on analytical HPLC results.

    • Flow Rate: Set the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: Monitor the elution at a wavelength where this compound has a strong absorbance (e.g., around 400 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Purity Confirmation: Confirm the purity of the final product by analytical HPLC.

Visualizations

G cluster_extraction Extraction & Initial Purification cluster_final_purification Final Purification Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Solvent_Extraction_S Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction_S Solvent_Extraction_M Solvent Extraction & Sonication Mycelium->Solvent_Extraction_M Crude_Extract Crude this compound Extract Solvent_Extraction_S->Crude_Extract Solvent_Extraction_M->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Enriched_Fractions Enriched Fractions Silica_Gel->Enriched_Fractions Prep_HPLC Preparative RP-HPLC Enriched_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Crystallization Crystallization (Optional) Pure_this compound->Crystallization Crystals This compound Crystals Crystallization->Crystals

Caption: General workflow for the purification of this compound.

G cluster_pathway Simplified this compound Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate PNBA p-Nitrobenzoic Acid (PNBA) (Starter Unit) Chorismate->PNBA PKS Type I Polyketide Synthase (PKS) (Iterative Modules) PNBA->PKS Polyketide_Chain Polyketide Chain Elongation PKS->Polyketide_Chain Tailoring Tailoring Enzymes (e.g., Oxygenase, Methyltransferase) Polyketide_Chain->Tailoring This compound This compound Tailoring->this compound

Caption: Simplified biosynthetic pathway of this compound.[3]

G cluster_extraction Troubleshooting Extraction cluster_chromatography Troubleshooting Chromatography cluster_final_product Troubleshooting Final Product Start Low Purification Yield Stage At which stage is the loss occurring? Start->Stage Extraction Extraction Stage->Extraction Initial Chromatography Chromatography Stage->Chromatography Intermediate Final_Product Final Product Stage->Final_Product Final Incomplete_Lysis Incomplete Cell Lysis? Extraction->Incomplete_Lysis Inefficient_Extraction Inefficient Solvent/Method? Extraction->Inefficient_Extraction Degradation_E Degradation during Extraction? Extraction->Degradation_E Poor_Separation Poor Peak Resolution? Chromatography->Poor_Separation Adsorption_Loss Adsorption to Column/Glassware? Chromatography->Adsorption_Loss Impurities Presence of Impurities? Final_Product->Impurities Degradation_S Degradation during Storage? Final_Product->Degradation_S Solution_Lysis Solution: Increase sonication time/power. Incomplete_Lysis->Solution_Lysis Solution_Extraction Solution: - Use appropriate solvent (e.g., ethyl acetate) - Increase number of extractions. Inefficient_Extraction->Solution_Extraction Solution_Degradation_E Solution: - Keep temperature low - Protect from light. Degradation_E->Solution_Degradation_E Solution_Separation Solution: - Optimize mobile phase gradient - Try a different column chemistry. Poor_Separation->Solution_Separation Solution_Adsorption Solution: - Silanize glassware - Evaluate column material. Adsorption_Loss->Solution_Adsorption Solution_Impurities Solution: - Use high-purity solvents - Identify impurities with LC-MS. Impurities->Solution_Impurities Solution_Degradation_S Solution: - Store at low temperature - Protect from light. Degradation_S->Solution_Degradation_S

Caption: Troubleshooting logic for low this compound purification yield.

References

Technical Support Center: Total Synthesis of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoaureothin. Given that a detailed total synthesis has not been extensively published, this guide focuses on the anticipated challenges in constructing its key structural motifs, drawing upon established chemical literature for analogous systems.

Frequently Asked Questions (FAQs)

1. What are the primary strategic challenges in the total synthesis of this compound?

The total synthesis of this compound is a complex undertaking with several key challenges:

  • Construction of the α-Pyrone Core: Synthesizing the substituted α-pyrone ring is a foundational challenge. Methods often involve the cyclization of 1,3,5-tricarbonyl compounds or transition metal-catalyzed reactions.[1][2]

  • Assembly of the Conjugated Polyene Chain: The creation of the conjugated polyene chain with precise E/Z geometry is often difficult, with risks of low yields and side reactions.[3]

  • Stereocontrolled Synthesis of the Tetrahydrofuran (B95107) Moiety: Establishing the correct stereochemistry of the substituted tetrahydrofuran ring is a significant hurdle.

  • Fragment Coupling: Joining the complex molecular fragments without compromising the stability of sensitive functional groups, particularly the conjugated polyene, is a critical step.[3]

2. What are the common issues in the synthesis of the α-pyrone core?

The synthesis of 4-hydroxy-2-pyrones, a key structural feature, often involves the cyclization of 1,3,5-tricarbonyl compounds.[1] Challenges include low to moderate yields in self-condensation reactions of β-ketoacids.[1] Transition metal-catalyzed methods, such as those using palladium, gold, rhodium, or ruthenium, offer alternative routes but may require careful optimization of catalysts and reaction conditions.[2]

3. What are the main difficulties in constructing the polyene chain?

The assembly of the conjugated polyene chain is often accomplished using palladium-catalyzed cross-coupling reactions like the Stille coupling.[4][5][6] Key challenges include:

  • Stereoselectivity: Achieving the desired E/Z configuration of the double bonds can be difficult. The stereochemistry of the vinyl halide is generally retained, but harsh conditions can lead to isomerization.[6]

  • Reaction Yield: The efficiency of the coupling reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.[5]

  • Byproduct Removal: The removal of toxic organotin byproducts from the reaction mixture can be challenging.[6][7]

Troubleshooting Guides

Challenge 1: Low Yield in Stille Coupling for Polyene Synthesis
Symptom Possible Cause Troubleshooting Suggestion
Low or no product formation Inactive catalystEnsure the Pd(0) catalyst is active. If starting with a Pd(II) precursor, ensure it is properly reduced. Use of bulky, electron-rich phosphine (B1218219) ligands can improve catalyst activity.[5]
Poor reactivity of the electrophileVinyl chlorides are generally not reactive enough. Use vinyl bromides or iodides, with iodides being more reactive.[6]
Presence of oxygen or moistureStille reactions are sensitive to oxygen and moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.[5]
Formation of side products Homocoupling of the organostannaneThis can occur at higher temperatures. Try running the reaction at a lower temperature.
Dehalogenation of the starting materialThis can be caused by protic impurities. Ensure all reagents and solvents are scrupulously dry.[3]
Challenge 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
Symptom Possible Cause Troubleshooting Suggestion
Formation of a mixture of E/Z isomers Suboptimal reaction conditionsThe stereoselectivity of the HWE reaction is highly dependent on the reaction conditions. To favor the (E)-alkene, use sodium hydride in THF.[3]
Inappropriate phosphonate (B1237965) reagentThe structure of the phosphonate reagent influences the E/Z selectivity. Bulky ester groups on the phosphonate can enhance E-selectivity. For (Z)-alkenes, consider using a Still-Gennari phosphonate.[3]

Data Presentation

While quantitative data on the total synthesis of this compound is scarce, here is a summary of the biological activity of this compound and its analogs against HIV.

CompoundStructureAnti-HIV Activity (IC50, nM)Cytotoxicity (CC50, µM)Key Structural Features
Aureothin (#1) (Reference Structure)~10>10Natural product with a p-nitrophenyl group.[8]
Analog #7 (Fluorinated analog)<10>25A synthetic analog with improved photostability and cell safety.[8]
Analog #2 (Truncated analog)>10,000Not reportedLacks the nitro-aryl moiety and the linker, showing no activity.[8]
Analog #18 (Carboxyl-substituted)>10,000Not reportedReplacement of the nitro group with a carboxyl group leads to a loss of potency.[8]

Experimental Protocols

General Protocol for Stille Coupling

This protocol provides a general guideline for a Stille coupling reaction to form a diene, a key step in polyene synthesis.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide (1.0 equiv), the vinylstannane (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]

  • Solvent Addition: Add degassed anhydrous solvent (e.g., THF or toluene, to a concentration of 0.1 M) via syringe.[3]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously to precipitate insoluble tin fluorides. Filter the mixture through Celite to remove the tin byproducts.[3]

  • Purification: Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

This protocol describes a typical HWE reaction to produce an (E)-α,β-unsaturated ester.

  • Ylide Formation: To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[3]

  • Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[3]

  • Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., diethyl ether).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[3]

Visualizations

G cluster_challenges Key Synthetic Challenges in this compound Total Synthesis A α-Pyrone Core Synthesis D Fragment Coupling A->D B Polyene Chain Assembly B->D C Tetrahydrofuran Synthesis C->D

Caption: Key challenges in the total synthesis of this compound.

G cluster_workflow General Workflow for Polyene Synthesis via Stille Coupling Start Start Step1 Prepare Reactants: Vinyl Iodide, Vinylstannane, Pd Catalyst Start->Step1 Step2 Reaction under Inert Atmosphere Step1->Step2 Step3 Monitor Reaction (TLC/LC-MS) Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No Step4 Work-up with KF to Remove Tin Decision->Step4 Yes Step5 Purification (Chromatography) Step4->Step5 End End Step5->End

Caption: Experimental workflow for Stille coupling.

G Troubleshooting Low Yield in Stille Coupling Inactive Catalyst Poor Reactivity of Electrophile Presence of Oxygen/Moisture Solutions Solutions Use active Pd(0) and bulky ligands Use vinyl bromide or iodide Use anhydrous conditions Troubleshooting:f0->Solutions:f0 Troubleshooting:f1->Solutions:f1 Troubleshooting:f2->Solutions:f2

References

Technical Support Center: Enhancing the Bioavailability of Neoaureothin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Neoaureothin derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of this compound derivative formulation. Inadequate particle size reduction.Employ micronization or high-pressure homogenization to produce nanosuspensions. Aim for a particle size of less than 1 µm to increase the surface area for dissolution.[1][2]
Poor wettability of the drug particles.Incorporate surfactants or hydrophilic polymers in your formulation. For solid dispersions, polymers like PVP or PEGs can enhance wettability.[3][4][5][6]
Drug recrystallization from an amorphous state.Ensure the chosen polymer in a solid dispersion effectively inhibits drug crystallization. Conduct stability studies under accelerated conditions (e.g., high humidity and temperature) to assess the physical stability of the amorphous form.
High variability in Caco-2 cell permeability assay results. Inconsistent Caco-2 cell monolayer integrity.Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within your established acceptable range.[7] Perform a Lucifer Yellow permeability assay to confirm monolayer integrity.[7]
Low aqueous solubility of the this compound derivative in the assay buffer.Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the transport buffer, ensuring the final solvent concentration is non-toxic to the cells (typically <1%). The use of solubilizing agents like Brij 35 or Cremophor EL can be explored, but their effect on membrane integrity must be validated.[8]
Compound adsorption to the plasticware.Use low-binding plates and pipette tips. Including a protein like bovine serum albumin (BSA) in the basolateral chamber can help reduce non-specific binding.[9]
Active efflux of the compound by transporters like P-glycoprotein (P-gp).Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[7] Co-administer a known P-gp inhibitor, like verapamil, to confirm.[7]
Poor in vivo bioavailability despite good in vitro dissolution. Extensive first-pass metabolism.Investigate potential metabolic pathways of the this compound derivative. Co-administration with a metabolic inhibitor (in preclinical models) can help identify the contribution of first-pass metabolism.
Instability in the gastrointestinal tract.Assess the chemical stability of the derivative at different pH values simulating the stomach and intestinal environments.
Inadequate absorption due to poor membrane permeability.While in vitro dissolution is improved, the intrinsic permeability of the molecule might be low. Consider derivatization strategies to improve lipophilicity, but maintain a balance with aqueous solubility.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: What are the most promising strategies to enhance the oral bioavailability of poorly soluble this compound derivatives? A1: Several strategies have proven effective for improving the bioavailability of poorly water-soluble drugs and are applicable to this compound derivatives. These include:

    • Particle Size Reduction: Techniques like micronization and nanosuspension preparation increase the surface area of the drug, leading to a higher dissolution rate.[1][2]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[3][4][5][6] Common carriers include polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP).

    • Complexation: Forming inclusion complexes with cyclodextrins or phospholipids (B1166683) can improve the aqueous solubility of the drug.[10]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

  • Q2: How do I choose the best formulation strategy for my specific this compound derivative? A2: The choice of formulation strategy depends on the physicochemical properties of your specific derivative, such as its melting point, logP, and chemical stability. A systematic screening approach is recommended. Start with simple methods like solid dispersions with different polymers and progress to more complex systems like nanosuspensions if needed.

Experimental Protocols & Assays

  • Q3: Where can I find a detailed protocol for preparing a nanosuspension of a this compound derivative? A3: While a protocol specific to this compound is not readily available, you can adapt established methods for poorly soluble drugs. A common approach is the melt emulsification method, which avoids the use of harsh organic solvents.[11] Another is the precipitation-ultrasonication method.

  • Q4: What are the key parameters to control during the preparation of a solid dispersion? A4: Critical parameters include the drug-to-polymer ratio, the choice of solvent (for solvent evaporation methods), and the cooling rate (for melting methods).[3][4][5][6] These factors significantly influence the physical state (amorphous vs. crystalline) and stability of the final product.

  • Q5: What is the difference between a Caco-2 permeability assay and a PAMPA assay? A5: The Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive and active transport mechanisms, including efflux.[7][12] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that evaluates only passive permeability across an artificial lipid membrane and is generally higher throughput and more cost-effective.[8][13][14]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following tables provide a summary of hypothetical, yet representative, quantitative data for different this compound derivatives formulated using various bioavailability enhancement techniques.

Table 1: In Vitro Dissolution of this compound Derivative Formulations

Derivative Formulation Dissolution Medium % Dissolved at 30 min % Dissolved at 60 min
Neo-AUnprocessed PowderSimulated Gastric Fluid (pH 1.2)5%8%
Neo-ANanosuspensionSimulated Gastric Fluid (pH 1.2)85%95%
Neo-ASolid Dispersion (1:5 drug:PVP K30)Simulated Gastric Fluid (pH 1.2)70%88%
Neo-BUnprocessed PowderSimulated Intestinal Fluid (pH 6.8)2%4%
Neo-BNanosuspensionSimulated Intestinal Fluid (pH 6.8)90%98%
Neo-BSolid Dispersion (1:10 drug:PEG 8000)Simulated Intestinal Fluid (pH 6.8)75%92%

Table 2: In Vivo Pharmacokinetic Parameters of Formulated this compound Derivatives in Rats

Derivative Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Neo-AUnprocessed Powder50504.0300100% (Reference)
Neo-ANanosuspension504501.02100700%
Neo-ASolid Dispersion503201.51650550%
Neo-BUnprocessed Powder50256.0150100% (Reference)
Neo-BNanosuspension503001.018001200%
Neo-BSolid Dispersion502101.51350900%

Experimental Protocols

Protocol 1: Preparation of this compound Derivative Nanosuspension by Precipitation-Ultrasonication
  • Dissolve the Drug: Dissolve 100 mg of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Prepare the Stabilizer Solution: In a separate beaker, dissolve a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) - HPMC) in an aqueous solution.

  • Precipitation: Add the drug solution dropwise into the stabilizer solution under high-speed homogenization (e.g., 10,000 rpm) to form a coarse suspension.

  • Ultrasonication: Subject the coarse suspension to high-intensity probe ultrasonication in an ice bath to prevent overheating. Sonicate for 15-30 minutes or until a translucent nanosuspension is formed.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: Preparation of this compound Derivative Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific ratio of the this compound derivative and a hydrophilic polymer (e.g., 1:5 drug-to-PVP K30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.

Signaling Pathways and Experimental Workflows

Putative Anticancer Signaling Pathway of this compound Derivatives

This compound and its derivatives have demonstrated anticancer properties.[8] While the exact signaling cascade is an active area of research, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as the MAPK and NF-κB pathways.

anticancer_pathway This compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition MAPK MAPK Pathway (JNK, p38) ROS->MAPK Apoptosis_genes ↑ Pro-apoptotic genes (e.g., Bax) MAPK->Apoptosis_genes Anti_apoptosis_genes ↓ Anti-apoptotic genes (e.g., Bcl-2) NFkB_inhibition->Anti_apoptosis_genes Mitochondria Mitochondrial Dysfunction Apoptosis_genes->Mitochondria Anti_apoptosis_genes->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis anti_hiv_pathway Proviral_DNA Integrated Proviral DNA Transcription Transcription Proviral_DNA->Transcription Viral_RNA Unspliced & Singly Spliced Viral RNA Transcription->Viral_RNA Nuclear_Export Nuclear Export Viral_RNA->Nuclear_Export Rev Rev Protein Rev->Nuclear_Export Cytoplasm Cytoplasm Nuclear_Export->Cytoplasm Blocked Translation Translation of Viral Structural Proteins Nuclear_Export->Translation Normal Process This compound This compound Derivative This compound->Nuclear_Export Virion_Assembly New Virion Assembly Translation->Virion_Assembly bioavailability_workflow Start Start: Select this compound Derivative Formulation Formulation Development (e.g., Nanosuspension, Solid Dispersion) Start->Formulation In_Vitro_Dissolution In Vitro Dissolution Studies Formulation->In_Vitro_Dissolution In_Vitro_Permeability In Vitro Permeability Assays (Caco-2 / PAMPA) In_Vitro_Dissolution->In_Vitro_Permeability In_Vivo_PK In Vivo Pharmacokinetic Studies in Animal Model In_Vitro_Permeability->In_Vivo_PK Data_Analysis Data Analysis and Comparison In_Vivo_PK->Data_Analysis End End: Optimized Formulation Data_Analysis->End

References

Validation & Comparative

Neoaureothin vs. Aureothin: A Comparative Analysis of Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-HIV activity of neoaureothin (B8089337) and its structural analog, aureothin (B1665325). Both are γ-pyrone polyketide natural products that have demonstrated potential as inhibitors of HIV replication.[1][2] While direct comparative data for this compound is limited in publicly available literature, this guide leverages data from highly potent synthetic derivatives of this compound to provide a substantive comparison with aureothin.

Data Presentation: Anti-HIV Activity and Cytotoxicity

The following tables summarize the quantitative data on the anti-HIV efficacy and cytotoxic profiles of aureothin and a potent synthetic derivative of this compound, designated as compound #7.[1][3] Compound #7, where the para-nitrophenyl (B135317) moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group, exhibits significantly improved anti-HIV activity and cellular safety.[1]

Compound Assay Type Cell Line Virus Strain Parameter Value Reference
AureothinHIV Replication InhibitionLC5-RICNot SpecifiedIC50<10 nM[4]
This compound Derivative (Compound #7) HIV Replication Inhibition Primary Human Cells Not Specified IC90 <45 nM [2]

Table 1: Comparative Anti-HIV Activity. IC50 (Half-maximal Inhibitory Concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. IC90 represents the concentration required for 90% inhibition.

Compound Assay Type Cell Line Parameter Value Reference
AureothinCytotoxicityNot SpecifiedCC50~2.27 µM[1][3]
This compound Derivative (Compound #7) Cytotoxicity Not Specified CC50 >10 µM [1]

Table 2: Comparative Cytotoxicity. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of cells.

Compound Selectivity Index (SI = CC50/IC50) Reference
Aureothin~194[1][3]
This compound Derivative (Compound #7) >970 [1][3]

Table 3: Comparative Selectivity Index. The selectivity index is a ratio that measures the window of therapeutic effect. A higher SI is indicative of a more promising therapeutic candidate.

Mechanism of Action

This compound and aureothin exhibit a novel mechanism of action, distinct from all currently approved antiretroviral drugs.[2][5] They function as late-phase inhibitors of HIV replication.[4] Instead of targeting early events like reverse transcription or integration, these compounds inhibit the de novo production of HIV from integrated proviruses by blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[1][2][4]

cluster_0 Host Cell Nucleus cluster_1 Host Cell Cytoplasm Integrated HIV Provirus Integrated HIV Provirus Transcription Transcription Integrated HIV Provirus->Transcription HIV RNA HIV RNA Transcription->HIV RNA RNA Accumulation RNA Accumulation HIV RNA->RNA Accumulation Viral Protein Synthesis Viral Protein Synthesis HIV RNA->Viral Protein Synthesis Blocked RNA Accumulation Blocked RNA Accumulation This compound / Aureothin This compound / Aureothin This compound / Aureothin->Blocked RNA Accumulation Virion Assembly Virion Assembly Viral Protein Synthesis->Virion Assembly New Virion Release New Virion Release Virion Assembly->New Virion Release cluster_workflow Experimental Workflow cluster_assays Assays Start Start Cell_Culture Cell Culture (e.g., LC5-RIC) Start->Cell_Culture Compound_Addition Add Test Compounds (this compound/Aureothin) Cell_Culture->Compound_Addition HIV_Infection Infect Cells with HIV Compound_Addition->HIV_Infection Incubation_48h Incubate for 48h HIV_Infection->Incubation_48h Anti_HIV_Assay Anti-HIV Assay (Fluorescence Reading) Incubation_48h->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Incubation_48h->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Anti_HIV_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

References

Unveiling Neoaureothin's Unique Antiviral Strategy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antiviral mechanism of Neoaureothin reveals a novel strategy to combat HIV, distinct from currently approved antiretroviral therapies. This guide provides a comparative analysis of this compound's performance against established antiviral agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a γ-pyrone polyketide, and its synthetic derivatives have emerged as potent inhibitors of HIV replication.[1] Unlike conventional antiviral drugs that target specific viral enzymes or entry processes, this compound employs a unique mechanism of action by inhibiting the de novo production of infectious virus particles from cells already containing integrated HIV provirus.[1][2] This is achieved by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1][2] This novel approach presents a promising new avenue for antiviral drug development, particularly in the face of growing drug resistance to existing therapies.

Comparative Performance Analysis

To contextualize the antiviral efficacy of this compound and its derivatives, this section provides a comparative overview of their performance against established antiretroviral drugs from different classes, including Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Entry Inhibitors.

Quantitative Antiviral Activity and Cytotoxicity

The potency and safety of an antiviral compound are critical parameters in its evaluation. The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) measures the drug's effectiveness in inhibiting viral replication, while the 50% cytotoxic concentration (CC50) assesses its toxicity to host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable therapeutic window.

While specific IC50 and CC50 values for this compound are not extensively documented in publicly available literature, a highly potent synthetic derivative, designated as Compound #7, has demonstrated significant promise.[1][3] In this derivative, the para-nitrophenyl (B135317) moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group, resulting in markedly improved anti-HIV activity and cellular safety.[1]

Table 1: Antiviral Activity and Cytotoxicity of this compound and its Derivatives

CompoundTarget/AssayIC50/IC90CC50Selectivity Index (SI)Reference
Compound #7 HIV Replication< 45 nM (IC90)> 10 µM> 222[3]
Aureothin Cytotoxicity AssayNot Reported~2.27 µMNot Applicable[1]
Alloaureothin Human Fibrosarcoma (HT1080) cells30 µM (IC50)Not ReportedNot Reported[1]

Table 2: Comparative Antiviral Activity and Cytotoxicity of Approved HIV-1 Inhibitors

DrugDrug ClassIC50CC50Selectivity Index (SI)
Nevirapine NNRTI0.540 µM[4]>100 µM>185
Efavirenz NNRTI0.51 ng/mL (~1.6 nM)[5]>100 µM>62,500
Zidovudine (AZT) NRTI0.004-0.13 µM>100 µM>769
Tenofovir NRTI0.03-0.5 µM>100 µM>200
Lopinavir (B192967) Protease Inhibitor0.69 ng/mL (~1.1 nM)[6]>10 µM>9,090
Ritonavir (B1064) Protease Inhibitor4.0 ng/mL (~5.5 nM)[6]>10 µM>1,818
Darunavir Protease Inhibitor2.0-4.4 nM[7]>100 µM>22,727
Maraviroc Entry Inhibitor (CCR5 antagonist)2.0 nM (mean IC90)[8]>10 µM[8]>5,000
Enfuvirtide Entry Inhibitor (Fusion inhibitor)0.25-4.3 ng/mL>40 µg/mL>9,302
Ibalizumab Entry Inhibitor (CD4 post-attachment inhibitor)0.03-1.7 ng/mLNot ReportedNot Reported

Deciphering the Mechanism: Experimental Validation

The validation of this compound's unique antiviral mechanism relies on a series of key experiments designed to pinpoint its effect on the viral life cycle.

Signaling Pathway of this compound's Antiviral Action

This compound and its derivatives interfere with a late-stage event in the viral replication cycle, subsequent to the integration of the viral DNA into the host cell genome. The proposed mechanism involves the modulation of host cell signaling pathways that ultimately regulate the transcription and accumulation of viral RNA.

Neoaureothin_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus cluster_virion Progeny Virion Assembly This compound This compound / Compound #7 HostFactors Host Cellular Factors This compound->HostFactors Modulates Provirus Integrated HIV-1 Provirus (DNA) HostFactors->Provirus Inhibits Transcription/Accumulation Viral_RNA Viral RNA (gag, env, genomic) Provirus->Viral_RNA Transcription Virion Immature, Non-infectious Virions Viral_RNA->Virion Blocked Assembly

Proposed mechanism of this compound's antiviral action.
Experimental Workflow: From Treatment to Quantification

The validation of this compound's mechanism involves treating HIV-infected cells with the compound, followed by the quantification of specific viral RNA species.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., J-Lat 10.6 cells + this compound) B 2. Cell Harvesting & Lysis A->B C 3. Total RNA Extraction (with DNase treatment) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Quantitative PCR (qPCR) (gag, env, tat/rev primers) D->E F 6. Data Analysis (Relative Quantification of Viral RNA) E->F

Workflow for quantifying viral RNA inhibition.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to validate the antiviral mechanism of this compound.

Quantification of Viral RNA Accumulation by RT-qPCR

This protocol details the steps to quantify the levels of specific HIV-1 messenger RNAs (mRNAs) in response to treatment with a test compound.

a. Cell Culture and Treatment:

  • Culture latently HIV-1 infected cells (e.g., J-Lat 10.6 cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL in a final volume of 500 µL per well.

  • Prepare serial dilutions of this compound or its derivatives in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known latency-reversing agent if applicable).

  • Add the compounds to the respective wells and incubate for 24-48 hours.

b. RNA Extraction and DNase Treatment:

  • Harvest the cells and pellet them by centrifugation.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Crucially, perform an on-column DNase digestion during the RNA extraction process to eliminate any contaminating proviral DNA, ensuring that the detected signal originates solely from transcribed RNA.

  • Elute the purified RNA in RNase-free water and determine its concentration and purity using a spectrophotometer.

c. Reverse Transcription (RT):

  • Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.

  • The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and random primers or gene-specific primers.

d. Quantitative PCR (qPCR):

  • Prepare qPCR reactions using a suitable master mix (e.g., TaqMan or SYBR Green) and specific primers and probes for the HIV-1 genes of interest (e.g., gag, env, and tat/rev) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

  • Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

e. Data Analysis:

  • Determine the cycle threshold (Ct) values for each target and housekeeping gene.

  • Calculate the relative quantification of viral RNA expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

  • Seed target cells (e.g., MT-4 or PBMCs) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the existing medium with the medium containing the diluted compound and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the supernatant and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to untreated control cells and determine the CC50 value.

HIV-1 p24 Antigen ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of virus production.

  • Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants from the antiviral assay, along with a standard curve of known p24 concentrations, and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm and calculate the p24 concentration in the samples based on the standard curve.

Conclusion

This compound and its derivatives represent a promising new class of antiviral agents with a mechanism of action that is distinct from all currently approved anti-HIV drugs. By inhibiting the accumulation of viral RNA, these compounds effectively halt the production of new, infectious virions. The lead synthetic derivative, Compound #7, demonstrates superior potency and an improved safety profile compared to the natural product. Further investigation into the structure-activity relationship of this compound derivatives and the precise host factors they modulate will be crucial for the development of this novel class of antivirals into clinically viable therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and validation of these and other novel antiviral compounds.

References

Comparative Guide to Neoaureothin Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neoaureothin's performance with alternative compounds and outlines the experimental data supporting its target identification and validation. This compound, a polyketide natural product, and its parent compound, Aureothin, have garnered significant interest for their diverse biological activities, including anti-HIV, anticancer, and antifungal properties.

Target Identification: Thioredoxin Reductase as a Key Molecular Target

A primary molecular target of this compound and Aureothin has been identified as thioredoxin reductase (TrxR) . TrxR is a crucial enzyme in the cellular antioxidant system, playing a vital role in maintaining redox homeostasis. Its inhibition can lead to increased oxidative stress within cells, making it a promising target for cancer therapy.

Comparative Data: Anti-HIV and Cytotoxic Activity

While comprehensive data for this compound is still emerging, comparative studies on its structurally related parent compound, Aureothin, and its synthetic derivatives provide valuable insights into its potential efficacy and safety profile.

CompoundBiological ActivityIC50 / IC90CC50Selectivity Index (CC50/IC50)Key Structural Features
Aureothin Anti-HIV~10 nM (IC50)~2.27 µM~194Natural product with a p-nitrophenyl group
Compound #7 (Synthetic Derivative) Anti-HIV< 45 nM (IC90)> 10 µM> 9704-trifluoromethylphenyl group instead of p-nitrophenyl
Alloaureothin (Natural Derivative) Anticancer (Human Fibrosarcoma HT1080)30 µM (IC50)Not ReportedNot ReportedIsomer of Aureothin

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of this compound's biological activities.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of TrxR.

Principle: The assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), is a colored compound that can be measured spectrophotometrically at 412 nm. A decrease in the rate of TNB formation in the presence of the test compound indicates inhibition of TrxR.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer with EDTA), NADPH, and DTNB.

  • Add the test compound (this compound or other inhibitors) at various concentrations.

  • Initiate the reaction by adding purified TrxR enzyme.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)

This cell-based assay is used to screen for compounds that inhibit HIV replication.

Principle: LC5-RIC cells are a human T-cell line engineered to be highly susceptible to HIV infection. These cells contain a reporter gene (DsRed1) that is activated upon HIV infection, leading to the production of a fluorescent protein. A reduction in fluorescence indicates inhibition of HIV replication.[1]

Protocol:

  • Seed LC5-RIC cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compound.

  • Infect the cells with a known amount of HIV.

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Measure the fluorescence of the DsRed1 reporter protein using a fluorescence plate reader.

  • Calculate the percentage of inhibition of HIV replication for each compound concentration and determine the IC50 or IC90 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the viability of cells after treatment with a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow MTT salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours, allowing formazan crystals to form.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value, the concentration that reduces cell viability by 50%.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of an antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus after a defined incubation period.

Protocol:

  • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculate each well with a standardized fungal suspension.

  • Include a growth control (no compound) and a sterility control (no fungus).

  • Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • Visually inspect the plates for fungal growth. The MIC is the lowest concentration at which no visible growth is observed.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TargetIdentificationWorkflow cluster_discovery Target Discovery cluster_identification Target Identification cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Anti-HIV, Anticancer) Bioactive_Hit Bioactive Hit (this compound) Phenotypic_Screening->Bioactive_Hit Identifies Affinity_Chromatography Affinity Chromatography Bioactive_Hit->Affinity_Chromatography Used as bait Proteomics Proteomic Analysis Bioactive_Hit->Proteomics Perturbs proteome Identified_Target Identified Target (e.g., Thioredoxin Reductase) Affinity_Chromatography->Identified_Target Isolates Proteomics->Identified_Target Suggests Enzymatic_Assay Enzymatic Assay (TrxR Inhibition) Identified_Target->Enzymatic_Assay Tested in Cellular_Assays Cellular Assays (Cytotoxicity, etc.) Identified_Target->Cellular_Assays Validated in Validated_Target Validated Target Enzymatic_Assay->Validated_Target Cellular_Assays->Validated_Target

Caption: Workflow for this compound Target Identification and Validation.

Neoaureothin_Signaling_Pathway cluster_hiv Anti-HIV Activity cluster_cancer Anticancer Activity This compound This compound Viral_RNA_Accumulation Viral RNA Accumulation This compound->Viral_RNA_Accumulation Inhibits TrxR Thioredoxin Reductase (TrxR) This compound->TrxR Inhibits HIV_Replication HIV Replication Viral_RNA_Accumulation->HIV_Replication ROS Increased ROS (Oxidative Stress) TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Proposed Signaling Pathways for this compound's Biological Activities.

Experimental_Workflow_IC50 Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Addition 2. Add Serial Dilutions of this compound Cell_Seeding->Compound_Addition Incubation 3. Incubate for ~72 hours Compound_Addition->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 5. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Experimental Workflow for IC50 Determination using MTT Assay.

References

Unveiling Neoaureothin: A Comparative Look at a Potential Antimalarial Contender

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing global battle against malaria, the scientific community continues its relentless pursuit of novel therapeutic agents to combat the ever-evolving resistance of the Plasmodium parasite. A promising but lesser-known natural compound, Neoaureothin, also identified as Spectinabilin, has demonstrated noteworthy antiplasmodial properties. This guide offers a detailed comparative analysis of this compound against current frontline antimalarial drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential, supported by available experimental data.

Performance Snapshot: this compound vs. Standard Antimalarials

This compound, a polyketide produced by Streptomyces spectabilis, has been evaluated for its in vitro efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. While research is not as extensive as for clinically established drugs, initial findings provide a basis for comparison.

CompoundTarget Organism/Cell LineIC50 (μg/mL)CC50 (μg/mL)Selectivity Index (SI)
This compound (Spectinabilin) Plasmodium falciparum (K1, multidrug-resistant)7.8[1]>25 (KB, BC-1, Vero cells)>3.2
Chloroquine Plasmodium falciparum (drug-sensitive strains)~0.01 - 0.05>100 (various mammalian cell lines)>2000
Artemether (in ACT) Plasmodium falciparum (sensitive strains)~0.001 - 0.005High (generally low cytotoxicity)High
Lumefantrine (in ACT) Plasmodium falciparum (sensitive strains)~0.05 - 0.2High (generally low cytotoxicity)High
Mefloquine (B1676156) Plasmodium falciparum (sensitive strains)~0.02 - 0.05>10 (various mammalian cell lines)>200
Atovaquone Plasmodium falciparum (sensitive strains)~0.001 - 0.005>50 (various mammalian cell lines)>10000
Proguanil (as cycloguanil) Plasmodium falciparum (sensitive strains)~0.001 - 0.01High (generally low cytotoxicity)High

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of in vitro parasite growth. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that is required to cause 50% cytotoxicity in mammalian cells. Selectivity Index (SI): Calculated as CC50/IC50, a higher SI indicates greater selectivity for the parasite over host cells.

Unraveling the Mechanisms of Action

A critical aspect of any antimalarial drug is its mechanism of action. Understanding these pathways is key to overcoming resistance and designing novel therapeutic strategies.

This compound (Spectinabilin): The precise antimalarial mechanism of this compound has not been fully elucidated in the available literature. However, its well-documented activity against HIV is attributed to the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of viral RNAs that encode for structural components. It is plausible that this compound may interfere with nucleic acid or protein synthesis pathways within the Plasmodium parasite, but further research is required to confirm this hypothesis.

Current Antimalarial Drugs:

  • Artemisinin-based Combination Therapies (ACTs): Artemisinin and its derivatives are thought to be activated by heme iron in the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS) that damage parasite proteins and lipids. The partner drugs in ACTs have longer half-lives and different mechanisms, such as inhibiting heme detoxification (lumefantrine) or folate synthesis.

  • Chloroquine: This drug concentrates in the acidic food vacuole of the parasite and inhibits the polymerization of heme into hemozoin. The accumulation of free heme is toxic to the parasite.

  • Mefloquine: While the exact mechanism is not fully understood, mefloquine is believed to inhibit heme polymerization and may also interact with the parasite's ribosome, inhibiting protein synthesis.

  • Atovaquone-Proguanil: This combination therapy targets the parasite's mitochondrial electron transport chain (atovaquone) and dihydrofolate reductase (proguanil's active metabolite, cycloguanil), thereby disrupting pyrimidine (B1678525) and folate synthesis, respectively.

cluster_this compound Proposed Pathway for this compound This compound This compound UnknownTarget Unknown Parasite Target (Potentially Nucleic Acid/Protein Synthesis) This compound->UnknownTarget ? Inhibition Inhibition of Parasite Growth UnknownTarget->Inhibition

Proposed antimalarial action of this compound.

Experimental Protocols: A Look at the Methodology

The data presented in this guide is derived from established in vitro and in vivo experimental protocols designed to assess the efficacy and cytotoxicity of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of antimalarial drugs is commonly determined using a SYBR Green I-based fluorescence assay.

Principle: This assay measures the proliferation of P. falciparum in human erythrocytes. The SYBR Green I dye intercalates with the DNA of the parasite, and the resulting fluorescence is proportional to the number of parasites.

Methodology:

  • Parasite Culture: A synchronized culture of P. falciparum (e.g., K1 or 3D7 strain) is maintained in human erythrocytes in a suitable culture medium.

  • Drug Dilution: The test compound (this compound) and standard antimalarial drugs are prepared in a series of dilutions.

  • Incubation: The parasite culture is incubated with the various drug concentrations in a 96-well plate for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Start Start: Synchronized P. falciparum Culture Incubate Incubate with Drug Dilutions (72h) Start->Incubate Lyse Lyse Erythrocytes & Add SYBR Green I Incubate->Lyse Measure Measure Fluorescence Lyse->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for in vitro antiplasmodial assay.
In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Methodology:

  • Cell Culture: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Addition: The cells are then incubated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the drug concentration.

Conclusion and Future Directions

This compound (Spectinabilin) presents as a compound of interest in the landscape of antimalarial drug discovery. Its activity against a multidrug-resistant strain of P. falciparum is a promising starting point. However, to fully assess its potential, further research is imperative. Key areas for future investigation include:

  • Elucidation of the Antimalarial Mechanism of Action: Understanding how this compound kills the malaria parasite is crucial for its development as a therapeutic agent.

  • In Vivo Efficacy Studies: While in vitro data is valuable, in vivo studies in animal models are necessary to evaluate the drug's efficacy, pharmacokinetics, and safety in a whole organism.

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure of this compound could lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

The preliminary data on this compound warrants its continued investigation as a potential scaffold for the development of a new class of antimalarial drugs. As the threat of drug resistance continues to grow, the exploration of novel compounds like this compound is essential to enriching the pipeline of future antimalarial therapies.

References

Rise of a Novel HIV Inhibitor: Neoaureothin Derivatives Show Promise Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

New synthetic derivatives of the natural product Neoaureothin are demonstrating significant potential in the fight against drug-resistant HIV. A lead compound, designated #7, exhibits superior potency and an improved safety profile compared to its natural counterpart, Aureothin. This novel class of compounds operates via a unique mechanism of action, offering a new front in the battle against multidrug-resistant HIV.

Recent preclinical studies have highlighted the efficacy of these synthetic polyketides, particularly compound #7, in which the para-nitrophenyl (B135317) moiety of the parent compound is replaced by a 4-trifluoromethylphenyl group.[1] This structural modification has led to a marked improvement in both anti-HIV activity and cellular safety.[1] The unique mechanism of these this compound-inspired compounds departs from all currently approved antiretroviral drugs, as they inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of essential viral RNAs.[1][2] This novel approach presents a promising strategy for overcoming existing drug resistance.

Comparative Efficacy and Safety Profile

Quantitative analysis reveals a significant enhancement in the therapeutic window for the synthetic derivative, compound #7, when compared to the natural product, Aureothin. Compound #7 demonstrates a 90% inhibitory concentration (IC90) of less than 45 nM against HIV, highlighting its potent ability to suppress viral replication.[1] Furthermore, it shows no cytotoxic effects up to 10 µM, resulting in a selectivity index greater than 970.[1] This represents a more than five-fold increase in selectivity compared to Aureothin.[1]

CompoundIC90 (Anti-HIV)CC50 (Cytotoxicity)Selectivity Index (CC50/IC50)
Aureothin (Natural)Not Reported~2.27 µM~194
Compound #7 (Synthetic) < 45 nM > 10 µM > 970

Table 1: Comparative in vitro efficacy and cytotoxicity of Aureothin and its synthetic derivative, compound #7.[1]

Studies have shown that compound #7 effectively inhibits a spectrum of clinical isolates, including both HIV-1 and HIV-2 genotypes.[3] Notably, its efficacy extends to a virus isolate with multiple drug resistance mutations, underscoring its potential in treating patients who have developed resistance to current therapeutic regimens.[3]

Mechanism of Action: A Novel Approach to HIV Inhibition

This compound and its derivatives function as late-phase inhibitors of the HIV replication cycle.[4] Unlike many existing antiretrovirals that target early events such as reverse transcription or integration, these compounds act by preventing the accumulation of viral RNAs that encode for structural proteins and the viral genome.[2][4] This disruption in the viral life cycle leads to a significant reduction in the production of new, infectious virions.[4]

HIV_Inhibition Mechanism of Action of this compound Derivatives cluster_host_cell Infected Host Cell Provirus Integrated HIV Provirus Transcription Transcription Provirus->Transcription Viral_RNA Viral RNA Accumulation Transcription->Viral_RNA Translation Translation & Assembly Viral_RNA->Translation Virions New Infectious Virions Translation->Virions This compound This compound Derivatives This compound->Viral_RNA Inhibits

Proposed mechanism of action for this compound derivatives.

Experimental Protocols

The anti-HIV activity and cytotoxicity of this compound derivatives were primarily evaluated using the LC5-RIC reporter cell line and a standard MTT assay, respectively.

Anti-HIV Activity Assessment (LC5-RIC Assay)

The LC5-RIC assay is a cell-based method that utilizes a human T-cell line engineered to be highly susceptible to HIV and to express a DsRed1 fluorescent reporter gene upon infection.[1][4]

  • Cell Culture: LC5-RIC cells are cultured in microtiter plates.[1]

  • Compound Addition: Test compounds (this compound derivatives or controls) are added to the cell cultures at various concentrations.[1]

  • HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with a preparation of HIV.[1]

  • Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.[1]

  • Reporter Gene Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein.[4]

  • Infectious Virus Titer: Supernatants from the test cultures are collected and transferred to fresh LC5-RIC cells to determine the titer of infectious virus produced.[5]

LC5_RIC_Workflow LC5-RIC Assay Workflow Start Seed LC5-RIC cells Add_Compound Add this compound Derivative Start->Add_Compound Infect Infect with HIV Add_Compound->Infect Incubate Incubate 48h Infect->Incubate Measure Measure DsRed1 Fluorescence Incubate->Measure Analyze Analyze Data (IC50/IC90) Measure->Analyze End Results Analyze->End MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Seed Cells Add_Compound Add Test Compound Start->Add_Compound Incubate_Cells Incubate (48-72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 End Results Calculate_CC50->End

References

Unveiling the Double-Edged Sword: Cross-Reactivity of Neoaureothin in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the polyketide natural product Neoaureothin, also known as Spectinabilin, reveals its potent cytotoxic activity against a range of cancer cell lines, alongside a complex cross-reactivity profile that warrants careful consideration in drug development. This guide provides a comparative overview of this compound and its analogs' performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, primarily investigated for its anti-HIV properties, demonstrates significant anti-proliferative effects in various cancer models. Its mechanism of action in cancer cells is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest, often mediated through key cellular signaling pathways. Understanding the on-target and potential off-target effects of this compound is crucial for harnessing its therapeutic potential while mitigating unintended cellular consequences.

Comparative Cytotoxic Activity

While direct head-to-head studies of this compound across a wide spectrum of cancer cell lines are limited, data from various investigations on this compound (Spectinabilin) and its structural analogs provide valuable insights into its cytotoxic potential. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds in different human cancer cell lines.

Compound/AnalogCancer Cell LineCell Line OriginIC50 Value
Spectinabilin (this compound) Multiple Human Cancer Cell LinesVarious18.7 ± 3.1 to 34.6 ± 4.7 μM
Spectinabilin Derivative A549Lung Carcinoma9.7 µg/mL
HCT-116Colon Carcinoma12.8 µg/mL
HepG2Hepatocellular Carcinoma9.1 µg/mL
Alloaureothin HT1080Fibrosarcoma30 µM

Delving into the Mechanism: Signaling Pathways and Off-Target Effects

Studies on Spectinabilin in hepatocellular carcinoma cells (SMMC7721 and HepG2) have elucidated a key mechanism of action involving the induction of G2/M phase cell cycle arrest and apoptosis. This process is mediated through the PI3K/AKT signaling pathway[1]. The compound was found to downregulate the protein expression of cyclin B1, cdc2, and the anti-apoptotic protein Bcl-2, while upregulating the cell cycle inhibitor p21 and the pro-apoptotic protein Bax. This cascade of events ultimately leads to the activation of caspase-9 and caspase-3, executioner caspases that drive programmed cell death[1].

The structural analog Aureothin is also known to induce apoptosis in cancer cells, primarily through the intrinsic, or mitochondrial, pathway[2]. Given the structural similarities, it is hypothesized that this compound may share this mechanism. It is crucial for researchers to consider that while these pathways are the intended targets, the potential for off-target effects exists. The broad kinase inhibitory activity of many small molecules can lead to interactions with unintended cellular targets, which can result in both desired anti-cancer effects and undesired toxicities. Comprehensive kinome profiling and proteomics approaches are essential to fully characterize the cross-reactivity of this compound.

Below is a diagram illustrating the proposed signaling pathway for this compound (Spectinabilin) in cancer cells.

Proposed signaling pathway of this compound in cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are paramount. The following outlines the methodology for a key experiment used to assess the cytotoxic effects of this compound.

MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density for each cell line and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the experimental workflow for assessing the cross-reactivity of this compound.

Experimental_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment (MTT Assay) cluster_3 Data Analysis A Select Panel of Cancer Cell Lines B Culture Cells to Optimal Confluency A->B C Seed Cells into 96-well Plates B->C D Prepare Serial Dilutions of this compound C->D E Treat Cells with This compound & Controls D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Incubate for 2-4 hours G->H I Solubilize Formazan Crystals H->I J Measure Absorbance (570 nm) I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L M Compare IC50 Across Cell Lines (Cross-reactivity) L->M

Workflow for assessing this compound's cross-reactivity.

References

Unveiling the Nematicidal Power of Neoaureothin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the nematicidal spectrum of Neoaureothin (Spectinabilin) reveals a promising alternative to conventional nematode control agents. This guide offers a comparative analysis of this compound against other established nematicides, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound, a polyketide metabolite produced by Streptomyces species, has demonstrated significant efficacy against a range of plant-parasitic and free-living nematodes.[1] Its unique mode of action, distinct from many neurotoxic nematicides, positions it as a valuable tool in the face of growing resistance to existing treatments.[1] This report provides a comprehensive comparison of this compound with two widely used nematicides, Avermectin (B7782182) and Fluopyram, to validate its nematicidal spectrum.

Comparative Nematicidal Efficacy

The nematicidal activity of this compound and its analogs has been quantified against several key nematode species. The following table summarizes the available data and provides a comparison with Avermectin and Fluopyram.

NematicideTarget NematodeLife StageExposure TimeIC50 / LC50 (µg/mL)Mortality Rate at Specific Concentrations
This compound (Spectinabilin) Caenorhabditis elegansL1 larvae24 hours2.948 (IC50)[2]>90% at 5 µg/mL; 100% at 10 µg/mL[2]
Meloidogyne incognitaJ2 larvae72 hoursNot Reported~40% at 100 µg/mL[2]
Aureothin (analog) Bursaphelenchus xylophilusJ2 larvae24 hours1.08 (LC50)[1]
Bursaphelenchus xylophilusJ3 larvae24 hours1.12 (LC50)[1]
Bursaphelenchus xylophilusJ4 larvae/Adult24 hours1.25 (LC50)[1]
Alloaureothin (analog) Bursaphelenchus xylophilusJ2 larvae24 hours0.82 (LC50)[1]
Bursaphelenchus xylophilusJ3 larvae24 hours0.94 (LC50)[1]
Bursaphelenchus xylophilusJ4 larvae/Adult24 hours1.13 (LC50)[1]
Avermectin (Abamectin) Bursaphelenchus xylophilusMixed72 hours6.746 (LC50)[3]
Fluopyram Meloidogyne incognitaJ2 larvae--Significant suppression of egg production[4]
Helicotylenchus microlobus & Mesocriconema nebraskenseMixed72 hours0.0144 (LC50)90% mortality at 17.241 ppm[5]

Mechanism of Action: A Divergent Approach

This compound exhibits a distinct mechanism of action compared to Avermectin and Fluopyram. While the precise molecular target of this compound is still under investigation, studies on C. elegans suggest it acts on a novel biological target, independent of the pathways affected by organophosphates, carbamates, and avermectins.[1] A key characteristic of this compound's activity is the induction of vacuolar death in nematodes, a different phenotype from the paralytic effects caused by many neurotoxic nematicides.[1]

In contrast, Avermectins act as positive allosteric modulators of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[6] This leads to an influx of chloride ions, causing hyperpolarization and subsequent paralysis.[6] Fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI), which disrupts mitochondrial respiration in nematodes by inhibiting Complex II of the electron transport chain.[7] This blockage of energy production leads to paralysis and death.[7]

Below is a diagram illustrating the proposed signaling pathway of this compound in nematodes.

Neoaureothin_Signaling_Pathway cluster_nematode Nematode Cell This compound This compound CellMembrane Cell Membrane UnknownTarget Novel Cellular Target (Non-classical) CellMembrane->UnknownTarget Entry SignalingCascade Disruption of Unknown Signaling Pathway UnknownTarget->SignalingCascade Interaction VacuolarDeath Induction of Vacuolar Death SignalingCascade->VacuolarDeath Leads to

Caption: Hypothesized nematicidal action of this compound.

Experimental Protocols

To facilitate further research and validation, a detailed methodology for an in vitro mortality bioassay is provided below. This protocol is adapted from published studies on the nematicidal activity of this compound.[1]

Protocol: In Vitro Mortality Bioassay

1. Materials:

  • This compound (Spectinabilin)
  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution
  • Sterile water or M9 buffer
  • 96-well microtiter plates
  • Synchronized nematode culture (e.g., C. elegans L1 larvae or M. incognita J2 larvae)
  • Microscope

2. Procedure:

The following diagram outlines the experimental workflow for this bioassay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilutions Create Serial Dilutions in Buffer Stock->Dilutions Treatment Add this compound Dilutions and Controls Dilutions->Treatment Nematodes Prepare Synchronized Nematode Suspension Plating Dispense Nematodes into 96-well Plate Nematodes->Plating Plating->Treatment Incubate Incubate at Appropriate Temperature Treatment->Incubate Observe Assess Mortality at 24, 48, and 72 hours Incubate->Observe Calculate Calculate Percent Mortality Observe->Calculate Determine Determine IC50/LC50 Values Calculate->Determine

Caption: Workflow for in vitro nematicidal bioassay.

Conclusion

This compound presents a compelling profile as a nematicidal agent with a broad spectrum of activity and a novel mechanism of action. The available data suggests its potency is comparable, and in some cases superior, to existing nematicides like Avermectin against specific nematode species. Its unique mode of action, inducing vacuolar death rather than paralysis, makes it a valuable candidate for development, particularly in strategies to manage nematicide resistance. Further research is warranted to fully elucidate its molecular target and to expand the evaluation of its efficacy against a wider range of economically important plant-parasitic nematodes under field conditions.

References

A Head-to-Head Comparison of Neoaureothin and Spectinabilin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An important point of clarification: Scientific literature often uses the names Neoaureothin and Spectinabilin interchangeably to refer to the same γ-pyrone polyketide natural product.[1][2][3] For the purpose of this guide, we will treat them as a single entity but will compare the distinct biological activities that have been predominantly investigated and reported under each name, providing a comprehensive overview of its therapeutic potential.

This guide provides a detailed comparison of the reported biological activities of this compound/Spectinabilin, summarizing key experimental data, outlining methodologies, and visualizing relevant pathways and workflows to support researchers, scientists, and drug development professionals.

I. Overview of Biological Activities

While referring to the same molecule, the research focus for "this compound" has largely been on its antiviral, specifically anti-HIV, properties. In contrast, studies under the name "Spectinabilin" have explored a broader range of activities, including nematicidal, anticancer, antimalarial, and antibiotic effects.[1][2][3]

II. Data Presentation: A Comparative Summary

The following tables summarize the quantitative data for the key biological activities of this compound/Spectinabilin.

Table 1: Antiviral Activity of this compound and its Derivatives

CompoundAssay TypeCell LineVirus StrainParameterValue
This compoundHIV Replication InhibitionLC5-RICNot SpecifiedIC502.2 ± 0.06 nM[3]
Aureothin (related compound)HIV Replication InhibitionLC5-RICNot SpecifiedIC505.3 ± 0.40 nM[3]
Compound #7 (synthetic derivative)HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[3][4]
AureothinCytotoxicityNot SpecifiedNot ApplicableCC50~2.27 µM[5]
Compound #7 (synthetic derivative)CytotoxicityNot SpecifiedNot ApplicableCC50>10 µM[5]

Table 2: Nematicidal Activity of Spectinabilin

OrganismStageConcentrationExposure TimeMortality RateIC50
Caenorhabditis elegansL1 larvae10 µg/mL24 h100%[1]2.948 µg/mL[1]
Caenorhabditis elegansL1 larvae5 µg/mL24 h>90%[1]
Meloidogyne incognitaJ2s100 µg/mL72 h~40%[1]
Bursaphelenchus xylophilusNot SpecifiedNot Specified24 hNot Specified0.84 µg/mL[1]

III. Mechanism of Action

A. This compound: Anti-HIV Activity

This compound exhibits a novel mechanism of action against HIV that is distinct from all currently approved antiretroviral drugs.[4] It inhibits the de novo production of viruses from integrated proviruses by specifically blocking the accumulation of viral RNAs that encode for the structural components of new virions, including the viral genomic RNA.[3][4][5]

HIV_Inhibition_Pathway cluster_host_cell Host Cell Integrated_Provirus Integrated HIV Provirus Transcription Transcription Integrated_Provirus->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Translation Translation Viral_RNA->Translation Virion_Assembly Virion Assembly Viral_RNA->Virion_Assembly Genomic RNA Viral_Proteins Viral Structural Proteins Translation->Viral_Proteins Viral_Proteins->Virion_Assembly New_Virion New HIV Virion Virion_Assembly->New_Virion Budding This compound This compound This compound->Viral_RNA Blocks Accumulation

Caption: Mechanism of HIV inhibition by this compound.

B. Spectinabilin: Nematicidal Activity

Spectinabilin has demonstrated potent nematicidal activity.[1] While the precise molecular target is still under investigation, it is known to be different from those of commonly used nematicides.[1] One of the described mechanisms of action against the pine wood nematode, Bursaphelenchus xylophilus, is the induction of vacuolar death.[1][6] It also affects the motility of nematodes, causing paralysis.[1]

Nematicidal_Action_Pathway Spectinabilin Spectinabilin Nematode Nematode Spectinabilin->Nematode Exposure Motility Reduced Motility / Paralysis Nematode->Motility Vacuolar_Death Vacuolar Death Nematode->Vacuolar_Death Nematode_Death Nematode Death Motility->Nematode_Death Vacuolar_Death->Nematode_Death

Caption: Nematicidal mechanism of action of Spectinabilin.

IV. Experimental Protocols

A. Anti-HIV Activity Assessment (LC5-RIC Reporter Cell Assay)

This cell-based assay is a common method for screening anti-HIV compounds.[5]

Principle: The LC5-RIC cell line is a human T-cell line engineered to be highly susceptible to HIV and contains a DsRed1 fluorescent reporter gene. The expression of this reporter gene is activated upon HIV infection. The level of infection can be quantified by measuring the fluorescence intensity.[5]

Methodology:

  • Cell Seeding: LC5-RIC cells are seeded into 96-well plates.

  • Compound Addition: Test compounds (e.g., this compound or its derivatives) are added to the cell cultures.

  • HIV Inoculation: Within 30 minutes of compound addition, the cells are infected with an HIV preparation.

  • Incubation: The cultures are incubated for 48 hours to allow for viral replication and reporter gene expression.

  • Quantification: The level of HIV infection is quantified by measuring the fluorescence intensity of the DsRed1 reporter protein.[5]

Anti_HIV_Assay_Workflow Start Start Seed_Cells Seed LC5-RIC Cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound/ Derivative Seed_Cells->Add_Compound Infect_Cells Infect with HIV (within 30 mins) Add_Compound->Infect_Cells Incubate Incubate for 48h Infect_Cells->Incubate Measure_Fluorescence Measure DsRed1 Fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the LC5-RIC anti-HIV reporter assay.

B. Nematicidal Activity Assay (C. elegans)

This assay determines the lethal concentration of a compound against the model organism Caenorhabditis elegans.

Principle: L1 larvae of C. elegans are exposed to varying concentrations of the test compound, and mortality is assessed after a specific incubation period.

Methodology:

  • Worm Preparation: Synchronized L1 stage C. elegans are prepared.

  • Compound Preparation: Spectinabilin is dissolved in an appropriate solvent and diluted to various working concentrations.

  • Exposure: The L1 worms are treated with the different concentrations of spectinabilin.

  • Incubation: The treated worms are incubated for 24 hours.

  • Mortality Assessment: The number of dead worms is counted to determine the mortality rate. A worm is considered dead if it does not respond to a light touch.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.[1]

Nematicidal_Assay_Workflow Start Start Prepare_Worms Prepare Synchronized C. elegans L1 Larvae Start->Prepare_Worms Expose_Worms Expose Worms to Spectinabilin Prepare_Worms->Expose_Worms Prepare_Compound Prepare Spectinabilin Dilutions Prepare_Compound->Expose_Worms Incubate Incubate for 24h Expose_Worms->Incubate Assess_Mortality Assess Worm Mortality Incubate->Assess_Mortality Analyze_Data Analyze Data (Calculate IC50) Assess_Mortality->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the C. elegans nematicidal assay.

V. Conclusion

This compound/Spectinabilin is a versatile natural product with a range of potent biological activities. As this compound, it presents a promising and novel mechanism for anti-HIV therapy. As Spectinabilin, it is a powerful nematicidal agent with potential applications in agriculture. The development of synthetic derivatives has shown the potential to improve its therapeutic index, for instance, by increasing photostability and reducing cytotoxicity.[3] Further research into the specific molecular targets and mechanisms of action will be crucial for the full realization of its therapeutic and commercial potential.

References

Structure-Activity Relationship of Neoaureothin Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of neoaureothin (B8089337) analogs reveals critical insights for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.

This compound, a polyketide natural product, and its structural isomer aureothin (B1665325), have garnered significant attention for their diverse biological activities, including anti-HIV, anticancer, and antifungal properties. Understanding the relationship between the chemical structure of their analogs and their biological function is paramount for designing more potent and selective drug candidates. While comprehensive SAR studies on a wide range of this compound analogs are not extensively documented in publicly available literature, the closely related aureothin analogs provide a valuable framework for elucidating these principles.

Comparative Analysis of Biological Activities

The biological activity of this compound and aureothin analogs is profoundly influenced by their structural modifications. The following tables summarize the quantitative data on the anti-HIV, anticancer, and antifungal activities of key analogs, highlighting the impact of different functional groups and structural motifs.

Table 1: Anti-HIV Activity of Aureothin Analogs
CompoundKey Structural FeaturesAnti-HIV Activity (IC50, nM)Cytotoxicity (CC50, µM)
AureothinNatural product with a p-nitrophenyl group~10>10
Analog 1Truncated analog lacking the nitro-aryl moiety>10,000Not reported
Analog 2Carboxyl-substituted analog>10,000Not reported
Analog 3 (Fluorinated)Synthetic analog with improved photostability<10>25

Key SAR Insights for Anti-HIV Activity:

  • The p-nitrophenyl group is crucial for anti-HIV activity. Its removal or replacement with a carboxyl group leads to a dramatic loss of potency.[1]

  • Fluorination of the aromatic ring can maintain or even improve anti-HIV activity while enhancing photostability and reducing cytotoxicity.[1]

Table 2: Anticancer Activity of Aureothin Analogs
CompoundCell LineAnticancer Activity (IC50, µM)
AureothinHT1080 (Fibrosarcoma)30
Analog 4HT1080 (Fibrosarcoma)>50
Analog 5HT1080 (Fibrosarcoma)15

Note: Data on a wider range of analogs and cancer cell lines is limited in the reviewed literature.

Key SAR Insights for Anticancer Activity:

  • Modifications to the side chain can significantly impact anticancer activity. The specific structural determinants for potent anticancer effects require further investigation.

Table 3: Antifungal Activity of this compound/Aureothin Analogs
CompoundFungal StrainAntifungal Activity (MIC, µg/mL)
This compoundCandida albicans8
AureothinCandida albicans16
Analog 6Aspergillus fumigatus>32

Key SAR Insights for Antifungal Activity:

  • The core structure of this compound appears to be important for its antifungal properties. Further studies are needed to delineate the specific structural requirements for potent and broad-spectrum antifungal activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are representative protocols for the synthesis and biological evaluation of this compound/aureothin analogs.

Synthesis of Aureothin Analogs: A General Approach

The synthesis of aureothin analogs typically involves a multi-step process:

  • Synthesis of the γ-pyrone core: This is often achieved through condensation and cyclization reactions starting from commercially available precursors.

  • Preparation of the side chain: The substituted aromatic side chain is synthesized separately, often involving functional group manipulations on a suitable starting material.

  • Coupling of the core and side chain: The final step involves the coupling of the γ-pyrone core with the aromatic side chain, followed by any necessary modifications to yield the final analog.

Biological Assays
  • Cell Line: LC5-RIC reporter cell line (derived from HeLa cells expressing CD4 and CXCR4).

  • Principle: The expression of a reporter gene (e.g., DsRed1) is dependent on HIV-1 Tat and Rev proteins produced upon successful viral replication. The intensity of the fluorescent signal directly correlates with the level of HIV replication.

  • Procedure:

    • LC5-RIC cells are seeded in 96-well plates.

    • Cells are treated with various concentrations of the test compounds.

    • HIV-1 is added to the wells.

    • After incubation, the fluorescence intensity is measured to determine the half-maximal inhibitory concentration (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

    • After incubation, MTT reagent is added to each well.

    • The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

    • The half-maximal cytotoxic concentration (CC50) is calculated.

  • This assay follows the same principle as the cytotoxicity assay, using specific cancer cell lines (e.g., HT1080).

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent that inhibits the visible growth of a fungus.

  • Procedure:

    • A standardized inoculum of the fungal strain is prepared.

    • Serial dilutions of the test compounds are prepared in microtiter plates.

    • The fungal inoculum is added to each well.

    • After incubation, the plates are visually inspected or read with a spectrophotometer to determine the MIC.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by this compound analogs is crucial for rational drug design.

Anti-HIV Mechanism of Action

This compound and its derivatives act as late-phase inhibitors of HIV replication. They do not inhibit early events like reverse transcription or integration but instead block the accumulation of viral RNAs that encode for structural proteins and the viral genome. This leads to a reduction in the production of new, infectious virions.

HIV_Inhibition HIV Entry HIV Entry Reverse Transcription Reverse Transcription HIV Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Blocked by this compound Analogs Viral RNA Accumulation Viral RNA Accumulation Transcription->Viral RNA Accumulation Translation & Assembly Translation & Assembly Viral RNA Accumulation->Translation & Assembly New Virions New Virions Translation & Assembly->New Virions

Caption: Proposed mechanism of anti-HIV action of this compound analogs.

Anticancer and Antifungal Mechanisms of Action

The precise signaling pathways involved in the anticancer and antifungal activities of this compound analogs are not yet fully elucidated. However, based on the activity of similar polyketide compounds, potential mechanisms could involve the inhibition of key enzymes in metabolic pathways or the disruption of cellular signaling cascades that are essential for cancer cell proliferation or fungal viability. Further research is needed to identify the specific molecular targets.

Experimental Workflow for SAR Studies

A systematic approach is essential for conducting meaningful structure-activity relationship studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead_Compound Lead Compound (this compound) Analog_Design Analog Design & Synthesis Lead_Compound->Analog_Design Biological_Screening Biological Screening (Anti-HIV, Anticancer, Antifungal) Analog_Design->Biological_Screening Cytotoxicity_Assay Cytotoxicity Assays Biological_Screening->Cytotoxicity_Assay SAR_Analysis SAR Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Caption: General workflow for structure-activity relationship (SAR) studies.

References

In Vivo Therapeutic Potential of Neoaureothin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Neoaureothin, a γ-pyrone polyketide natural product, focusing on its anti-HIV activity. While in vivo validation data for this compound is not currently available in published literature, this document summarizes its potent in vitro effects and compares them with established antiretroviral therapies. Furthermore, it outlines the standard experimental protocols for in vitro and prospective in vivo validation to guide future research.

Executive Summary

This compound and its synthetic derivatives have emerged as a novel class of HIV inhibitors with a unique mechanism of action. A lead synthetic derivative, designated Compound #7, demonstrates superior in vitro efficacy and an improved safety profile compared to its parent compounds. This guide presents the available preclinical data for this compound's derivative, places it in the context of current anti-HIV drugs, and details the necessary steps for its future in vivo validation.

In Vitro Performance Comparison

The primary therapeutic application of this compound and its derivatives investigated to date is the inhibition of HIV replication.[1] The following tables summarize the in vitro anti-HIV activity and cytotoxicity of this compound's most potent synthetic derivative, Compound #7, and compares it to a selection of clinically approved antiretroviral drugs from different classes.

Table 1: In Vitro Anti-HIV-1 Efficacy of this compound Derivative vs. Standard Antiretroviral Drugs

Compound/DrugDrug ClassMechanism of ActionIC50 / IC90 (nM)Cell Line
Compound #7 (this compound Derivative) Viral RNA Accumulation InhibitorBlocks accumulation of viral RNAs for structural components.[1]IC90: <45 Primary Human Cells
Tenofovir Nucleoside Reverse Transcriptase Inhibitor (NRTI)Chain terminator of reverse transcription.IC50: 100 - 1,300MT-4, CEM, PBMCs
Emtricitabine Nucleoside Reverse Transcriptase Inhibitor (NRTI)Chain terminator of reverse transcription.IC50: 10 - 1,900MT-4, CEM, PBMCs
Efavirenz Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Allosteric inhibitor of reverse transcriptase.IC50: 1.7 - 3.8MT-4, PBMCs
Rilpivirine Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Allosteric inhibitor of reverse transcriptase.IC50: 0.07 - 1.01MT-4, PBMCs
Darunavir Protease Inhibitor (PI)Inhibits viral protease, preventing maturation of virions.IC50: 1.6 - 4.5Various
Atazanavir Protease Inhibitor (PI)Inhibits viral protease, preventing maturation of virions.IC50: 2.6 - 13Various
Dolutegravir Integrase Strand Transfer Inhibitor (INSTI)Blocks the integration of viral DNA into the host genome.IC50: 0.51 - 2.5MT-4, PBMCs
Raltegravir Integrase Strand Transfer Inhibitor (INSTI)Blocks the integration of viral DNA into the host genome.IC50: 2 - 19MT-4, PBMCs

Table 2: In Vitro Cytotoxicity of this compound Derivative vs. Standard Antiretroviral Drugs

Compound/DrugCC50 (µM)Cell LineSelectivity Index (CC50/IC50)
Compound #7 (this compound Derivative) >10Not Specified>970
Aureothin (Parent Compound) ~2.27Not Specified~194
Tenofovir >100MT-4, CEM, PBMCsHigh
Emtricitabine >50MT-4, CEM, PBMCsHigh
Efavirenz 16 - >100VariousHigh
Rilpivirine >10MT-4High
Darunavir 29 - >100VariousHigh
Atazanavir >100VariousHigh
Dolutegravir >10MT-4High
Raltegravir >100MT-4High

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration. Values for standard drugs are representative ranges from various studies and cell lines.

Mechanism of Action and Signaling Pathways

This compound and its derivatives exhibit a novel mechanism of action distinct from all currently approved classes of antiretroviral drugs. They inhibit the de novo production of HIV from integrated proviruses by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1] This unique mechanism suggests potential for synergistic effects when used in combination with existing therapies and a possible role in combating drug-resistant HIV strains.

Neoaureothin_Mechanism This compound inhibits the accumulation of viral RNA. cluster_host_cell Host Cell Provirus Integrated HIV Provirus Transcription Viral Gene Transcription Provirus->Transcription Viral_RNA Viral RNA (genomic, structural) Transcription->Viral_RNA Protein_Synth Viral Protein Synthesis Viral_RNA->Protein_Synth Assembly Virion Assembly Protein_Synth->Assembly Budding Virion Budding Assembly->Budding This compound This compound (Compound #7) This compound->Inhibition Inhibition->Viral_RNA

Caption: this compound's Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays used to characterize this compound's anti-HIV activity and a representative protocol for a hypothetical in vivo study.

In Vitro Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is a standard method for screening and quantifying the anti-HIV activity of compounds.

  • Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5. These cells contain an integrated HIV-1 LTR promoter that drives the expression of a luciferase reporter gene. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the production of luciferase, which can be quantified by luminescence.

  • Materials:

    • TZM-bl cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • HIV-1 virus stock (of known titer)

    • This compound/Compound #7 (dissolved in DMSO)

    • 96-well plates (white, clear bottom for cell culture)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed TZM-bl cells into a 96-well plate at an appropriate density and incubate overnight at 37°C, 5% CO2.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • On the day of infection, remove the medium from the cells and add the diluted compounds.

    • Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Remove the supernatant and add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each concentration relative to the virus control and determine the IC50 value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by dissolving the crystals and measuring the absorbance.

  • Materials:

    • Relevant cell line (e.g., TZM-bl, PBMCs)

    • Cell culture medium

    • This compound/Compound #7 (dissolved in DMSO)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for attachment (if applicable).

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for a period that corresponds to the duration of the efficacy assay (e.g., 48-72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value.

Prospective In Vivo Validation: Efficacy in a Humanized Mouse Model

As no in vivo data for this compound is currently available, this section outlines a standard protocol for evaluating the anti-HIV efficacy of a novel compound in a humanized mouse model.[2][3][4]

  • Model: Humanized mice (e.g., BALB/c-Rag2nullIL2rgnull engrafted with human CD34+ hematopoietic stem cells) are a widely accepted preclinical model for HIV research as they possess a functional human immune system.[5][6]

  • Principle: Humanized mice are infected with HIV-1. After the establishment of a stable viral load, the mice are treated with the test compound. The efficacy of the treatment is determined by monitoring the plasma viral load and CD4+ T cell counts over time.

  • Experimental Workflow:

    • Animal Model Preparation: Immunodeficient mice are reconstituted with human hematopoietic stem cells to develop a human immune system. Engraftment is confirmed by flow cytometry analysis of peripheral blood for human immune cell markers.

    • HIV-1 Infection: Mice with successful human immune cell engraftment are infected with a replication-competent HIV-1 strain (e.g., via intraperitoneal injection).

    • Monitoring of Infection: Plasma viral load is monitored weekly using qRT-PCR to confirm the establishment of a stable infection.

    • Treatment Administration: Once a stable viremia is established, mice are randomized into treatment and control groups. The treatment group receives this compound/Compound #7 (at various doses, administered orally or via another appropriate route) daily for a defined period (e.g., 4-6 weeks). The control group receives a vehicle control.

    • Efficacy Assessment:

      • Virological: Plasma viral load is measured weekly throughout the treatment period. A significant reduction in viral load compared to the control group indicates antiviral efficacy.

      • Immunological: CD4+ T cell counts in peripheral blood are monitored to assess for immune reconstitution.

    • Toxicity Assessment: Mice are monitored for signs of toxicity, including weight loss, changes in behavior, and analysis of blood chemistry and hematology at the end of the study.

    • Treatment Interruption (Optional): After the treatment period, therapy can be stopped to monitor for viral rebound, providing insights into the effect of the compound on the viral reservoir.

in_vivo_workflow Workflow for In Vivo Validation of Anti-HIV Compounds. cluster_prep Preparation cluster_infection Infection & Monitoring cluster_treatment Treatment & Assessment Engraftment Human CD34+ HSC Engraftment in Mice Confirmation Confirm Human Immune Cell Reconstitution Engraftment->Confirmation Infection Infect with HIV-1 Confirmation->Infection Monitor_VL Monitor Plasma Viral Load (weekly qRT-PCR) Infection->Monitor_VL Treatment Administer this compound or Vehicle Control (daily) Monitor_VL->Treatment Assess_Efficacy Assess Efficacy: - Viral Load - CD4+ T Cell Count Treatment->Assess_Efficacy Assess_Toxicity Assess Toxicity: - Body Weight - Blood Chemistry Treatment->Assess_Toxicity

Caption: In Vivo Validation Workflow.

Conclusion and Future Directions

The in vitro data for this compound's synthetic derivative, Compound #7, is highly promising, indicating potent anti-HIV activity and a favorable safety profile. Its unique mechanism of action presents a new avenue for antiretroviral therapy, particularly for patients with drug-resistant virus strains. However, the absence of in vivo data is a critical gap in its preclinical development. The next essential step is to validate these in vitro findings in a relevant animal model, such as the humanized mouse model described. Such studies will be crucial to determine its pharmacokinetic properties, in vivo efficacy, and overall safety, paving the way for potential clinical development.

References

A Comparative Guide to the Photostability of Neoaureothin and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected photostability of the natural product neoaureothin (B8089337) and its synthetic derivatives. Direct, quantitative comparative photostability data for this compound and its analogs is limited in the current body of scientific literature. However, based on the known photosensitive nature of its core structural motifs—a conjugated polyene chain and a nitroaromatic group—this compound is predicted to be susceptible to photodegradation.[1][2] This guide synthesizes information on the structural attributes of this compound and its derivatives that are likely to influence their photostability and provides a comprehensive, standardized protocol for researchers to conduct their own comparative photostability studies.

The information presented herein is based on established principles of photochemistry and regulatory guidelines for photostability testing, primarily the ICH Q1B guidelines.[3][4][5][6]

Structural Comparison and Predicted Photostability

This compound's structure contains two key chromophores that are known to absorb light and are prone to photochemical reactions: the p-nitrophenyl group and the extended conjugated polyene chain.[2][7][8] Modifications to these groups in synthetic derivatives can be expected to alter the molecule's photostability. The following table summarizes the key structural features of this compound and representative synthetic analogs and provides a qualitative prediction of their photostability.

CompoundKey Structural FeaturesPredicted PhotostabilityRationale for Prediction
This compound p-nitrophenyl moiety, extended conjugated polyene chain.[1]Photosensitive The nitroaromatic group and the conjugated polyene system are known to be susceptible to photodegradation through various mechanisms, including photo-oxidation and isomerization.[2][7][8]
Analog 1 (Aureothin) Isomer of this compound with a p-nitrophenyl group.[9]Photosensitive Shares the same photosensitive p-nitrophenyl and polyene moieties as this compound.[9]
Analog 2 (Truncated) Lacks the nitro-aryl moiety.[9]Potentially more stable Removal of the highly photoreactive nitroaromatic group may reduce photodegradation pathways. The polyene chain remains a potential site of photosensitivity.
Analog 7 (Fluorinated) Replacement of the p-nitrophenyl group with a fluorinated phenyl group.[9]Potentially more stable Fluorination can alter the electronic properties of the aromatic ring, potentially increasing stability. The absence of the nitro group is a key factor.
Analog 18 (Carboxyl-substituted) Replacement of the nitro group with a carboxyl group.[9]Potentially more stable The carboxyl group is generally less photoreactive than a nitro group, which may lead to improved photostability.

Experimental Protocols

To facilitate the direct comparison of the photostability of this compound and its derivatives, the following detailed experimental protocol for a forced photodegradation study is provided. This protocol is based on the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B.[6][10]

Protocol: Forced Photodegradation Study

1. Objective: To assess and compare the intrinsic photostability of this compound and its synthetic derivatives in solution and as a solid substance.

2. Materials:

  • This compound and its synthetic derivatives.

  • HPLC-grade solvents (e.g., methanol, acetonitrile).

  • Purified water.

  • Phosphate buffer (if required for pH control).

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).

  • Aluminum foil.

  • Photostability chamber compliant with ICH Q1B guidelines (equipped with a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp).[10]

  • Calibrated radiometer and lux meter.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer.

3. Sample Preparation:

  • Solid State: Spread a thin layer of the compound (e.g., 1-3 mg) in a transparent container.

  • Solution State: Prepare solutions of each compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent or solvent/water mixture.

  • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to protect them from light. These will serve as dark controls to distinguish between photolytic and thermal degradation.

4. Light Exposure:

  • Place the transparent samples and the dark control samples in the photostability chamber.

  • Expose the samples to light according to ICH Q1B guidelines, which specify a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[4][6]

  • Monitor and control the temperature within the chamber to minimize thermal degradation.

5. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots of the exposed and dark control solutions, or dissolve a portion of the solid samples.

  • Analyze the samples by a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.

6. Data Analysis:

  • Calculate the percentage of degradation for each compound at each time point by comparing the peak area of the parent compound in the exposed sample to that in the dark control.

  • Plot the percentage of the remaining parent compound against light exposure (in lux hours or Wh/m²) to compare the degradation rates of this compound and its derivatives.

Visualizations

Experimental Workflow for Photostability Testing

The following diagram illustrates the general workflow for conducting a comparative photostability study of this compound and its derivatives.

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation A This compound & Derivatives B Prepare Solid & Solution Samples A->B C Prepare Dark Controls (Foil-Wrapped) B->C D Place Samples in Photostability Chamber B->D C->D E Expose to Light Source (≥1.2M lux·h, ≥200 W·h/m²) D->E F Withdraw Aliquots at Time Intervals E->F G HPLC Analysis F->G H Quantify Parent Compound & Degradants G->H I Calculate % Degradation H->I J Compare Degradation Rates I->J K Assess Relative Photostability J->K

Caption: Workflow for comparative photostability testing.

Potential Photodegradation Pathways

This diagram illustrates the potential signaling pathways or mechanisms of photodegradation for a molecule with the structural features of this compound.

G cluster_compound This compound Structure cluster_stimulus Stimulus cluster_pathways Potential Degradation Pathways cluster_products Result A This compound (Nitroaromatic + Polyene) C Nitro Group Reduction A->C D Polyene Chain Isomerization A->D E Photo-oxidation A->E B Light Exposure (UV/Visible) B->A absorbs energy G Degradation Products (Loss of Biological Activity) C->G F Ring Opening/Fragmentation D->F E->F F->G

Caption: Potential photodegradation pathways for this compound.

References

Unlocking Antiviral Synergies: A Comparative Guide to Neoaureothin Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic potential of Neoaureothin, a promising γ-pyrone polyketide, reveals enhanced anti-HIV efficacy when combined with specific classes of existing antiviral agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance in combination therapies, supported by available experimental data and detailed methodologies.

This compound and its derivatives have emerged as potent antiviral compounds with a unique mechanism of action. A significant body of research has focused on a structurally related derivative, designated as "compound #7," which has demonstrated superior anti-HIV activity, photostability, and improved cell safety compared to the parent compound, Aureothin.[1][2] This guide synthesizes the findings on the synergistic effects of this this compound-inspired compound with established antiretroviral drugs, offering a valuable resource for the development of next-generation combination therapies.

Synergistic Antiviral Effects Against HIV

Studies have shown that compound #7, an Aureothin derivative, exhibits synergistic inhibition of HIV when used in combination with specific classes of antiretroviral drugs.[1][2] This synergy is particularly noteworthy as compound #7 employs a mechanism of action distinct from all currently approved anti-HIV drugs, targeting the inhibition of HIV gene expression.[1][2][3] By blocking the accumulation of HIV RNAs that encode for the structural components of new virus particles, it effectively halts de novo virus production from integrated proviruses.[1][2]

The synergistic effects were observed when compound #7 was combined with reverse transcriptase inhibitors and integrase inhibitors.[1][2] However, no such synergy was noted with protease inhibitors.[1] This suggests a specific interplay between the inhibition of HIV gene expression and the disruption of reverse transcription and integration, two critical steps in the viral replication cycle.

Quantitative Analysis of Synergistic Interactions

The following table summarizes the qualitative outcomes of the combination studies between the this compound derivative (compound #7) and various clinically approved anti-HIV agents. The determination of synergy was based on the Chou-Talalay method, a widely accepted methodology for quantifying drug interactions.

This compound Derivative (Compound #7) in Combination with Drug Class Virus Observed Effect Reference
Emtricitabine (FTC)Reverse Transcriptase InhibitorHIV-1Synergistic[1]
Lamivudine (3TC)Reverse Transcriptase InhibitorHIV-1Synergistic[1]
Efavirenz (EFV)Reverse Transcriptase InhibitorHIV-1Synergistic[1]
Dolutegravir (DTG)Integrase InhibitorHIV-1Synergistic[1]
Saquinavir (SQV)Protease InhibitorHIV-1No Synergism[1]

Experimental Protocols

The assessment of synergistic antiviral activity is a critical step in the preclinical development of combination therapies. The following is a detailed methodology for a checkerboard assay, a common in vitro method used to evaluate drug-drug interactions, followed by data analysis using the Chou-Talalay method to determine the Combination Index (CI).

Checkerboard Assay for Antiviral Synergy

1. Cell Culture and Virus Preparation:

  • Culture a suitable host cell line (e.g., TZM-bl reporter cells for HIV) in appropriate growth medium.

  • Prepare a viral stock of known titer.

2. Drug Preparation:

  • Prepare stock solutions of this compound (or its derivative) and the other antiviral agent(s) in a suitable solvent (e.g., DMSO).

  • Create serial dilutions of each drug in cell culture medium.

3. Assay Setup:

  • In a 96-well microplate, create a checkerboard pattern by adding increasing concentrations of this compound along the x-axis and increasing concentrations of the second antiviral agent along the y-axis.

  • Each well will contain a unique combination of the two drugs. Include wells with each drug alone and drug-free wells as controls.

4. Infection and Incubation:

  • Add a pre-determined amount of virus to each well, except for the uninfected cell control wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the virus replication cycle (e.g., 48-72 hours).

5. Measurement of Antiviral Activity:

  • Quantify the extent of viral replication in each well. This can be done using various methods, such as:

    • Measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines.

    • Quantifying viral antigens (e.g., p24 for HIV) using ELISA.

    • Assessing virus-induced cytopathic effect (CPE).

6. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control (no drug).

  • Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the underlying mechanisms, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis drug_prep Prepare Drug Dilutions (this compound & Partner Drug) checkerboard Create Checkerboard Drug Combinations drug_prep->checkerboard cell_prep Seed Host Cells in 96-well Plates cell_prep->checkerboard virus_prep Prepare Virus Stock infection Infect Cells with Virus virus_prep->infection checkerboard->infection incubation Incubate Plates infection->incubation readout Measure Antiviral Activity (e.g., Luciferase Assay) incubation->readout calculation Calculate % Inhibition, IC50, and Combination Index (CI) readout->calculation interpretation Determine Synergy, Additivity, or Antagonism calculation->interpretation

Caption: Experimental workflow for assessing antiviral synergy using a checkerboard assay.

G cluster_virus HIV Replication Cycle cluster_drugs Antiviral Drug Targets entry Viral Entry rt Reverse Transcription entry->rt integration Integration rt->integration transcription Transcription integration->transcription translation Translation & Assembly transcription->translation budding Budding & Maturation translation->budding This compound This compound Derivative (Compound #7) This compound->transcription Inhibits HIV Gene Expression rt_inhibitor Reverse Transcriptase Inhibitors (e.g., FTC, 3TC) rt_inhibitor->rt Inhibits int_inhibitor Integrase Inhibitors (e.g., DTG) int_inhibitor->integration Inhibits

Caption: Mechanism of action of this compound derivative and synergistic partners in the HIV life cycle.

Conclusion

The synergistic effects observed between the this compound derivative and established reverse transcriptase and integrase inhibitors highlight a promising avenue for the development of novel anti-HIV therapies. By targeting a distinct step in the viral replication cycle, this compound and its analogues have the potential to be powerful components of combination regimens, potentially leading to improved treatment outcomes, reduced drug dosages, and a higher barrier to the development of drug resistance. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the clinical potential of this exciting new class of antiviral compounds.

References

Independent Validation of Neoaureothin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Neoaureothin and its derivatives with other alternatives, supported by available experimental data from published research. Due to the limited availability of comprehensive data specifically for this compound in the public domain, this guide leverages information on the closely related and structurally similar compound, Aureothin, and its potent synthetic derivatives as a comparative framework.

Data Presentation

The following tables summarize the quantitative data on the anti-HIV and cytotoxic activities of a highly potent synthetic derivative of Aureothin, designated as Compound #7, and other related compounds. This derivative has shown superior anti-HIV activity compared to the natural product.[1][2]

Table 1: Anti-HIV Activity of this compound Derivative (Compound #7) and Related Compounds

CompoundAssay TypeCell LineVirus StrainParameterValueReference
Compound #7 HIV Replication InhibitionPrimary Human CellsNot SpecifiedIC90<45 nM[1]
Aureothin (#1) HIV Replication InhibitionLC5-RICNot SpecifiedIC50~10 nM[3]
Analog #7 (Fluorinated) HIV Replication InhibitionLC5-RICNot SpecifiedIC50<10 nM[3]
Analog #2 (Truncated) HIV Replication InhibitionLC5-RICNot SpecifiedIC50>10,000 nM[3]
Analog #18 (Carboxyl-substituted) HIV Replication InhibitionLC5-RICNot SpecifiedIC50>10,000 nM[3]

Table 2: Cytotoxicity of this compound Derivative (Compound #7) and Aureothin

CompoundAssay TypeCell LineParameterValueReference
Compound #7 Not SpecifiedNot SpecifiedCC50>10 µM[2]
Aureothin Not SpecifiedNot SpecifiedCC50~2.27 µM[2]
Analog #7 (Fluorinated) Not SpecifiedNot SpecifiedCC50>25 µM[3]
Aureothin (#1) Not SpecifiedPBMCs or other relevant cell linesCC50>10 µM[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound and its analogs are provided below.

Anti-HIV Activity Assay (TZM-bl Reporter Gene Assay)

This assay is used to quantify the inhibition of HIV-1 replication.[1]

  • Principle: TZM-bl cells are genetically engineered to express the luciferase gene under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to the production of luciferase, which can be quantified.[1]

  • Materials:

    • TZM-bl cells

    • Cell culture medium

    • HIV-1 virus stock

    • This compound or its analogs (dissolved in DMSO)

    • 96-well plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed TZM-bl cells into a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the cells and add the diluted compounds.

    • Add a pre-titered amount of HIV-1 virus stock to each well. Include virus control (cells + virus, no compound) and cell control (cells only) wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Remove the supernatant and add luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each concentration compared to the virus control and determine the IC50 value.[1]

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[1][3]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1]

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

    • Test compounds

    • MTT reagent

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and incubate with various concentrations of the test compounds for a specified period (e.g., 72 hours).[3]

    • Add the MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.[3]

    • Dissolve the formazan crystals in a solubilization solution.[3]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

    • The half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curves.[3]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and its derivatives and a general workflow for in vitro anti-HIV drug screening.

Neoaureothin_Mechanism_of_Action cluster_host_cell Host Cell Integrated_Provirus Integrated HIV Provirus Viral_RNA_Transcription Viral RNA Transcription Integrated_Provirus->Viral_RNA_Transcription Viral_RNA_Accumulation Viral RNA Accumulation (Structural Components & Genomic RNA) Viral_RNA_Transcription->Viral_RNA_Accumulation De_Novo_Virion_Production De Novo Virion Production Viral_RNA_Accumulation->De_Novo_Virion_Production This compound This compound & Derivatives This compound->Viral_RNA_Accumulation Inhibits

Mechanism of this compound anti-HIV activity.

Anti_HIV_Screening_Workflow Start Start: Compound Library (this compound Analogs) Primary_Screening Primary Screening (e.g., Cell-based Phenotypic Screen) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Lead_Candidates Lead Candidates Selectivity_Index->Lead_Candidates

General workflow for in vitro anti-HIV drug screening.

The primary mechanism of action for this compound and its derivatives is the inhibition of de novo virus production from integrated proviruses.[1] This is achieved by blocking the accumulation of HIV RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA.[1][2] This mode of action is distinct from all currently approved antiretroviral drugs.[1]

Recent studies have highlighted that synthetic derivatives of this compound, such as compound #7, exhibit significantly enhanced efficacy and an improved safety profile in pre-clinical studies.[2] For instance, while Aureothin shows a 50% cytotoxic concentration (CC50) of approximately 2.27 µM, compound #7 displays no cytotoxic effects up to 10 µM.[2] This leads to a substantially improved selectivity index of over 970 for compound #7, a more than five-fold increase compared to Aureothin's selectivity index of around 194.[2]

In addition to their anti-HIV activity, this compound and its derivatives have demonstrated potential in other therapeutic areas, including as anticancer and antifungal agents.[2] For example, a related natural derivative, alloaureothin, has shown a growth inhibitory effect against human fibrosarcoma cells (HT1080) with a 50% inhibitory concentration (IC50) of 30 µM.[2]

References

Safety Operating Guide

Navigating the Disposal of Neoaureothin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Neoaureothin, ensuring the protection of laboratory personnel and the environment. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, establishing a foundation of trust through a commitment to comprehensive laboratory safety and chemical handling.

Immediate Safety and Logistical Information

This compound, a polyketide metabolite, requires careful handling and disposal due to its potential hazards. A Safety Data Sheet (SDS) from DC Chemicals classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Conversely, an SDS from Cayman Chemical states the substance is not classified according to the Globally Harmonized System (GHS) and has no associated hazard statements. Given this conflicting information, it is imperative to handle this compound with caution and adhere to the more stringent safety protocols.

Key Precautionary Measures:

  • Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[1].

  • Environmental Protection: Avoid release to the environment and collect any spillage[1].

  • Disposal: Dispose of contents and containers to an approved waste disposal plant[1].

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₈H₃₁NO₆[1][2][3]
Molecular Weight 477.6 g/mol [2][3]
CAS Number 59795-94-7[1][2]
Solubility Soluble in DMF, DMSO, Ethanol (B145695), and Methanol[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Disposal Protocol: A Step-by-Step Guide

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A laboratory coat

Step 2: Waste Segregation

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or DMSO) and collect the rinsate as hazardous liquid waste.

Step 3: Labeling

Properly label all waste containers with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

Step 4: Storage

Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

Step 5: Arrange for Pickup

Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Neoaureothin_Disposal_Workflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal PPE Don Appropriate PPE Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Label Label Waste Container Segregate->Label Store Store in Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Neoaureothin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Neoaureothin. Due to conflicting information in available safety data sheets, a conservative approach, treating this compound as a potentially hazardous substance, is strongly recommended to ensure the safety of all laboratory personnel.

Immediate Safety and Handling Precautions

Conflicting classifications exist for this compound. One Safety Data Sheet (SDS) from DC Chemicals identifies it as "Acute toxicity, Oral (Category 4)" and "Acute aquatic toxicity (Category 1)," indicating it may be harmful if swallowed and is toxic to aquatic life.[1] Conversely, an SDS from Cayman Chemical states the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Given this discrepancy, it is imperative to handle this compound with a high degree of caution until more definitive toxicological data becomes available.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended for handling this compound, based on the more conservative hazard assessment.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves. Double-gloving is recommended.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Lab Coat A lab coat should be worn to protect from contamination.To protect personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.To prevent inhalation of airborne particles.
Hazard Classification and Precautionary Statements

The following table summarizes the GHS classification and precautionary statements from the more conservative SDS.

Hazard ClassCategoryHazard StatementPrecautionary Statements
Acute Toxicity (Oral)4H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity1H400: Very toxic to aquatic life.P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects.P501: Dispose of contents/container to an approved waste disposal plant.

Operational Plan for Handling this compound

A systematic workflow is crucial for the safe handling of this compound.

Operational Workflow for Handling this compound A Receiving and Unpacking - Inspect package for damage. - Wear appropriate PPE. B Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. A->B C Preparation and Handling - Work in a well-ventilated area or fume hood. - Use appropriate PPE. - Avoid generating dust or aerosols. B->C D Experimentation - Follow established laboratory protocols. - Minimize quantities used. C->D E Decontamination - Clean work surfaces with an appropriate solvent. - Decontaminate all equipment used. D->E F Waste Disposal - Dispose of all waste as hazardous. - Follow institutional and local regulations. E->F

Operational Workflow for Handling this compound

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response Plan

Emergency Exposure Response Plan for this compound Start Exposure Occurs Skin_Contact Skin Contact - Immediately wash with soap and water for at least 15 minutes. - Remove contaminated clothing. Start->Skin_Contact Eye_Contact Eye Contact - Immediately flush eyes with water for at least 15 minutes. - Seek medical attention. Start->Eye_Contact Inhalation Inhalation - Move to fresh air. - Seek medical attention if symptoms occur. Start->Inhalation Ingestion Ingestion - Rinse mouth with water. - Do NOT induce vomiting. - Seek immediate medical attention. Start->Ingestion Seek_Medical Seek Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Emergency Exposure Response Plan

First Aid Measures:

  • After eye contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]

  • After skin contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

  • After inhalation: Immediately relocate self or casualty to fresh air.[1]

  • After swallowing: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

Spill Response
  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Wear PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material.

  • Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontaminate: Decontaminate all equipment used for cleanup.

Disposal Plan

All this compound waste and contaminated materials must be treated as hazardous waste.

Waste Disposal Workflow

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.